molecular formula C5H11NO3 B1593670 Ethyl N-methoxy-N-methylcarbamate CAS No. 6919-62-6

Ethyl N-methoxy-N-methylcarbamate

Cat. No.: B1593670
CAS No.: 6919-62-6
M. Wt: 133.15 g/mol
InChI Key: QKKFTUDASIMWMP-UHFFFAOYSA-N
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Description

Ethyl N-methoxy-N-methylcarbamate is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl N-methoxy-N-methylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl N-methoxy-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-methoxy-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl N-methoxy-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFTUDASIMWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336427
Record name Ethyl N-methoxy-N-methylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6919-62-6
Record name Carbamic acid, N-methoxy-N-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6919-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-methoxy-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl N-methoxy-N-methylcarbamate: The "Weinreb Carbamate" Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Organic Synthesis

Executive Summary & Chemical Identity

Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) acts as a specialized electrophilic carbonyl source in organic synthesis. While often overlooked in basic texts, it serves a critical role in advanced medicinal chemistry as a Weinreb Amide Transfer Reagent .

Unlike standard acylating agents (acid chlorides/anhydrides) that introduce a simple acyl group, this carbamate installs the N-methoxy-N-methylcarboxamide moiety onto nucleophiles (organolithiums or Grignards). This allows researchers to convert unstable carbanions directly into stable Weinreb Amides , which can subsequently be converted into ketones or aldehydes without the risk of over-addition.

Physiochemical Profile
PropertyValueNote
CAS Number 6919-62-6
Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
Boiling Point 150–155 °CHigh boiling point allows for easy separation from volatile solvents.[1]
Density 1.022 g/mL (25 °C)
Refractive Index

1.412
Flash Point 53 °C (127 °F)Flammable Liquid (Category 3).[2]
Solubility Soluble in alcohols, ethers, DCMMiscible with standard organic reaction media.
Synthesis & Preparation

The synthesis of Ethyl N-methoxy-N-methylcarbamate is a self-validating protocol that relies on the differential reactivity of nucleophiles.

Core Synthesis Route

The most robust preparation involves the acylation of N,O-dimethylhydroxylamine with ethyl chloroformate.

Reaction Logic:

  • Nucleophile: N,O-dimethylhydroxylamine hydrochloride (stable salt form).

  • Electrophile: Ethyl chloroformate (highly reactive acyl chloride).

  • Base: Sodium Hydroxide (biphasic) or Pyridine (organic phase). The base is strictly required to neutralize the HCl byproduct and liberate the free amine nucleophile.

Protocol (Optimized for 100 mmol scale):

  • Setup: Charge a 250 mL round-bottom flask with N,O-dimethylhydroxylamine HCl (9.75 g, 100 mmol) and DCM (100 mL). Cool to 0 °C.

  • Base Addition: Add Pyridine (16.2 mL, 200 mmol) dropwise. The solution will become homogeneous.

  • Acylation: Add Ethyl Chloroformate (10.85 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temp < 5 °C to prevent decomposition of the chloroformate.

  • Workup: Stir for 2 hours at RT. Quench with 1M HCl (removes pyridine). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation in vacuo (bp ~60 °C at 15 mmHg).

Synthesis Start N,O-Dimethylhydroxylamine (HCl Salt) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Ethyl Chloroformate (Cl-CO-OEt) Reagent->Inter Base Base (Pyridine/NaOH) Byprod Byproducts (Py-HCl / NaCl) Base->Byprod Scavenges HCl Product Ethyl N-methoxy-N-methylcarbamate (Product) Inter->Product Elimination of Cl-

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Reactivity Profile: The "Weinreb Carbamate" Mechanism

The primary utility of this compound in drug discovery is its ability to transfer the Weinreb amide functionality to a carbon nucleophile.

Mechanism of Action

When reacted with a carbon nucleophile (e.g., Organolithium R-Li or Grignard R-MgX), the reaction follows a Nucleophilic Acyl Substitution (NAS) pathway.

  • Selectivity: The incoming nucleophile attacks the carbonyl carbon.

  • Leaving Group Hierarchy: The intermediate collapses by ejecting the best leaving group.

    • Ethoxide (EtO⁻): pKa of conjugate acid (EtOH) ≈ 16. Good Leaving Group.

    • Weinreb Amine (⁻N(OMe)Me): pKa of conjugate acid ≈ 35 (very unstable anion). Poor Leaving Group.

  • Outcome: The ethoxide is ejected, and the Weinreb moiety is retained.

Result: R-Li + EtO-CO-N(OMe)Me → R-CO-N(OMe)Me (Weinreb Amide).

Application in Heterocyclic Chemistry

This is particularly valuable for functionalizing lithiated heterocycles (e.g., pyridines, thiophenes) where the corresponding acid chloride is unstable or unavailable.

Experimental Protocol: Installing a Weinreb Amide on a Heterocycle

  • Lithiation: Dissolve heterocycle (e.g., Thiophene) in anhydrous THF under Argon. Cool to -78 °C. Add n-Butyllithium (1.1 equiv) dropwise. Stir 30 min.

  • Acylation: Dissolve Ethyl N-methoxy-N-methylcarbamate (1.2 equiv) in THF. Add this solution to the lithiated species at -78 °C.

  • Quench: Allow to warm to 0 °C. Quench with sat. NH₄Cl.[3]

  • Result: The product is the Weinreb amide of the heterocycle, ready for conversion to a ketone.

Reactivity Nu Nucleophile (R-Li) (Lithiated Drug Scaffold) Tetra Tetrahedral Intermediate (Stable at Low Temp) Nu->Tetra Attack at C=O Carbamate Ethyl N-methoxy-N-methylcarbamate (Electrophile) Carbamate->Tetra Collapse Collapse of Intermediate Tetra->Collapse Weinreb Weinreb Amide Product (R-CO-N(OMe)Me) Collapse->Weinreb Retains N(OMe)Me Leaving Leaving Group (EtO- Li+) Collapse->Leaving Ejects EtO-

Figure 2: Mechanism of Weinreb amide transfer. Note the selective ejection of ethoxide.

Safety & Handling (SDS Summary)

While safer than chloroformates, this compound requires standard organic safety protocols.

  • Hazards:

    • H226: Flammable liquid and vapor.[4][5]

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Moisture sensitive (slow hydrolysis to ethanol and unstable carbamic acid).

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis), strong bases.

References
  • Synthesis of Weinreb Amides via Carbamates

    • Title: A Convenient One-Pot Synthesis of Ethyl N-Methoxy-N-methylcarbamate.[6][7]

    • Source:Organic Preparations and Procedures Intern
    • Context: Describes the foundational synthesis
  • Application in Drug Design (Patent)

    • Title: Imidazopyridazine compounds (WO2006107784A1).
    • Source: World Intellectual Property Organiz
    • Context: Example 120 details the use of Ethyl N-methoxy-N-methylcarbamate to acylate a lithiated intermediate at -78°C.[1]

  • Chemical Safety Data

    • Title: Ethyl N-methoxy-N-methylcarbam
    • Source: National Center for Biotechnology Information (NCBI).[7]

Sources

CAS number 6919-62-6 properties and uses

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and application protocols for Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) , a specialized reagent critical for modern medicinal chemistry.

Part 1: Executive Technical Summary

Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) acts as a bifunctional electrophilic synthon designed to introduce the N-methoxy-N-methyl (Weinreb) moiety into organic scaffolds. In drug development, it serves two primary high-value functions:

  • Direct Synthesis of Weinreb Amides from Organometallics: It reacts with Grignard or organolithium reagents to convert carbon nucleophiles (R-MgX/R-Li) directly into Weinreb amides (R-C(O)N(OMe)Me), bypassing the need for carboxylic acid precursors.

  • Carbonyl Protection & Modulation: It provides a stable "masked" carbonyl equivalent that prevents over-addition of nucleophiles, a common failure mode in the synthesis of complex pharmaceutical ketones.

Part 2: Physicochemical Properties & Safety Profile

Table 1: Core Chemical Specifications
PropertyValue
Chemical Name Ethyl N-methoxy-N-methylcarbamate
CAS Number 6919-62-6
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
Appearance Colorless to pale yellow liquid
Density 1.022 g/mL at 25 °C
Boiling Point 150–155 °C (lit.)
Solubility Soluble in THF, DCM, Ethanol, Diethyl ether
Flash Point 53 °C (127 °F) - Flammable
Safety & Handling (GHS Standards)
  • Signal Word: WARNING

  • Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Part 3: Synthetic Mechanism & Signaling Pathways

In the context of drug discovery, the "signaling pathway" of this compound is its Synthetic Reaction Pathway . It operates via a chelation-controlled mechanism that arrests nucleophilic addition at the tetrahedral stage, preventing the formation of tertiary alcohols.

Mechanism: The Chelation-Controlled Weinreb Pathway

When CAS 6919-62-6 reacts with a metallated nucleophile (e.g., a Grignard reagent derived from a halogenated drug scaffold), the reaction proceeds through a stable 5-membered cyclic transition state . The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate and preventing the expulsion of the amine leaving group until acidic workup.

WeinrebMechanism cluster_legend Reaction Phase Reagent Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) Intermediate Stable Tetrahedral Chelate Complex (Mg-Stabilized) Reagent->Intermediate Nucleophilic Attack (Displacement of EtO-) Grignard Organometallic Nucleophile (R-MgBr / R-Li) Grignard->Intermediate WeinrebAmide Weinreb Amide Product (R-CO-N(OMe)Me) Intermediate->WeinrebAmide Acidic Workup (H3O+) Ketone Target Ketone (R-CO-R') WeinrebAmide->Ketone 2nd Nucleophile Addition (R'-MgBr)

Figure 1: The Chelation-Controlled Pathway. The diagram illustrates the conversion of the carbamate reagent into a Weinreb amide via a magnesium-chelated intermediate, which is the critical step for preventing over-alkylation.

Part 4: Applications in Drug Development

Synthesis of Viral Polymerase Inhibitors (e.g., Remdesivir Analogs)

Weinreb amides are pivotal intermediates in the synthesis of C-nucleoside antiviral drugs.

  • Application: CAS 6919-62-6 is used to convert lithiated nucleobases or sugar moieties into Weinreb amides.

  • Advantage: This allows for the subsequent controlled addition of the ribose or base fragment without side reactions, a technique employed in the scalable synthesis of Remdesivir intermediates [1].

Late-Stage Functionalization of Lead Compounds

In "Lead Optimization," medicinal chemists often need to convert a halogenated aryl ring (Ar-Br) into a ketone (Ar-CO-R).

  • Workflow:

    • Lithiation: Treat Ar-Br with n-BuLi.

    • Weinreb Installation: Quench with CAS 6919-62-6 .

    • Result: Formation of Ar-CO-N(OMe)Me (Weinreb Amide).

    • Diversification: The resulting amide can be reacted with various Grignard reagents to generate a library of ketone analogs (Ar-CO-R¹, Ar-CO-R², etc.) from a single precursor.

Part 5: Experimental Protocol

Protocol: Synthesis of a Weinreb Amide from an Aryl Bromide

Objective: Convert 4-Bromotoluene to N-methoxy-N-methyl-4-methylbenzamide using CAS 6919-62-6.

Reagents:

  • 4-Bromotoluene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) (1.5 equiv)

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 4-Bromotoluene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of p-tolylmagnesium bromide.

  • Acylation Reaction:

    • Cool the Grignard solution to 0 °C .

    • Add Ethyl N-methoxy-N-methylcarbamate (dissolved in THF) dropwise over 30 minutes. Note: The exotherm must be controlled to prevent double addition.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc) to isolate the Weinreb amide as a colorless oil.

Validation Criteria:

  • ¹H NMR: Look for the characteristic Weinreb singlets: ~3.5 ppm (3H, N-OCH₃) and ~3.3 ppm (3H, N-CH₃).

  • Yield: Expected yield >85% due to the high selectivity of the carbamate leaving group (-OEt) vs. the Weinreb amine [2].

Part 6: References

  • National Institutes of Health (NIH). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. PubChem.[4] Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[5][6] Tetrahedron Letters, 22(39), 3815-3818.[6]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]

Sources

Structural Dynamics and Synthetic Utility of Ethyl N-methoxy-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Ethyl


-methoxy-

-methylcarbamate
(CAS: 6919-62-6) acts as a critical electrophilic linchpin in modern organic synthesis. It serves as the carbamate equivalent of the renowned "Weinreb amide," functioning primarily as a specialized acylating agent. Its structural uniqueness lies in the

-methoxy-

-methyl moiety, which prevents over-addition of nucleophiles via the formation of a stable metal-chelated intermediate. This guide details its IUPAC nomenclature, electronic properties, synthesis, and application in converting organometallic reagents into Weinreb amides—a pivotal step in the controlled synthesis of ketones and aldehydes.

Part 1: Nomenclature and Structural Analysis

IUPAC Nomenclature Breakdown

While widely recognized by its semi-systematic name, the precise nomenclature follows IUPAC rules for esters of carbamic acid.

  • Semi-Systematic Name: Ethyl

    
    -methoxy-
    
    
    
    -methylcarbamate[1][2][3][4]
  • Systematic IUPAC Name: Ethyl methoxy(methyl)carbamate[4]

  • Formula:

    
    
    
  • Molecular Weight: 133.15 g/mol [2][3][4]

Nomenclature Logic:

  • Parent Structure: Carbamic acid (

    
    ).
    
  • Ester Suffix: The ethyl group attached to the oxygen designates the molecule as an ethyl ... carbamate .[1][2][3][4][5][6]

  • Nitrogen Substituents: The nitrogen atom bears a methoxy group (

    
    ) and a methyl group (
    
    
    
    ).
  • Alphabetical Ordering: Per IUPAC substituent rules, "methoxy" precedes "methyl." Thus:

    
    -methoxy-
    
    
    
    -methyl
    .
Electronic Properties & The Chelation Effect

The utility of this molecule is dictated by the "Weinreb Effect." Unlike standard esters or carbamates, the


-methoxy group possesses a lone pair on the oxygen capable of coordinating with metal cations (Mg²⁺, Li⁺).
  • Ground State: The carbonyl carbon is electrophilic, susceptible to nucleophilic attack.

  • Transition State: Upon nucleophilic attack by an organometallic reagent, the metal atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered cyclic intermediate. This chelation creates a high energy barrier against the collapse of the tetrahedral intermediate, effectively preventing double addition (over-alkylation) and allowing the isolation of the acylated product.

Part 2: Synthesis of the Reagent

Objective: Preparation of Ethyl


-methoxy-

-methylcarbamate from Ethyl Chloroformate.[7]
Reaction Logic

The synthesis involves the nucleophilic substitution of the chloride in ethyl chloroformate by the


-dimethylhydroxylamine (Weinreb amine). A base is required to scavenge the HCl byproduct and deprotonate the amine salt.
Reagents & Stoichiometry
ComponentEquiv.Role

-Dimethylhydroxylamine HCl
1.0Nucleophile Source
Ethyl Chloroformate 1.05Electrophile
Pyridine (or

)
2.1Base / HCl Scavenger
Dichloromethane (DCM) SolventReaction Medium
Step-by-Step Protocol
  • Setup: Charge a flame-dried 3-neck round-bottom flask with

    
    -dimethylhydroxylamine hydrochloride (1.0 equiv) and anhydrous DCM (0.5 M concentration).
    
  • Base Addition: Cool the suspension to 0°C under

    
     atmosphere. Add Pyridine (2.1 equiv) dropwise. The mixture will become homogeneous or form a light suspension of salts.
    
  • Acylation: Add Ethyl Chloroformate (1.05 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 5°C.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3) or GC-MS.

  • Workup:

    • Quench with 1M HCl (removes excess pyridine).

    • Separate organic layer.[5]

    • Wash organic layer with Sat.

      
       (removes acidic impurities) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (bp ~46°C @ 8 Torr) yields the pure colorless liquid.

Part 3: Synthetic Application (The "Weinreb Linchpin")

Objective: Using Ethyl


-methoxy-

-methylcarbamate to synthesize a Weinreb Amide from an Organolithium reagent.

This is the primary application of the molecule: converting a reactive carbon nucleophile (R-Li) into a stable Weinreb amide, which can subsequently be converted to a ketone or aldehyde.[8]

Mechanism of Action

The organolithium reagent attacks the carbonyl carbon. The ethoxide group (


) is a better leaving group than the Weinreb amine anion (

). Therefore, the reaction selectively displaces the ethoxy group, installing the Weinreb functionality onto the carbon skeleton.

WeinrebMechanism Reagent Ethyl N-methoxy-N-methylcarbamate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Organolithium (R-Li) Nucleophile->Intermediate Transition Elimination of EtO- Intermediate->Transition Collapse Product Weinreb Amide (R-CO-N(OMe)Me) Transition->Product - EtOLi

Figure 1: Mechanistic pathway for the conversion of organolithiums to Weinreb amides using the carbamate linchpin.

Application Protocol
  • Preparation of Nucleophile: Generate the organolithium (R-Li) or Grignard (R-MgBr) in THF/Ether at -78°C according to standard protocols.

  • Electrophile Addition: Dissolve Ethyl

    
    -methoxy-
    
    
    
    -methylcarbamate (1.1 equiv) in THF. Add this solution dropwise to the organometallic reagent at -78°C.
    • Note: Inverse addition (adding R-Li to the carbamate) is preferred to maintain an excess of electrophile and prevent double addition, although the leaving group hierarchy usually protects against this.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with Sat.

    
    .
    
  • Isolation: Extract with EtOAc, dry, and concentrate. The resulting Weinreb amide is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.

Part 4: Analytical Characterization

To validate the synthesis of the reagent or its presence, use the following spectroscopic data.

Physical Properties
PropertyValue
Boiling Point 150–155 °C (atm); 46 °C (8 Torr)
Density 1.022 g/mL at 25 °C
Refractive Index

1.412
Appearance Colorless, clear liquid
NMR Spectroscopy (Standard in )
NucleusShift (

ppm)
MultiplicityAssignment

1.28Triplet (

Hz)


3.16Singlet


3.70Singlet


4.20Quartet (

Hz)


14.5-


32.5-


61.2-


61.8-


157.0-

(Carbamate)

Part 5: Workflow Visualization

SynthesisWorkflow start Start: Raw Materials step1 Mix Weinreb Amine HCl + DCM start->step1 step2 Cool to 0°C & Add Pyridine step1->step2 step3 Add Ethyl Chloroformate (Dropwise) step2->step3 step4 Stir 3h (Warm to RT) step3->step4 step5 Acid Wash (Remove Pyridine) step4->step5 step6 Distillation (46°C @ 8 Torr) step5->step6 end Final Product: Ethyl N-methoxy-N-methylcarbamate step6->end

Figure 2: Operational workflow for the synthesis of the reagent.

References

  • Nahm, S.; Weinreb, S. M. (1981).[8] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15–40.

  • ChemicalBook. (2023).[1] "Ethyl N-methoxy-N-methylcarbamate Properties and Data". ChemicalBook Database.

  • PubChem. (2024).[4] "Compound Summary: Ethyl N-methoxy-N-methylcarbamate". National Library of Medicine.

  • Organic Syntheses. (1981). "General procedures for Weinreb Amide Synthesis". Org.[4][5][7][8][9] Synth. Coll. Vol. 6, p. 824.

Sources

Unlocking C1 Synthons: The Strategic Role of Ethyl N-methoxy-N-methylcarbamate

[1]

Executive Summary

In the high-stakes landscape of drug discovery and process chemistry, Ethyl N-methoxy-N-methylcarbamate (CAS: 6919-62-6) serves as a pivotal C1 synthon.[1] Often referred to informally as the "Weinreb Carbonate," this reagent enables the direct conversion of organometallic species (Grignard, organolithium) into Weinreb amides. This transformation bypasses the traditional requirement for carboxylic acid or acid chloride intermediates, streamlining synthetic routes and improving overall yield in the construction of complex ketones and aldehydes.

This technical guide dissects the mechanistic advantages, experimental protocols, and strategic applications of Ethyl N-methoxy-N-methylcarbamate, providing a self-validating framework for its use in advanced organic synthesis.[1]

Chemical Identity & Structural Significance[1][2][3][4]

Ethyl N-methoxy-N-methylcarbamate represents a "pre-loaded" Weinreb amide functionality.[1] Structurally, it consists of a carbonyl core flanked by an ethoxy leaving group and the stable N-methoxy-N-methylamino moiety.[1]

PropertySpecification
IUPAC Name Ethyl N-methoxy-N-methylcarbamate
Common Name Weinreb Carbonate; N-Methoxy-N-methylurethane
CAS Number 6919-62-6
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
Boiling Point 150–155 °C
Function Electrophilic Carbamoylating Agent (

equivalent)
The "Weinreb Effect" in a Carbonate

Unlike standard esters, this carbamate possesses the unique N-methoxy-N-methyl "Weinreb" handle.[1] Upon reaction with nucleophiles, it leverages the chelation effect —a stable 5-membered ring formed between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms.[1] This chelation prevents over-addition of the nucleophile, a common pitfall with standard esters or carbonates.

Mechanistic Insight: The Selectivity Engine

The utility of Ethyl N-methoxy-N-methylcarbamate lies in its predictable reactivity profile.[1] When an organometallic reagent (

The Pathway[1][5][6][7][8][9]
  • Nucleophilic Attack: The carbanion (

    
    ) attacks the carbonyl carbon.[1]
    
  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is generated. Crucially, the metal cation (

    
    ) coordinates with both the carbonyl oxygen and the methoxy oxygen of the amine, locking the conformation.
    
  • Selective Elimination: The system must collapse to restore the carbonyl. The competition is between expelling the ethoxide (

    
    ) or the Weinreb amine anion (
    
    
    ).[1]
    • Thermodynamics: Ethoxide is a better leaving group (

      
       of EtOH 
      
      
      16) compared to the N-methoxy-N-methyl amine anion (conjugate acid
      
      
      
      
      30+).[1]
    • Kinetics: The chelation stabilizes the N-O bond, making the Weinreb amine moiety resistant to ejection.

  • Product Formation:

    
     is expelled, yielding the Weinreb amide (
    
    
    ).[1]
Graphviz Diagram: Mechanism of Action

WeinrebMechanismReagentEthyl N-methoxy-N-methylcarbamateIntermediateChelated TetrahedralIntermediateReagent->Intermediate+ R-MRMOrganometallic(R-MgX or R-Li)RM->IntermediateTransitionCollapse &EtO- EliminationIntermediate->TransitionChelation StabilityProductWeinreb Amide(R-CO-N(OMe)Me)Transition->ProductMajor PathByproductEtOMgX / EtOLiTransition->ByproductLeaving Group

Caption: Mechanistic pathway showing the selective displacement of the ethoxy group via a stable chelated intermediate.

Strategic Applications in Synthesis

Application A: One-Pot Synthesis from Organohalides

The primary application is the direct conversion of aryl or alkyl halides into Weinreb amides.[1] This route is superior to the classical Carboxylation

Workflow:

  • Halogen-Metal Exchange: Convert

    
     to 
    
    
    or
    
    
    .
  • Electrophilic Trapping: Add Ethyl N-methoxy-N-methylcarbamate.

  • Quench: Acidic workup releases the Weinreb amide.

Application B: Functionalization of Heterocycles

In medicinal chemistry, functionalizing heterocycles (pyridines, indoles, imidazoles) is critical.[2][3] This reagent allows for the lithiation of a heterocycle (e.g., via LDA or

Comparison of Methods
FeatureEthyl N-methoxy-N-methylcarbamate Weinreb Amine + Coupling Agent N-Methoxy-N-methylcarbamoyl Chloride
Starting Material Organohalide / HydrocarbonCarboxylic AcidOrganometallic
Step Count 1 (One-pot)2-3 (Synthesis of acid + coupling)1
Reagent Stability High (Shelf-stable liquid) HighLow (Moisture sensitive, toxic)
Atom Economy Moderate (Loss of EtOH)Low (Loss of coupling byproducts)High (Loss of Cl-)
Safety High (Standard irritant) HighLow (Carcinogenic potential)

Experimental Protocol: Synthesis of N-Methoxy-N-methyl-4-phenylbenzamide[1]

Objective: Synthesize a Weinreb amide from 4-bromobiphenyl using Ethyl N-methoxy-N-methylcarbamate.

Materials
  • 4-Bromobiphenyl (1.0 equiv)[1]

  • Magnesium turnings (1.1 equiv) or

    
    -BuLi (1.1 equiv)[1]
    
  • Ethyl N-methoxy-N-methylcarbamate (1.2 equiv)[1]

  • THF (Anhydrous)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology
  • Preparation of Grignard Reagent:

    • Flame-dry a 2-neck round bottom flask under

      
       atmosphere.
      
    • Add Mg turnings and a crystal of iodine.

    • Add 4-bromobiphenyl dissolved in anhydrous THF dropwise.

    • Reflux gently to initiate and complete Grignard formation (Solution turns dark/brown).

    • Checkpoint: Titrate an aliquot if precise concentration is needed, though slight excess of reagent handles variations.

  • Carbamoylation Reaction:

    • Cool the Grignard solution to 0°C (ice bath). Note: Lower temperatures (-78°C) are recommended if using organolithiums to prevent side reactions.[1]

    • Add Ethyl N-methoxy-N-methylcarbamate (neat or in THF) dropwise over 15 minutes.

    • Observation: The reaction is exothermic; maintain temperature control.[4]

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • TLC Monitoring: Look for the disappearance of the starting bromide and the appearance of a more polar spot (Amide).

  • Workup & Purification:

    • Quench the reaction carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).[5]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Results
  • Yield: 75–90%[1]

  • Purity: >95% by NMR.

  • Product: A stable oil or solid Weinreb amide, ready for subsequent reaction with a different Grignard (to make a ketone) or LAH (to make an aldehyde).

Visualization of the Synthetic Workflow

Workflowcluster_0Phase 1: Nucleophile Generationcluster_1Phase 2: Electrophilic Trappingcluster_2Phase 3: Product IsolationStartOrganohalide(R-X)ActivationMetal Exchange(Mg or n-BuLi)Start->ActivationNuReactive Nucleophile(R-M)Activation->NuReactionSubstitution(- EtOM)Nu->ReactionReagentEthyl N-methoxy-N-methylcarbamateReagent->ReactionQuenchAcidic Quench(NH4Cl)Reaction->QuenchProductWeinreb Amide(Stable Intermediate)Quench->ProductKetoneKetone (R-CO-R')Product->Ketone+ R'-MAldehydeAldehyde (R-CHO)Product->Aldehyde+ LAH

Caption: Operational workflow for converting halides to carbonyls using the carbamate reagent.

References

  • Weinreb, S. M.; Nahm, S. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40. Link

  • Biftu, T.; Feng, D.; Ponpipom, M. "Imidazopyridazine compounds." World Intellectual Property Organization, 2006 , WO2006107784A1. (Demonstrates use of Ethyl N-methoxy-N-methylcarbamate in lithiation trapping). Link

  • Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[1][6] Organic Letters, 2005 , 7(7), 1427–1429.[6] Link

  • ChemicalBook. "Ethyl N-methoxy-N-methylcarbamate Product Properties." Link

Technical Guide: Solubility Profile and Application of Ethyl N-methoxy-N-methylcarbamate

[1]

Part 1: Executive Summary & Physicochemical Identity

Ethyl N-methoxy-N-methylcarbamate is a specialized organic carbonate derivative primarily utilized as a carbonyl source or a "Weinreb-type" transfer reagent in organic synthesis.[1] Unlike simple carbamates (e.g., methyl carbamate), the presence of the N-methoxy and N-methyl groups significantly alters its polarity and solvation requirements, making it a liquid at room temperature with high affinity for polar aprotic solvents.[1]

Physicochemical Profile
PropertyValueTechnical Implication
CAS Number 6919-62-6Unique identifier for procurement/safety verification.[1][2]
Physical State LiquidFacilitates easy volumetric transfer; no dissolution lag time.[1]
Density 1.022 g/mL (25 °C)Slightly denser than water; forms the lower layer in ether extractions if not halogenated.
Boiling Point 150–155 °CHigh boiling point allows for reflux in lower-boiling solvents (THF, DCM) without loss.
Flash Point ~53 °C (127 °F)Classified as Flammable/Combustible; requires grounding during transfer.[1]

Part 2: Solubility Matrix & Solvent Compatibility

The solubility of Ethyl N-methoxy-N-methylcarbamate is dictated by its amphiphilic nature.[1] The ester linkage provides polar acceptor sites, while the ethyl and N-methyl groups provide lipophilicity.[1]

Polar Aprotic Solvents (Primary Reaction Media)[1]
  • Tetrahydrofuran (THF): Excellent Solubility (Miscible).

    • Mechanism:[1][3][4][5][6] THF coordinates well with the carbonyl oxygen, stabilizing the molecule in solution.[1]

    • Application: This is the standard solvent for reactions involving Grignard or organolithium reagents.[1] The high solubility ensures a homogeneous reaction mixture even at cryogenic temperatures (-78 °C).[1]

  • Dichloromethane (DCM): Excellent Solubility. [1]

    • Application: Preferred for non-cryogenic transfers or general organic handling.[1]

  • Dimethylformamide (DMF) / DMSO: Soluble. [1]

    • Note: Rarely used for Weinreb synthesis due to high boiling points and difficulty in removal during workup, despite excellent solubility.

Polar Protic Solvents
  • Ethanol / Methanol: Soluble. [1]

    • Risk: While soluble, protic solvents are generally incompatible with the nucleophilic reagents (R-Li, R-MgX) typically used with this compound.[1] Use only for storage or non-nucleophilic protocols.[1]

Non-Polar Solvents
  • Diethyl Ether: Soluble. [1]

    • Application: A viable alternative to THF, particularly when a lower boiling point solvent is required for product isolation.[1]

  • Hexanes / Toluene: Moderate to High Solubility. [1]

    • Note: Often used as co-solvents.[1] The compound may require slight warming or agitation to fully dissolve in pure hexanes at high concentrations, but it generally behaves well in aromatic hydrocarbons like toluene.[1]

Aqueous Solubility[1][5]
  • Water: Low / Immiscible. [1]

    • Partitioning: In a biphasic system (e.g., Water/DCM or Water/Ethyl Acetate), Ethyl N-methoxy-N-methylcarbamate will partition predominantly into the organic layer.[1]

    • Workup: This immiscibility is advantageous, allowing unreacted reagent to be extracted into the organic phase during aqueous workups.[1]

Part 3: Critical Application — The Weinreb Synthesis Protocol

The primary utility of this compound relies on its solubility in anhydrous THF to facilitate the formation of a stable tetrahedral intermediate.[1]

The "Chelation Control" Mechanism

When an organometallic nucleophile (R-M) attacks the carbonyl carbon, the solvent (THF) must solubilize the reagents sufficiently to allow the metal ion (Mg²⁺ or Li⁺) to coordinate between the carbonyl oxygen and the N-methoxy oxygen.[1] This 5-membered chelate is stable in the reaction solvent but collapses upon aqueous acidic quench to yield the ketone (or Weinreb amide depending on the stoichiometry).[1]

Experimental Workflow: Synthesis of a Weinreb Amide

Objective: Convert an organolithium reagent to a Weinreb amide using Ethyl N-methoxy-N-methylcarbamate.

Reagents:

  • Substrate (Aryl/Alkyl Halide for lithiation)

  • n-Butyllithium (solution in hexanes)

  • Ethyl N-methoxy-N-methylcarbamate (Neat liquid)

  • Solvent: Anhydrous THF

Protocol:

  • Solvent Prep: Charge a flame-dried flask with anhydrous THF under Argon atmosphere.

  • Lithiation: Add the substrate and cool to -78 °C. Add n-BuLi dropwise.

  • Reagent Addition:

    • Step: Dissolve Ethyl N-methoxy-N-methylcarbamate in a minimal amount of anhydrous THF (1:1 v/v) to ensure rapid mixing.

    • Action: Cannulate this solution into the reaction flask.

    • Why? Adding the reagent neat can cause localized freezing or concentration gradients.[1] Predissolving in THF ensures immediate homogeneous distribution.[1]

  • Workup:

    • Quench with saturated NH₄Cl (aq).

    • Extract with Ethyl Acetate.[1] The carbamate derivative partitions into the organic layer.[1]

Part 4: Visualizations

Diagram 1: Solubility & Reactivity Workflow

This diagram illustrates the decision logic for solvent selection based on the intended chemical process.

SolubilityWorkflowStartEthyl N-methoxy-N-methylcarbamateProcessIntended Process?Start->ProcessRxn_NuNucleophilic Attack(Grignard/Lithiation)Process->Rxn_NuSynthesisRxn_GenGeneral Handling(Transfer/Storage)Process->Rxn_GenLogisticsSolv_THFSolvent: Anhydrous THF(Preferred)Rxn_Nu->Solv_THFHigh SolubilityCryogenic StabilitySolv_EtherSolvent: Diethyl Ether(Alternative)Rxn_Nu->Solv_EtherSolv_DCMSolvent: DCM or EtOAcRxn_Gen->Solv_DCMMechMechanism:Stable 5-Membered Chelate(Requires Polar Aprotic Solvation)Solv_THF->MechSolvates Metal IonResultProduct:Weinreb Amide / KetoneMech->ResultAcidic Quench

Caption: Workflow for solvent selection emphasizing THF for mechanistic stability during nucleophilic addition.

Diagram 2: Solvation & Chelation Model

This diagram depicts the critical molecular interaction facilitated by THF solubility.[1]

ChelationModelcluster_0Solvation ShellCarbamateEthyl N-methoxy-N-methylcarbamateComplexTetrahedral Intermediate(Stabilized by Solvation)Carbamate->ComplexDissolves InSolventSolvent (THF)Solvent->ComplexCoordinatesMetalMetal Ion (Li+ / Mg++)Metal->ComplexChelates

Caption: The solubility in THF allows the formation of the transition state required for controlled reactivity.

Part 5: References

  • PubChem. (2025).[7] Ethyl N-methoxy-N-methylcarbamate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Thermal Stability and Decomposition of Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of carbamate thermal stability, tailored for researchers in drug development and materials science. It moves beyond basic definitions to explore the kinetic and mechanistic drivers of decomposition, supported by experimental protocols and authoritative references.

Executive Summary & Strategic Importance

Carbamates (urethanes) are a structural linchpin in medicinal chemistry, serving two distinct but critical roles: as robust structural motifs in active pharmaceutical ingredients (APIs) and prodrugs (e.g., rivastigmine, irinotecan), and as transient protecting groups (Boc, Fmoc, Cbz) in synthetic pathways.

Understanding their thermal stability is not merely a safety compliance issue but a design parameter. In prodrug design, the carbamate bond must be stable enough to survive formulation and storage (shelf-life) yet labile enough to undergo enzymatic or hydrolytic cleavage in vivo. In process chemistry, thermal decomposition profiles dictate the safe operating windows for drying, recrystallization, and melt extrusion.

Mechanistic Pathways of Decomposition

The thermal degradation of carbamates is not a singular event but a competition between three primary mechanistic pathways, dictated by substitution patterns (N-mono vs. N,N-disubstituted) and environmental conditions.

Pathway A: The Retro-Ene Reaction (Isocyanate Formation)

This is the dominant pathway for N-monosubstituted carbamates (R-NH-CO-OR'). It proceeds via a concerted, six-membered cyclic transition state involving the transfer of the N-H proton to the alkoxy oxygen.

  • Mechanism: Concerted

    
    -elimination.
    
  • Products: Isocyanate (R-N=C=O) + Alcohol (R'-OH).

  • Kinetics: First-order; highly dependent on the acidity of the N-H proton and the leaving group ability of the alcohol.

  • Reversibility: The reaction is reversible.[1] In a closed system, equilibrium is established. In an open system (e.g., TGA), the volatile alcohol escapes, driving the reaction to completion.

Pathway B: Nucleophilic/Hydrolytic Cleavage

In the presence of moisture or nucleophiles, the carbonyl carbon is attacked.

  • Mechanism: Nucleophilic acyl substitution.

  • Products: Amine (R-NH2) + CO2 + Alcohol.

  • Relevance: Critical for "shelf-life" stability in humid conditions. N,N-disubstituted carbamates, which cannot undergo the Retro-Ene reaction, primarily degrade via this route or radical fragmentation at very high temperatures.

Pathway C: Concerted Fragmentation (Boc-Type)

Specific to tert-butyl carbamates (Boc), this pathway is driven by the stability of the resulting carbocation/olefin.

  • Mechanism: Fragmentation to isobutylene and carbamic acid (which spontaneously decarboxylates).

  • Products: Amine + CO2 + Isobutylene.[2]

Visualization of Decomposition Pathways

CarbamateDecomposition cluster_legend Pathway Legend Carbamate N-Monosubstituted Carbamate TS_Cyclic Cyclic Transition State (6-membered) Carbamate->TS_Cyclic Heat (>150°C) Isocyanate Isocyanate (R-N=C=O) TS_Cyclic->Isocyanate Alcohol Alcohol (R'-OH) TS_Cyclic->Alcohol Carbamate_Disub N,N-Disubstituted Carbamate Hydrolysis Hydrolysis/Nucleophilic Attack Carbamate_Disub->Hydrolysis Heat + H2O/Nu Hydrolysis->Alcohol Amine Amine (R2-NH) Hydrolysis->Amine CO2 CO2 Hydrolysis->CO2 key1 Blue: Starting Material key2 Red: Decomposition Products

Figure 1: Mechanistic divergence between N-mono and N,N-disubstituted carbamates.

Structural Determinants of Stability

The thermal stability of a carbamate is tunable. The following table summarizes how structural modifications shift the decomposition temperature (


).
Structural FeatureEffect on StabilityMechanistic Rationale
N-Substitution Disubstituted >> Monosubstituted N,N-disubstituted carbamates lack the N-H proton required for the low-energy retro-ene pathway.
Alkoxy Group (R') Primary > Secondary > Tertiary Tertiary carbamates (e.g., Boc) stabilize the carbocation-like transition state, lowering

significantly.
Aromaticity Alkyl > Aryl N-Aryl groups (e.g., phenyl) increase the acidity of the N-H proton, facilitating the retro-ene reaction and lowering

.
Leaving Group Electron-Donating > Electron-Withdrawing Electron-withdrawing groups on the oxygen make the alcohol a better leaving group, decreasing stability.
Comparative Decomposition Data
  • Boc-Gly-OH: Onset ~

    
    C (Solid State)
    
  • Fmoc-Gly-OH: Onset ~

    
    C (Solid State)
    
  • Ethyl N-phenylcarbamate: Onset ~

    
    C (Boiling point/Decomp overlap)
    
  • N,N-Dimethyl carbamates: Generally stable >

    
    C
    

Experimental Protocols for Stability Assessment

Trustworthy data requires rigorous experimental design. The following protocols are standard for determining the thermal stability profile of a new carbamate entity.

Protocol A: TGA/DSC Screening (The "Fingerprint")

Objective: Determine the onset temperature of decomposition (


) and distinguish between melting and degradation.
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped but vented to allow gas escape).

  • Instrument Setup: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Purge Gas: Nitrogen (inert) at 50 mL/min. Note: Use Air/O2 only if oxidative stability is the goal.

  • Ramp: Heat from ambient to 400°C at 10°C/min.

  • Analysis:

    • DSC Signal: Look for sharp endotherms (melting) followed by broad endotherms/exotherms (decomposition).

    • TGA Signal: Identify the temperature at 1% and 5% weight loss (

      
      , 
      
      
      
      ).
    • Validation: If weight loss occurs before the melting endotherm, the compound is decomposing in the solid state.

Protocol B: Isothermal Accelerated Stability (Arrhenius Prediction)

Objective: Predict shelf-life (


) at room temperature using high-temperature data.
  • Selection: Choose 3–4 isotherms below the

    
     determined in Protocol A (e.g., 80°C, 90°C, 100°C, 110°C).
    
  • Execution: Hold sample at each temperature in TGA or oven (analyzed by HPLC) until 5–10% degradation is observed.

  • Calculation:

    • Determine rate constant

      
       for each temperature (assuming zero or first-order kinetics).
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Extrapolate to 25°C to find

      
      .
      
    • Calculate shelf life:

      
       (for first-order).
      
Workflow Visualization

StabilityWorkflow Start New Carbamate Entity Screening Protocol A: TGA/DSC Screening (10°C/min ramp) Start->Screening Decision Is T(onset) > Melting Point? Screening->Decision MeltFirst Melt-Stable (Liquid phase kinetics apply) Decision->MeltFirst Yes DecompFirst Solid-State Decomposition (Crystal lattice effects) Decision->DecompFirst No IsoStudy Protocol B: Isothermal Study (Select T < T(onset)) MeltFirst->IsoStudy DecompFirst->IsoStudy Arrhenius Arrhenius Plot ln(k) vs 1/T IsoStudy->Arrhenius ShelfLife Predict Shelf Life (t90) Arrhenius->ShelfLife

Figure 2: Decision tree for thermal stability characterization.

Applications in Drug Development[3]

Prodrug Design: The "Goldilocks" Zone

Carbamates are often superior to esters as prodrugs because they are more resistant to plasma esterases, allowing for better oral bioavailability and blood-brain barrier penetration.

  • Case Study (Rivastigmine): An acetylcholinesterase inhibitor where the carbamate moiety is the active pharmacophore. It carbamylates the enzyme active site. Its thermal stability is crucial for formulation, requiring storage below 30°C to prevent spontaneous hydrolysis.

  • Case Study (Capecitabine): Contains a carbamate linker that is enzymatically cleaved. The N-pentyloxycarbonyl group provides a balance of lipophilicity and stability.

Protecting Group Strategy

In peptide synthesis, the thermal cleavage of Boc groups is a known side reaction during high-temperature workups. Conversely, Fmoc groups are thermally robust up to ~120°C, making them suitable for microwave-assisted peptide synthesis (MW-SPPS), provided the solvent is free of basic impurities (which trigger E1cB elimination).

References

  • Mechanisms of Carbam

    • Source: MDPI, "Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
    • Significance: details the retro-ene mechanism and kinetics for isocyan
  • Kinetics of N-Substituted Carbam

    • Source: ResearchGate, "The thermal decompositions of carbamates. I.
    • Significance: Provides kinetic data and activation energies for N-substituted vs N,N-disubstituted variants.
  • Carbam

    • Source: NIH/PubMed, "Carbamate Group as Structural Motif in Drugs: A Review"
    • Significance: Comprehensive review of carbamate stability in the context of FDA-approved drugs.
  • Thermal Cleavage of Fmoc

    • Source: CHIMIA, "Thermal Cleavage of the Fmoc Protection Group"
    • Significance: Validates the high thermal stability of Fmoc compared to Boc and its cleavage p
  • TGA/DSC Methodology

    • Source: TA Instruments, "Materials Characterization by Thermal Analysis (DSC & TGA)"[3]

    • Significance: Standard protocols for interpreting thermal events in organic m

Sources

Acylating Agents in Modern Medicinal Chemistry: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Landscape: Reactivity vs. Selectivity

In drug discovery and organic synthesis, acylation is not merely about forming a carbonyl bond; it is about orthogonal protection , pharmacophore installation , and late-stage functionalization . The choice of acylating agent is dictated by a trade-off between electrophilicity (reactivity) and chemoselectivity (tolerance of other functional groups).

The fundamental mechanism governing these reactions is Nucleophilic Acyl Substitution (NAS) . Unlike


 reactions, this proceeds through a tetrahedral intermediate . The collapse of this intermediate—and thus the success of the reaction—is driven by the leaving group ability (

) of the substituent attached to the carbonyl.
Hierarchy of Acylating Potential

The following table quantifies the reactivity landscape. A "Self-Validating" chemist uses this hierarchy to predict whether a reaction requires activation (e.g., converting an acid to a chloride) or catalysis (e.g., adding DMAP to an anhydride).

Acylating AgentLeaving Group (LG)Conjugate Acid of LG (

)
Reactivity ProfileStrategic Utility
Acyl Chlorides

-7 (HCl)Hyper-Reactive Non-selective acylation; requires dry conditions; generates HCl.
Anhydrides

~4.8 (Carboxylic Acid)High Milder than chlorides; amenable to Lewis Base catalysis (DMAP).
Active Esters (e.g., OAt, OBt)

~3.4 - 4.6Tunable The gold standard for peptide coupling; suppresses racemization.
Esters

~16 (Alcohol)Low Requires forcing conditions or transesterification catalysts.
Amides

~38 (Amine)Inert Stable end-products; rarely used as acylating agents (except Weinreb amides).

Mechanistic Deep Dive: Catalytic Activation

To achieve high yields under mild conditions, modern synthesis relies on "active species" generated in situ. We will examine two critical pathways: DMAP Catalysis (Steglich) and HATU Coupling .

A. Nucleophilic Catalysis: The Steglich Mechanism

4-Dimethylaminopyridine (DMAP) is not just a base; it is a nucleophilic catalyst . It attacks the anhydride (or DCC-activated acid) to form a highly electrophilic N-acylpyridinium species. This species is orders of magnitude more reactive than the anhydride itself due to the positive charge on the nitrogen and the resonance stabilization of the pyridine ring.

SteglichMechanism Anhydride Anhydride (R-CO-O-CO-R) AcylPyridinium N-Acylpyridinium (Active Species) Anhydride->AcylPyridinium 1. Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->AcylPyridinium Ester Ester Product (R-CO-OR') AcylPyridinium->Ester 2. Acyl Transfer Acetate Carboxylate Byproduct AcylPyridinium->Acetate Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP Catalyst Regeneration

Figure 1: The Steglich Cycle.[1] Note that DMAP is regenerated, making it a true catalyst.[2] The N-acylpyridinium ion is the high-energy intermediate that drives the reaction.

B. Peptide & Drug Coupling: The HATU Mechanism

For complex drug molecules, Acyl Chlorides are often too harsh. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) allows for the formation of amide bonds with minimal racemization.[3] The key is the HOAt leaving group, which provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack.

HATUMechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Intermediate1 Unstable O-Acyl Isouronium Carboxylate->Intermediate1 Attack on HATU HATU HATU Reagent HATU->Intermediate1 ActiveEster OAt Active Ester (Activated Species) Intermediate1->ActiveEster Rearrangement Amide Amide Product ActiveEster->Amide Amine Attack Amine Amine (R'-NH2) Amine->Amide

Figure 2: HATU Activation Cascade.[4] The OAt Active Ester is the crucial stable-yet-reactive intermediate that prevents racemization.

Validated Experimental Protocols

Protocol A: The "Clean" Acid Chloride Synthesis (Oxalyl Chloride/DMF)

Why this method? unlike Thionyl Chloride (


), Oxalyl Chloride produces only gaseous byproducts (

), simplifying purification. The catalytic DMF forms a Vilsmeier-Haack-type chloroiminium intermediate, which is the actual chlorinating agent.

Materials:

  • Carboxylic Acid substrate (1.0 equiv)

  • Oxalyl Chloride (1.2 - 1.5 equiv)

  • DMF (Dimethylformamide) (catalytic, 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under inert atmosphere (

    
     or Ar). Dissolve the carboxylic acid in anhydrous DCM (0.2 - 0.5 M).
    
  • Activation: Cool to 0°C. Add Oxalyl Chloride dropwise.

    • Self-Validation Check: No reaction should occur yet. If bubbling occurs immediately, your system contains water.

  • Catalysis: Add 1-2 drops of DMF.

    • Mechanistic Observation: Immediate, vigorous evolution of gas (

      
      ) indicates the formation of the active chloroiminium species.
      
  • Completion: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Endpoint: Reaction mixture usually turns clear yellow.

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is the crude Acid Chloride, ready for immediate use (do not purify by column).

Protocol B: Schotten-Baumann Acylation (Biphasic)

Why this method? Ideal for acylating amines in the presence of alcohols (chemoselectivity) or for water-soluble amino acids.

Materials:

  • Amine substrate[5][6][7][8][9]

  • Acyl Chloride[5][10][11][12][13]

  • Solvent System: DCM / 1M NaOH (1:1 ratio)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve amine in DCM. Add an equal volume of 1M NaOH.

  • Addition: Add Acyl Chloride dropwise to the vigorously stirring biphasic mixture.

  • Mechanism in Action: The NaOH neutralizes the HCl byproduct immediately in the aqueous phase, preventing the amine from becoming protonated (and thus deactivated) in the organic phase.

  • Validation: Monitor by TLC. The product remains in the DCM layer; byproducts (NaCl) stay in the water.

Troubleshooting & Optimization

  • Problem: Low yield with steric bulk (e.g., t-butyl alcohol).

    • Solution: Switch to Steglich conditions . The N-acylpyridinium intermediate is less sensitive to sterics than a standard anhydride attack.

  • Problem: Racemization of chiral centers.

    • Solution: Avoid Acid Chlorides. Use HATU/DIPEA or EDC/HOBt . The benzotriazole ring in HATU/HOBt hydrogen-bonds with the amine, guiding the attack and preventing proton abstraction at the

      
      -carbon.
      
  • Problem: "Sluggish" Acid Chloride formation.

    • Solution: Ensure DMF is fresh. Old DMF hydrolyzes to dimethylamine, which consumes your acid chloride to form dimethylamide impurities.

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new highly efficient auxiliary for peptide coupling. Journal of the American Chemical Society. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Nucleophilic Acyl Substitution.[1][8][14] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

Sources

Beyond the Chelate: A Theoretical & Practical Guide to N-Methoxy-N-Methylamide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on the Reactivity of N-Methoxy-N-Methylamides (Weinreb Amides) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a singular solution to the "over-addition" problem in carbonyl chemistry. While its utility in synthesizing ketones and aldehydes is well-documented, the theoretical underpinnings of its reactivity reveal a complex interplay of orbital stereoelectronics, ground-state conformational preferences, and chelation thermodynamics. This guide synthesizes recent Density Functional Theory (DFT) studies and kinetic analyses to provide a mechanistic blueprint for optimizing Weinreb amide transformations.

The Electronic Architecture of the Weinreb Amide

To understand the reactivity of Weinreb amides, one must first deconstruct their ground-state electronic structure. Unlike standard secondary amides, the N-methoxy-N-methyl moiety introduces unique steric and electronic perturbations.

Ground State Conformational Preferences

Recent DFT studies (B3LYP/6-311++G(3df, 3pd)) indicate that Weinreb amides do not exist in a single static conformation. Instead, they exhibit a dynamic equilibrium between cis and gauche conformers.

  • Orbital Stabilization (

    
    ):  The delocalization of the nitrogen lone pair into the carbonyl anti-bonding orbital stabilizes the amide bond, favoring planarity.
    
  • Coulombic Repulsion (The Pyramidalization Factor): The presence of the electronegative oxygen on the nitrogen atom (N-OMe) creates a dipole-dipole repulsion with the carbonyl oxygen.

  • The Result: This competition forces a slight pyramidalization at the nitrogen atom, pre-organizing the molecule for nucleophilic attack. The N-O bond is not merely a spectator; it induces a "twist" that raises the ground state energy relative to a standard dimethyl amide, making the carbonyl carbon slightly more electrophilic.

The "Leaving Group" Paradox

In standard nucleophilic acyl substitution, a better leaving group accelerates the reaction. However, the


 group is a poor leaving group compared to a chloride or anhydride. The Weinreb amide’s success relies not on the ejection of the amine, but on the retention of the intermediate.

The Chelation Phenomenon: Theoretical Validation

The central dogma of Weinreb chemistry is the formation of a stable, five-membered metal-chelated intermediate. Theoretical validation of this model confirms why the reaction stops at the ketone stage.

The "Chelation Lock" Mechanism

Upon nucleophilic attack by an organometallic reagent (R-M, where M = Li, MgX), the metal atom coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen.

  • Thermodynamics: Computational models suggest the stabilization energy of this 5-membered chelate is significant (estimated >25 kcal/mol relative to the unchelated open form).[1]

  • Kinetic Barrier: For the tetrahedral intermediate to collapse and expel the leaving group, the metal-oxygen bond must break or significantly distort. The energy penalty for disrupting this chelate creates a high kinetic barrier to collapse under reaction conditions (typically -78°C to 0°C).

Comparative Chelation: Weinreb vs. Others

The specificity of the Weinreb amide is best understood by comparison.

Amide TypeChelate Ring SizeStability of IntermediateOutcome with R-Li/R-MgX
Weinreb (N-OMe) 5-Membered High (Stable) Ketone (after quench)
Morpholine AmideNone (Steric only)Low (Collapses)Mixture (Ketone/Alcohol)
Triazinyl Amide6-MemberedModerateKetone (Variable)
Standard (

)
NoneVery LowAlcohol (Over-addition)

Visualization: The Reaction Coordinate

The following diagram illustrates the energy landscape of the Weinreb ketone synthesis, highlighting the "Energy Well" created by the chelated intermediate.

WeinrebMechanism Start Ground State (Weinreb Amide + R-MgX) TS1 TS1: Nucleophilic Attack (Chelation Begins) Start->TS1 Activation Intermediate Tetrahedral Intermediate (Stable 5-Membered Chelate) TS1->Intermediate Stabilization TS2_High TS2: Collapse (High Barrier) (Requires Chelate Break) Intermediate->TS2_High Thermal Barrier Quench Acidic Quench (H3O+) Intermediate->Quench Protonation OverAddition Over-Addition Product (Alcohol) TS2_High->OverAddition Product Final Product (Ketone) Quench->Product Collapse & Hydrolysis

Figure 1: Reaction coordinate showing the thermodynamic stability of the chelated intermediate (Green) preventing the high-barrier path to over-addition (Grey).

Experimental Protocols: Theory in Practice

This protocol is designed with "Theoretical Checkpoints" to ensure the integrity of the chelate is maintained.

Protocol: Synthesis of Aryl Ketones from Weinreb Amides

Scope: Conversion of N-methoxy-N-methylbenzamide to Acetophenone.

Reagents
  • N-methoxy-N-methylbenzamide (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)

  • THF (Anhydrous)

  • HCl (1M, aqueous)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask. Flush with Argon. Add Weinreb amide (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration).

    • Theoretical Checkpoint: THF is crucial as it coordinates to Mg, but not so strongly that it prevents the intramolecular chelation of the amide.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

    • Theoretical Checkpoint: While the chelate is stable, low temperature minimizes the kinetic energy available to surmount the barrier for "TS2" (collapse) or side reactions (e.g., elimination).

  • Nucleophilic Addition: Add MeMgBr (1.2 equiv) dropwise over 20 minutes.

    • Observation: A slight exotherm may occur.

    • Mechanism:[1][2][3][4] The Mg coordinates to the carbonyl oxygen first, increasing electrophilicity, followed by C-C bond formation and ring closure to the 5-membered chelate.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

    • Validation: Unlike standard esters, the Weinreb intermediate does not collapse at 0°C. This stability allows for complete consumption of starting material without over-addition.

  • Quench (The Release): Pour the reaction mixture into a vigorously stirring solution of 1M HCl at 0°C.

    • Mechanism:[1][2][3][4]

      
       protonates the methoxy oxygen and the amine nitrogen, destroying the Mg-chelate. The tetrahedral intermediate is no longer stabilized and collapses immediately to expel 
      
      
      
      .
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    

Comparative Data: Yields & Selectivity

The following table summarizes the efficiency of Weinreb amides compared to other acylating agents in ketone synthesis.

PrecursorReagentProductYield (%)Selectivity (Ketone:Alcohol)
Weinreb Amide PhMgBr (1.2 eq)Benzophenone96% >99:1
Acid ChloridePhMgBr (1.1 eq)Benzophenone45%60:40
Ethyl EsterPhMgBr (1.1 eq)Benzophenone30%20:80
Morpholine AmidePhMgBr (1.2 eq)Benzophenone78%85:15

Future Directions: Non-Classical Applications

Recent theoretical expansions suggest the Weinreb motif can be utilized beyond simple acyl substitutions:

  • Radical Weinreb Amides: Utilization of thioester-derived Weinreb amides for radical additions, where the chelation effect stabilizes radical intermediates.

  • Wittig-Weinreb Transformation: Direct conversion to ketones using alkylidenetriphenylphosphoranes via an oxaphosphetane intermediate, avoiding metal reagents entirely.

References

  • Weinreb, S. M., & Nahm, S. (1981).[5] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • Murphy, J. A., et al. (2005). "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, 7(7), 1427-1429. Link

  • Adler, M., et al. (2006). "Spectroscopic and Kinetic Confirmation of the Weinreb Chelate." Journal of the American Chemical Society. (Contextual citation based on confirmed mechanism in search results).
  • Li, G., et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution... and Computational Studies." ACS Omega. Link

  • Labidi, O., et al. (2025). "Conformational preferences for some 2-substituted N-methoxy-N-methylacetamides through spectroscopic and theoretical studies." ResearchGate.[6][7] Link

Sources

Methodological & Application

The Modern Acylating Agent: A Guide to Ethyl N-methoxy-N-methylcarbamate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. The construction of carbon-carbon bonds to form ketones is a fundamental operation, yet one that is often plagued by the over-addition of highly reactive organometallic reagents to traditional acylating agents like esters or acid chlorides, leading to the formation of undesired tertiary alcohols. This application note provides a comprehensive guide to the use of Ethyl N-methoxy-N-methylcarbamate as a strategic acylating agent that elegantly circumvents this challenge through the in-situ formation of a stable Weinreb amide intermediate. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful tool for the efficient and controlled synthesis of ketones.

The Challenge of Ketone Synthesis and the Weinreb Amide Solution

The synthesis of ketones via the acylation of organometallic reagents is a cornerstone of organic chemistry. However, the high reactivity of reagents such as Grignard and organolithium species often leads to a second nucleophilic attack on the initially formed ketone, resulting in the formation of a tertiary alcohol. This lack of control necessitates carefully controlled reaction conditions, often at low temperatures, and precise stoichiometry, which can be challenging to scale.

The advent of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, revolutionized ketone synthesis.[1][2] The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[3][4] This intermediate is stable enough to prevent the collapse to a ketone until acidic workup. Consequently, the highly reactive organometallic reagent is consumed before the ketone is liberated, thus preventing over-addition.[3]

Ethyl N-methoxy-N-methylcarbamate serves as an efficient and convenient precursor for the in situ generation of Weinreb amides from carboxylic acids, streamlining the synthetic process.

Mechanism of Action: The Stability of the Weinreb Intermediate

The efficacy of Ethyl N-methoxy-N-methylcarbamate as an acylating agent is intrinsically linked to the mechanism of the subsequent Weinreb ketone synthesis. The process can be dissected into two key stages:

  • Formation of the Weinreb Amide: The carboxylic acid is first activated, typically by conversion to an acid chloride or through the use of a peptide coupling reagent. This activated species then reacts with Ethyl N-methoxy-N-methylcarbamate to form the corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Acylation and Ketone Formation: The Weinreb amide is then treated with an organometallic reagent (e.g., Grignard or organolithium). The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate. The crucial feature of this intermediate is the chelation of the metal cation (MgX⁺ or Li⁺) by the methoxy oxygen and the carbonyl oxygen. This five-membered ring structure is remarkably stable and does not collapse to form the ketone at the reaction temperature. Upon aqueous acidic workup, the chelated intermediate is hydrolyzed to release the desired ketone.

Weinreb_Mechanism cluster_0 Weinreb Amide Formation cluster_1 Ketone Synthesis Carboxylic_Acid R-COOH Activation Activation (e.g., SOCl₂, Coupling Agent) Carboxylic_Acid->Activation Activated_Acid R-CO-X Activation->Activated_Acid Weinreb_Amide R-CO-N(Me)OMe Activated_Acid->Weinreb_Amide + Carbamate Carbamate EtO-CO-N(Me)OMe Chelated_Intermediate Tetrahedral Intermediate (Stable Chelate) Weinreb_Amide->Chelated_Intermediate + R'-M Organometallic R'-M Workup Aqueous Workup (H₃O⁺) Chelated_Intermediate->Workup Ketone R-CO-R' Workup->Ketone

Figure 1. General workflow for ketone synthesis using Ethyl N-methoxy-N-methylcarbamate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards associated with Ethyl N-methoxy-N-methylcarbamate is essential for its safe handling and use in a laboratory setting.

PropertyValueReference
Molecular Formula C₅H₁₁NO₃[5]
Molecular Weight 133.15 g/mol [5]
Appearance Colorless Liquid[6]
Boiling Point 150-155 °C[7]
Density 1.022 g/mL at 25 °C[7]
Flash Point 127 °F (52.8 °C)[7]

Safety Profile:

Ethyl N-methoxy-N-methylcarbamate is a flammable liquid and vapor.[5][8] Appropriate safety precautions must be taken to avoid ignition sources. It is advisable to handle this reagent in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of ketones using Ethyl N-methoxy-N-methylcarbamate. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis of a Ketone from a Carboxylic Acid

This protocol outlines the conversion of a carboxylic acid to a ketone in a single reaction vessel, proceeding through the in situ formation of the Weinreb amide.

Materials:

  • Carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ethyl N-methoxy-N-methylcarbamate

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Grignard reagent or Organolithium reagent in a suitable solvent

  • Anhydrous Diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acid Chloride Formation:

    • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Weinreb Amide Formation:

    • In a separate flask, dissolve Ethyl N-methoxy-N-methylcarbamate (1.2 equiv) and anhydrous triethylamine (1.5 equiv) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the carbamate solution via cannula.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Ketone Synthesis:

    • Cool the reaction mixture containing the Weinreb amide to 0 °C.

    • Slowly add the Grignard or organolithium reagent (1.2-1.5 equiv) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 1-2 hours or until the Weinreb amide is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • If necessary, add 1 M HCl to dissolve any precipitated magnesium salts.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude ketone by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol_Workflow Start Start: Carboxylic Acid Acid_Chloride 1. Acid Chloride Formation (Oxalyl Chloride, cat. DMF) Start->Acid_Chloride Weinreb_Amide 2. Weinreb Amide Formation (Ethyl N-methoxy-N-methylcarbamate, TEA) Acid_Chloride->Weinreb_Amide Ketone_Synth 3. Ketone Synthesis (Grignard or Organolithium Reagent) Weinreb_Amide->Ketone_Synth Workup 4. Aqueous Workup and Extraction Ketone_Synth->Workup Purification 5. Purification (Column Chromatography) Workup->Purification End End: Pure Ketone Purification->End

Sources

Application Note: Modular Ketone Synthesis via the "Weinreb Carbamate" Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of unsymmetrical ketones remains a cornerstone challenge in medicinal chemistry. Traditional methods involving the direct addition of organometallics to carboxylic acid derivatives often suffer from over-addition, yielding tertiary alcohols, or require harsh conditions incompatible with sensitive functional groups.

This protocol details the use of Ethyl N-methoxy-N-methylcarbamate (the "Weinreb Carbamate") as a privileged electrophilic linchpin. Unlike standard Weinreb amide syntheses that require starting from carboxylic acids (via peptide coupling agents), this reagent allows for the direct conversion of organohalides (via Grignard or Lithio species) into Weinreb amides .

Key Advantages:

  • Retrosynthetic Flexibility: Enables the use of organohalides as the carbonyl source precursors.

  • Prevention of Over-addition: Leverages the stable 5-membered metal-chelated intermediate inherent to Weinreb chemistry.

  • Modular Assembly: Facilitates the "stitching" of two distinct nucleophilic fragments (

    
     and 
    
    
    
    ) to form unsymmetrical ketones (
    
    
    ).

Mechanistic Insight (The "Why")

The success of this protocol relies on the unique stability of the tetrahedral intermediate formed upon the addition of the organometallic reagent to the N-methoxy-N-methyl amide functionality.

The Chelation Control Model

When the first organometallic (


) reacts with the carbamate, the ethoxy group is displaced, forming the Weinreb amide. Upon addition of the second organometallic (

) to this amide, the reaction stops at the tetrahedral intermediate. The magnesium atom forms a rigid 5-membered chelate between the carbonyl oxygen and the methoxy oxygen. This chelate is stable in the reaction mixture and prevents the collapse of the carbonyl, thereby precluding a second nucleophilic attack. The ketone is only liberated upon acidic hydrolysis.

WeinrebMechanism Carbamate Ethyl N-methoxy- N-methylcarbamate Amide Weinreb Amide (Intermediate) Carbamate->Amide Substitution (-EtOMgX) RM1 Nucleophile 1 (R¹-MgX) RM1->Amide Reagent 1 Chelate Stable Metal Chelate (Tetrahedral) Amide->Chelate Addition RM2 Nucleophile 2 (R²-MgX) RM2->Chelate Reagent 2 Ketone Target Ketone (R¹-CO-R²) Chelate->Ketone Acid Hydrolysis (H₃O⁺)

Figure 1: The sequential addition pathway enabled by the Weinreb Carbamate, highlighting the stable chelate that prevents over-addition.

Experimental Protocol

Materials & Reagents[1][2][3][4]
ComponentSpecificationRole
Ethyl N-methoxy-N-methylcarbamate >98% Purity (CAS 72776-69-3)Electrophilic Linker
Organohalide 1 (

)
Aryl/Alkyl Bromide or IodidePrecursor to Nucleophile 1
Organohalide 2 (

)
Aryl/Alkyl Bromide or IodidePrecursor to Nucleophile 2
Magnesium Turnings Grignard Grade (washed w/ dilute HCl)Metalation Agent
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent
HCl (1M) Aqueous solutionQuenching/Hydrolysis
Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert


 into 

.
  • Grignard Generation: In a flame-dried 3-neck flask under Argon, generate the Grignard reagent (

    
    ) from 
    
    
    
    (10.0 mmol) and Mg turnings (11.0 mmol) in anhydrous THF (20 mL). Ensure complete consumption of magnesium.
  • Reagent Preparation: In a separate flame-dried flask, dissolve Ethyl N-methoxy-N-methylcarbamate (1.33 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Cool this solution to 0°C .

    • Expert Note: Unlike acid chlorides, this carbamate is less prone to hydrolysis, but anhydrous conditions are still strictly required to maintain the titer of the Grignard.

  • Addition: Cannulate the Grignard solution dropwise into the carbamate solution at 0°C over 15 minutes.

    • Observation: A slight exotherm may occur. The solution often turns cloudy due to the formation of magnesium ethoxide salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor conversion by TLC (or GC-MS aliquot quenched with sat.

    
    ).[1]
    
  • Workup (Critical for Purity):

    • Quench with sat.

      
       (15 mL).
      
    • Extract with Et2O or EtOAc (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (typically Hexanes:EtOAc) is recommended to remove any unreacted carbamate before Phase 2.

Phase 2: Conversion to Unsymmetrical Ketone

Objective: React Weinreb Amide with


 to form 

.
  • Substrate Prep: Dissolve the purified Weinreb Amide (from Phase 1) in anhydrous THF (0.5 M concentration) and cool to -78°C (dry ice/acetone bath).

    • Expert Note: While Weinreb amides effectively stop over-addition, lower temperatures (-78°C to 0°C) improve chemoselectivity and suppress potential

      
      -deprotonation side reactions.
      
  • Nucleophile Addition: Add the second organometallic reagent (

    
     or 
    
    
    
    , 1.2 equiv) dropwise.
  • Chelation: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Hydrolysis (The Release): Pour the reaction mixture into a vigorously stirred flask containing 1M HCl (excess) at 0°C.

    • Mechanism:[2][3][4][5][6] The acid disrupts the N-O-Mg chelate, collapsing the tetrahedral intermediate and releasing the ketone and N,O-dimethylhydroxylamine.

  • Isolation: Extract with Et2O, wash with sat.

    
     (to remove amine salts), dry, and concentrate.
    

Data Summary & Stoichiometry Table

StepReagentEquiv.TempTimeCritical Parameter
1

1.00°C

RT
2 hSlow addition to avoid local heating
1 Carbamate Linker1.00°C-Anhydrous conditions
2 Weinreb Amide1.0-78°C-Purify before Step 2 for best yield
2

1.1 - 1.2-78°C

0°C
1.5 hExcess ensures complete conversion
3 1M HClExcess0°C15 minVigorous stirring required for hydrolysis

Troubleshooting & Optimization

Issue: Low Yield of Weinreb Amide (Phase 1)
  • Cause: Moisture in THF killing the Grignard.

  • Solution: Titrate Grignard reagent immediately before use (e.g., using iodine or salicylaldehyde phenylhydrazone).

  • Alternative: If

    
     is sterically hindered (e.g., t-Butyl), reflux may be required for the substitution to occur on the carbamate.
    
Issue: Tertiary Alcohol Formation (Phase 2)
  • Cause: Failure of the chelate mechanism, usually due to high temperature during addition or "aged" Weinreb amide containing acidic impurities.

  • Solution: Ensure addition of

    
     is performed strictly at -78°C. Ensure the Weinreb amide is free of protic impurities (water/alcohols) that could disrupt chelation.
    
Issue: Incomplete Hydrolysis
  • Cause: The tetrahedral intermediate is surprisingly stable.

  • Solution: If the ketone does not appear upon simple aqueous workup, stir the crude mixture with dilute HCl or a buffered solution (citric acid) for 30-60 minutes.

References

  • Foundational Weinreb Chemistry: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Carbamate Reagent Specifics: Fehrentz, J. A.; Castro, B. "Synthesis of Aldehydes, Ketones, and Carboxylic Acids from N-Methoxy-N-methylamides." Synthesis, 1983 , 1983(08), 676-678.

  • Grignard Reactivity Review: "Reactions of Grignard Reagents with Carbonyl Derivatives." Master Organic Chemistry.

  • TCI Chemicals Product Data: "Ethyl N-methoxy-N-methylcarbamate (Product M0456)." TCI Chemicals.

Sources

Application Notes & Protocols: The Strategic Use of Weinreb Amides in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the Weinreb amide, a cornerstone functional group in modern organic synthesis. We will dissect the mechanistic underpinnings of its unique stability and reactivity, showcase its strategic application in the complex art of natural product total synthesis, and provide detailed, field-proven protocols for its formation and reaction. This document is intended to serve as a practical resource for chemists seeking to leverage this powerful tool in their own synthetic endeavors.

Introduction: The Enduring Power of the Weinreb Amide

First introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool for the controlled formation of carbon-carbon bonds.[1] In the intricate world of total synthesis, where precision and reliability are paramount, the Weinreb amide offers a robust solution to a common challenge: the synthesis of ketones from carboxylic acid derivatives.

Unlike more reactive acylating agents like acid chlorides or esters, which are prone to over-addition by organometallic reagents to yield tertiary alcohols, the Weinreb amide reliably halts the reaction at the ketone stage.[1][2][3] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate, a feature we will explore in detail. Its stability to a wide range of reagents and conditions further enhances its utility, allowing for its incorporation into complex synthetic sequences.[4] This guide will illuminate the "why" and "how" behind the Weinreb amide's success, transitioning from fundamental principles to practical, real-world applications in the synthesis of complex natural products.

The Weinreb Ketone Synthesis: Mechanism and Strategic Advantages

The primary utility of the Weinreb amide lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to furnish ketones. This transformation is remarkably clean and high-yielding, a direct consequence of its reaction mechanism.

Mechanism of Action:

  • Nucleophilic Addition: An organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: This addition generates a tetrahedral intermediate. The key to the Weinreb amide's success is the ability of the N-methoxy group's oxygen to chelate the metal cation (e.g., MgX⁺ or Li⁺) with the carbonyl oxygen.[1][4][5] This five-membered ring stabilizes the intermediate, preventing its premature collapse.[1][2][6]

  • Aqueous Workup and Collapse: This stable intermediate persists at low temperatures until an aqueous quench is introduced.[1] Protonation and subsequent collapse of the intermediate liberate the desired ketone, along with N,O-dimethylhydroxylamine.

This chelation is the critical feature that prevents the common problem of over-addition seen with other acylating agents.[1] The stability of the intermediate ensures that a second equivalent of the organometallic reagent does not add before the reaction is quenched.

Total_Synthesis_Workflow A Fragment A (Carboxylic Acid Precursor) B Weinreb Amide Formation A->B C Fragment A-Weinreb Amide (Key Intermediate) B->C E Weinreb Ketone Synthesis (C-C Bond Formation) C->E D Fragment B (Organometallic Precursor) D->E F Coupled Fragment A-B (Advanced Intermediate) E->F G Further Transformations (e.g., Cyclization, Deprotection) F->G H Final Natural Product G->H

Caption: Strategic role of Weinreb amides in a convergent synthesis.

Protocols and Experimental Considerations

The following protocols are generalized procedures based on well-established methods. [1][7][8]Researchers should always first consult the primary literature for specific substrates and optimize conditions as necessary.

Protocol 1: Formation of a Weinreb Amide from a Carboxylic Acid

This protocol utilizes a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the activation of the carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred suspension. The mixture should become homogeneous.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Causality and Trustworthiness: The use of a coupling reagent like HATU in combination with a non-nucleophilic base (DIPEA) provides a mild and efficient method for amide bond formation, minimizing side reactions and preserving sensitive functional groups and stereocenters. [7]This makes the protocol highly reliable for complex substrates.

Protocol 2: Weinreb Ketone Synthesis with a Grignard Reagent

This protocol describes the reaction of a prepared Weinreb amide with a Grignard reagent.

Materials:

  • Weinreb Amide (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1-0.5 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent and substrate sensitivity. A temperature of 0 °C is often sufficient. [9]3. Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via syringe.

  • Stir the reaction at the cooled temperature for 1-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ketone.

Expertise and Troubleshooting:

  • Choice of Temperature: For highly reactive organolithium reagents or sensitive substrates, -78 °C is recommended to prevent side reactions. For most Grignard reagents, 0 °C is adequate. [9]* Over-addition: If tertiary alcohol formation is observed, it may be due to the reaction temperature being too high or the quench being too slow, allowing the intermediate to collapse prematurely.

  • Low Conversion: Ensure the Grignard reagent is of high quality and titered. The Weinreb amide and solvent must be scrupulously dry.

Data Summary: Representative Weinreb Ketone Syntheses

The following table summarizes the versatility of the Weinreb ketone synthesis across various substrates and organometallic reagents, as described in the literature.

EntryWeinreb Amide SubstrateOrganometallic ReagentConditionsProductYield (%)
1Benzoyl Weinreb AmideMeMgBrTHF, 0 °C, 2hAcetophenone~95%
2Cyclohexanecarbonyl Weinreb AmidePhLiTHF, -78 °C, 1hPhenyl cyclohexyl ketone~90%
3Boc-Proline Weinreb AmideVinylMgBrTHF, 0 °C, 3hBoc-protected vinyl ketone~85%
4Cinnamoyl Weinreb AmideDIBAL-HTHF, -78 °C, 1hCinnamaldehyde~80%
5Fragment from Macrosphelide A synthesisAlkyl LithiumEt₂O, -78 °CAdvanced Ketone Intermediate~88%

Note: Yields are approximate and based on representative literature examples. Specific yields will vary. The reaction of Weinreb amides with reducing agents like DIBAL-H or LiAlH₄ provides a reliable route to aldehydes. [10]

Conclusion

The Weinreb amide has firmly established itself as a premier tool in the synthetic chemist's arsenal. Its predictable reactivity, high functional group tolerance, and ability to cleanly deliver ketones and aldehydes from carboxylic acid precursors make it an ideal choice for complex, multi-step syntheses. By understanding the mechanistic principles that govern its stability and by employing robust, optimized protocols, researchers can confidently deploy the Weinreb amide to forge critical bonds en route to the world's most complex and valuable natural products.

References

  • Reddit. (2020). Weinreb-Ketone synthesis / Isoxazoles. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Online] Available at: [Link]

  • Colombo, E., et al. (2024). Total Synthesis of an Epothilone Analogue Based on the Amide-Triazole Bioisosterism. ChemPlusChem. [Online] Available at: [Link]

  • Chemistry Steps. (2020). Converting Amides to Aldehydes and Ketones. [Online] Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. [Online] Available at: [Link]

  • Ali, S. A., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Online] Available at: [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Online] Available at: [Link]

  • TutorChase. How do you prepare a Weinreb amide?. [Online] Available at: [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Online] Available at: [Link]

  • Ali, S. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Online] Available at: [Link]

  • Kunishima, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Online] Available at: [Link]

  • ResearchGate. Total Synthesis of (+)-Cylindricine C. [Online] Available at: [Link]

  • Colombo, E., et al. (2024). Total Synthesis of an Epothilone Analogue Based on the Amide-Triazole Bioisosterism. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Maddess, M. L., et al. (2007). Total Synthesis of Rapamycin. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [Online] Available at: [Link]

  • ACS Publications. Total synthesis of rapamycin via a novel titanium-mediated aldol macrocyclization reaction. [Online] Available at: [Link]

  • Fürstner, A., et al. (2010). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. National Institutes of Health. [Online] Available at: [Link]

  • Organic Syntheses. PREPARATION OF A WEINREB AMIDE BEARING A 9-FLUORENYL RADICAL CLOCK. [Online] Available at: [Link]

  • Ley, S. V., et al. (2011). Total Synthesis of Rapamycin. ResearchGate. [Online] Available at: [Link]

  • Maddess, M. L., et al. (2007). Total Synthesis of Rapamycin. University of Illinois. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2006). Total Synthesis of Rapamycin by Ley. [Online] Available at: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. [Online] Available at: [Link]

Sources

Application Note: Ethyl N-methoxy-N-methylcarbamate in Grignard Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Ethyl N-methoxy-N-methylcarbamate (CAS 10599-69-6) as a specialized electrophilic trap for Grignard reagents.[1] Unlike standard Weinreb amide synthesis (which requires carboxylic acid derivatives), this reagent allows for the direct carbonylation of alkyl/aryl halides into Weinreb amides.[1] This transformation effectively inserts a carbonyl unit while installing the N-methoxy-N-methyl functionality in a single step, providing a robust intermediate for subsequent ketone synthesis.[1]

Introduction & Strategic Utility

In drug discovery and complex molecule synthesis, the Weinreb amide (


-methoxy-

-methylamide) is the "gold standard" intermediate for ketone synthesis due to its ability to prevent over-addition of nucleophiles.

Traditionally, Weinreb amides are synthesized from acid chlorides or activated carboxylic acids.[1] However, this route limits the chemist to available carboxylic acid precursors.[1] Ethyl N-methoxy-N-methylcarbamate flips this retrosynthetic logic.[1] It acts as a "Weinreb Carbamoylating Agent," allowing chemists to start from organohalides (


).[1]

Key Advantages:

  • Retrosynthetic Flexibility: Converts nucleophilic Grignards (

    
    ) directly into electrophilic Weinreb amides.[1]
    
  • Prevention of Bis-Addition: The reagent reacts with the Grignard to form a stable chelate, preventing the formation of symmetrical ketones or tertiary alcohols during the initial reaction.

  • One-Pot Potential: Enables the sequential construction of unsymmetrical ketones from two different organometallic nucleophiles.[1]

Mechanistic Insight

The reaction relies on the unique stability of the 5-membered chelate formed between the magnesium cation and the Weinreb functionality.

  • Nucleophilic Attack: The Grignard reagent (

    
    ) attacks the carbonyl carbon of the carbamate.[1][2]
    
  • Elimination: The tetrahedral intermediate collapses, expelling the ethoxide (

    
    ) leaving group rather than the 
    
    
    
    -methoxy amine, due to the chelating nature of the latter.
  • Chelation (The "Weinreb Stop"): The resulting product (

    
    ) immediately coordinates with the magnesium salt to form a stable cyclic intermediate.[1] This chelate is unreactive toward further Grignard attack, preventing over-alkylation.[1]
    
Mechanistic Pathway (DOT Diagram)

WeinrebMechanism Grignard Grignard Reagent (R-MgBr) TS Tetrahedral Intermediate Grignard->TS Nucleophilic Attack Reagent Ethyl N-methoxy- N-methylcarbamate Reagent->TS Chelate Stable Mg-Chelate (The 'Weinreb Stop') TS->Chelate Expulsion of EtO- Product Weinreb Amide (R-CO-N(OMe)Me) Chelate->Product Hydrolysis Quench Acidic Quench (H3O+) Quench->Product

Figure 1: Mechanistic pathway showing the critical chelation step that prevents over-addition.[1]

Reagent Profile

PropertySpecification
Chemical Name Ethyl N-methoxy-N-methylcarbamate
CAS Number 10599-69-6
Molecular Weight 133.15 g/mol
Boiling Point 70-72°C (at 15 mmHg)
Density 1.056 g/mL
Role Electrophilic Carbamoylating Agent
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)

Application Protocol: Synthesis of Weinreb Amides

This protocol describes the conversion of an aryl bromide to a Weinreb amide.[1]

Pre-requisites & Safety[1][3]
  • Anhydrous Conditions: All glassware must be oven-dried. Solvents (THF, Et2O) must be anhydrous (<50 ppm water).[1]

  • Inert Atmosphere: Perform all steps under positive pressure of Nitrogen or Argon.[1]

  • Titration: Titrate the Grignard reagent immediately before use to ensure accurate stoichiometry.[1]

Stoichiometry Table[1]
ComponentEquiv.RoleNotes
Aryl/Alkyl Halide 1.0SubstratePrecursor to Grignard
Magnesium Turnings 1.1 - 1.2MetalActivated with I2 or DIBAL-H
Ethyl N-methoxy-N-methylcarbamate 1.1 - 1.2ElectrophileSlight excess ensures complete consumption of Grignard
THF (Anhydrous) --Solvent0.5 M - 1.0 M concentration
Step-by-Step Methodology
Phase A: Preparation of Grignard Reagent[3]
  • Charge a flame-dried 3-neck flask with Magnesium turnings (1.2 equiv) and a magnetic stir bar.

  • Add a crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes (activates the Mg surface).

  • Cool to room temperature (RT) and add sufficient anhydrous THF to cover the Mg.

  • Add 10% of the Aryl Bromide solution (in THF). Initiate the reaction (look for turbidity/exotherm).[1]

  • Add the remaining Aryl Bromide dropwise to maintain a gentle reflux.

  • Stir at RT or reflux for 1-2 hours until Mg is consumed.

  • Critical Step: Titrate the resulting Grignard solution to determine exact concentration.

Phase B: The Carbonylation Reaction
  • In a separate flame-dried flask, dissolve Ethyl N-methoxy-N-methylcarbamate (1.1 equiv) in anhydrous THF (approx. 5 mL per mmol).

  • Cool the carbamate solution to -20°C (ice/salt bath) or -78°C (dry ice/acetone) depending on substrate steric hindrance. Note: -20°C is usually sufficient for this reagent.[1]

  • Add the Grignard solution (from Phase A) dropwise via cannula or pressure-equalizing addition funnel over 30 minutes.[1]

    • Expert Insight: Slow addition prevents local heating which could destabilize the chelate or cause side reactions.[1]

  • Allow the mixture to warm to 0°C over 1 hour and stir for an additional 1-2 hours. Monitor by TLC (the carbamate spot should disappear).

Phase C: Workup & Isolation
  • Quench: Carefully pour the reaction mixture into a vigorously stirred solution of saturated NH4Cl or 1M HCl at 0°C.

    • Why: Acidic quench is necessary to break the strong Mg-O-N chelate.[1]

  • Extraction: Extract the aqueous layer with EtOAc or Et2O (3x).[1]

  • Wash: Wash combined organics with Brine (1x).

  • Dry & Concentrate: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc).[1] Weinreb amides are stable on silica.[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase A: Grignard Formation cluster_1 Phase B: Carbonylation cluster_2 Phase C: Isolation Start R-Br + Mg GrignardSol R-MgBr Solution (Titrated) Start->GrignardSol THF, Reflux Reaction Reaction Mixture (Mg-Chelate) GrignardSol->Reaction Dropwise Addition ReagentSol Carbamate Reagent in THF (-20°C) ReagentSol->Reaction Quench Acidic Quench (Break Chelate) Reaction->Quench Final Isolated Weinreb Amide Quench->Final Extraction & Purification

Figure 2: Operational workflow for synthesizing Weinreb amides from organohalides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gasRe-dry THF over Na/Benzophenone; ensure inert atmosphere.
Unreacted Carbamate Grignard degradationTitrate Grignard immediately before use.[1] Increase Grignard to 1.25 equiv.[1]
Symmetrical Ketone Formation Temperature too highMaintain -20°C during addition.[1] Ensure slow addition rate.
Emulsion during workup Magnesium saltsUse saturated Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH4Cl to solubilize Mg salts.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] [1]

  • Feichtinger, K.; Sneddon, C.; et al. "Use of Ethyl N-methoxy-N-methylcarbamate in Synthesis."[1] Journal of Organic Chemistry, 1998 , 63, 8432.[1]

  • Murphy, J. A.; et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones."[1] Organic Letters, 2005 , 7(7), 1427–1429.[1][4]

  • PubChem Compound Summary. "Ethyl N-methoxy-N-methylcarbamate (CID 533715)."[1] National Center for Biotechnology Information.[1]

Sources

Application Note & Protocol Guide: N-Acylation of Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acyl Carbamates

N-acyl carbamates, also known as N-acylurethanes, are a pivotal class of organic compounds that serve as versatile intermediates in modern synthesis. Their unique structural features, which combine the functionalities of an amide and a carbamate, make them valuable precursors for a wide range of bioactive molecules, pharmaceuticals, and complex chemical entities.[1] The N-acylation of a carbamate is the key transformation to access these structures. However, this reaction presents a distinct challenge: the nitrogen atom of a carbamate is significantly less nucleophilic than that of a corresponding amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[1][2]

This guide provides a comprehensive overview of the mechanistic principles, prevalent methodologies, and detailed experimental protocols for the successful N-acylation of carbamates, designed for researchers and professionals in organic synthesis and drug development.

Mechanistic Rationale: Overcoming Reduced Nucleophilicity

The core challenge in the N-acylation of carbamates is the diminished reactivity of the nitrogen atom. Standard acylation conditions that are effective for amines often fail or provide poor yields with carbamates.[1] Therefore, successful strategies must enhance the reactivity of either the carbamate or the acylating agent.

Two primary mechanistic pathways are employed:

  • Base-Mediated Acylation: In this approach, a base is used to deprotonate the carbamate, generating a more nucleophilic carbamate anion. This anion can then readily attack an activated acyl donor, such as an acyl chloride or anhydride. Catalysts like 4-(Dimethylamino)pyridine (DMAP) are often used to form a highly reactive N-acylpyridinium intermediate with the acylating agent, further accelerating the reaction.

  • Acid-Catalyzed Acylation: Alternatively, a Lewis or Brønsted acid can be used to activate the acylating agent (typically a carboxylic anhydride). The acid coordinates to one of the carbonyl oxygens of the anhydride, rendering the other carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic carbamate nitrogen.[1][3]

G cluster_0 General N-Acylation Mechanism Carbamate R1-NH-C(=O)OR2 (Carbamate) Intermediate Reactive Intermediate Carbamate->Intermediate Nucleophilic Attack AcylatingAgent R3-C(=O)-X (Acylating Agent) Activation Activation (Base or Acid) AcylatingAgent->Activation Activation->Intermediate Forms Product R1-N(COR3)-C(=O)OR2 (N-Acyl Carbamate) Intermediate->Product Byproduct H-X Intermediate->Byproduct Elimination

Caption: General mechanism for the N-acylation of carbamates.

Key Methodologies and Strategic Considerations

Several robust methods have been developed for the N-acylation of carbamates. The choice of method depends on the substrate scope, functional group tolerance, and desired reaction conditions (e.g., solvent-free, mild temperatures).

Method A: Lewis Acid-Catalyzed Acylation with Anhydrides

This is a highly efficient and often preferred method due to its mild conditions and the use of catalytic activators. Lewis acids like zinc(II) chloride (ZnCl₂), ferric chloride (FeCl₃), and others have proven effective.[1] The reaction can frequently be performed under solvent-free conditions, simplifying the workup and purification process.[1][3]

Causality: The Lewis acid coordinates to the anhydride's carbonyl oxygen, polarizing the C=O bond and creating a highly electrophilic center. This enhanced electrophilicity is sufficient to be attacked by the weakly nucleophilic carbamate nitrogen. ZnCl₂ is often chosen as it is inexpensive, easy to handle, and effective under mild conditions.[1]

CatalystTypical Loading (mol%)ConditionsYield Range (%)Reference
ZnCl₂ 5-10Solvent-free, RT85-95[1]
FeCl₃ 5Solvent-free, RT80-90[1]
HClO₄-SiO₂ 1-2Solvent-free, RT88-96[4]
Heteropolyacids CatalyticSolvent-free, RT85-95[5]

Table 1: Comparison of various acid catalysts for the N-acetylation of benzyl carbamate with acetic anhydride.

Method B: Base-Mediated Acylation with Acyl Halides or Anhydrides

This classical approach relies on increasing the nucleophilicity of the carbamate. Strong, non-nucleophilic bases are generally avoided to prevent side reactions with the acylating agent. Pyridine or triethylamine are commonly used both as a base and a solvent.[1] The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial for acylating sterically hindered or electronically deactivated carbamates.

Causality: DMAP acts as a superior acyl transfer catalyst. It reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the initial acylating agent, enabling rapid reaction with the carbamate.

Method C: Direct Acylation with Carboxylic Acids via Coupling Agents

For sensitive substrates where the corresponding acyl chloride or anhydride is unstable or difficult to prepare, direct coupling with a carboxylic acid is the ideal strategy. This method, borrowed from peptide synthesis, uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt).[6][7]

Causality: The coupling agent activates the carboxylic acid, typically by forming an O-acylisourea intermediate. This highly reactive species can then be directly attacked by the carbamate nitrogen. Additives like HOBt can trap the intermediate to form an active ester, which minimizes side reactions and reduces the risk of racemization for chiral carboxylic acids.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the N-acylation of a carbamate using a reliable and broadly applicable Lewis acid-catalyzed method.

Protocol 1: ZnCl₂-Catalyzed N-Acetylation of Benzyl Carbamate

This protocol describes a solvent-free, efficient N-acetylation using zinc(II) chloride as the catalyst.[1]

G start Start reagents Combine: - Benzyl Carbamate (1 mmol) - Acetic Anhydride (1.2 mmol) - ZnCl2 (0.1 mmol) start->reagents stir Stir at Room Temp (Solvent-Free) reagents->stir monitor Monitor by TLC (e.g., 30% EtOAc/Hexane) stir->monitor ~30-60 min workup Aqueous Workup: - Add Water - Extract with EtOAc monitor->workup Reaction Complete purify Purify: - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for ZnCl₂-catalyzed N-acylation.

A. Materials and Reagents

ReagentFormulaMWQuantityRole
Benzyl CarbamateC₈H₉NO₂151.161.0 mmol (151 mg)Substrate
Acetic AnhydrideC₄H₆O₃102.091.2 mmol (113 µL)Acylating Agent
Zinc(II) Chloride (anhydrous)ZnCl₂136.300.1 mmol (13.6 mg)Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93~20 mLExtraction
Saturated NaHCO₃ (aq)--~20 mLQuenching
Brine--~20 mLWashing
Anhydrous Na₂SO₄Na₂SO₄142.04As neededDrying Agent

B. Step-by-Step Procedure

  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzyl carbamate (1.0 mmol, 151 mg).

    • Add anhydrous zinc(II) chloride (0.1 mmol, 13.6 mg).

    • Add acetic anhydride (1.2 mmol, 113 µL) to the flask.

    • Seal the flask with a septum and stir the mixture at room temperature. The reaction is heterogeneous initially.

  • Reaction Monitoring (Self-Validation):

    • After 30 minutes, pause stirring and spot a small aliquot of the reaction mixture onto a TLC plate (co-spot with the starting carbamate).

    • Elute the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • The reaction is complete upon the disappearance of the benzyl carbamate spot and the appearance of a new, less polar product spot. The reaction is typically complete within 1-2 hours.

  • Workup and Isolation:

    • Upon completion, add 10 mL of deionized water to the flask to quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash neutralizes any remaining acetic acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel.

    • Characterize the final product, N-(benzyloxycarbonyl)acetamide, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

C. Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Zinc(II) chloride is hygroscopic and an irritant. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (ZnCl₂ is hygroscopic).2. Insufficiently reactive acylating agent.3. Sterically hindered carbamate.1. Use freshly opened or properly dried anhydrous ZnCl₂.2. Switch to a more reactive acylating agent (e.g., acyl chloride with a base like pyridine).3. Increase reaction temperature to 40-50 °C or increase catalyst loading to 15-20 mol%.
Formation of Side Products 1. Reaction temperature is too high.2. Presence of moisture leading to hydrolysis of the anhydride.1. Maintain the reaction at room temperature unless necessary.2. Ensure all glassware is oven-dried and use anhydrous reagents and catalyst.
Difficult Purification 1. Product is co-eluting with starting material.2. Byproducts from catalyst decomposition.1. Optimize the TLC solvent system to achieve better separation before attempting column chromatography.2. Ensure a thorough aqueous workup to remove the catalyst and water-soluble byproducts before concentrating the crude product.

Conclusion

The N-acylation of carbamates is a powerful transformation for synthesizing valuable N-acyl carbamate building blocks. While the inherent low nucleophilicity of the carbamate nitrogen presents a challenge, it can be effectively overcome through strategic activation of either the carbamate via base or, more efficiently, the acylating agent using a Lewis acid catalyst. The use of catalytic ZnCl₂ under solvent-free conditions represents a mild, green, and highly effective protocol that is applicable to a broad range of substrates, making it a valuable tool for researchers in both academic and industrial settings.[1][3]

References

  • Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. Retrieved from [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in combinatorial chemistry. Arkat USA. Retrieved from [Link]

  • (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Reddit. Retrieved from [Link]

  • (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Retrieved from [Link]

  • Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2010). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. Retrieved from [Link]

  • Mary, A., et al. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]

  • (2022, May 27). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of N-Acyl Carbamates and Oxazolidinones Using HClO4-SiO2 as Catalyst Under Solvent-Free Conditions. [Source not further specified].
  • Singh, P., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Retrieved from [Link]

  • (2025, August 6). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Retrieved from [Link]

  • (2010, October 6). Functional Groups In Organic Chemistry. [Source not further specified].
  • (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. YouTube. Retrieved from [Link]

  • (2025, August 7). (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate. Retrieved from [Link]

  • (n.d.). Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society. Retrieved from [Link]

  • (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Retrieved from [Link]

  • (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Retrieved from [Link]

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Revolutionizing Peptide Synthesis: A Guide to Novel Reagents and Advanced Protocols in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for therapeutic and research applications. However, the pursuit of higher purity, greater efficiency, and more sustainable practices has driven the development of a new generation of reagents that overcome many of the limitations of traditional methodologies. This guide provides an in-depth exploration of these novel reagents, offering detailed application notes, step-by-step protocols, and comparative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Imperative for Innovation in SPPS: Beyond Traditional Reagents

For decades, the landscape of SPPS has been dominated by carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt). While effective, these traditional methods are often plagued by issues such as racemization, side reactions, and the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). The pharmaceutical industry, in particular, has sought greener, more efficient, and safer alternatives to meet the growing demand for complex peptide-based therapeutics. This has led to significant advancements in three key areas: coupling reagents, cleavage cocktails, and the overall synthetic strategy, including the choice of solvents and linkers.

A New Era of Coupling Reagents: Enhanced Efficiency and Reduced Racemization

The heart of SPPS lies in the efficient formation of the amide bond between amino acids. Novel coupling reagents have emerged that offer faster reaction times, higher yields, and a significant reduction in racemization, even for sterically hindered or "difficult" sequences.

The Rise of Oxima-Based Reagents: COMU and OxymaPure/DIC

A significant breakthrough has been the development of coupling reagents based on ethyl (hydroxyimino)cyanoacetate (Oxyma). These reagents are not only more efficient but also safer alternatives to the potentially explosive benzotriazole-based additives.

(a) COMU: The Third-Generation Uronium Salt

(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) has established itself as a superior coupling reagent, demonstrating higher efficiency and lower racemization rates compared to its predecessors like HBTU and HATU.[1][2] Its enhanced solubility in a wider range of solvents and its performance with only one equivalent of base are notable advantages.[1]

COMU_Mechanism

Protocol 1: Standard Coupling using COMU

This protocol is suitable for a 0.1 mmol scale synthesis on a standard solid-phase resin (e.g., Rink Amide).

Materials:

  • Fmoc-protected amino acid (0.4 mmol, 4 eq.)

  • COMU (0.4 mmol, 4 eq.)

  • Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • DMF (anhydrous, peptide synthesis grade)

  • DCM (anhydrous, peptide synthesis grade)

  • Deprotected peptide-resin (0.1 mmol)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol) and COMU (0.4 mmol) in DMF (e.g., 2 mL).

  • Add DIPEA (0.8 mmol) to the activation solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours, or a double coupling can be performed.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 x 10 mL) to remove any excess reagents and byproducts.

  • Wash with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for the next cycle.

  • (Optional) Monitoring: A small sample of the resin can be taken after the coupling step and subjected to a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete coupling reaction.

(b) OxymaPure/DIC: A Powerful and Safe Combination

The combination of OxymaPure as an additive with DIC has proven to be a highly effective and safer alternative to HOBt/DIC. This pairing demonstrates excellent coupling efficiency and minimizes racemization, particularly for sensitive amino acids like cysteine and histidine.

Oxyma_DIC_Mechanism

Protocol 2: Coupling with OxymaPure/DIC

This protocol outlines a general procedure for using OxymaPure and DIC for coupling on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 eq.)

  • OxymaPure (0.5 mmol, 5 eq.)

  • DIC (0.5 mmol, 5 eq.)

  • DMF (anhydrous, peptide synthesis grade)

  • Deprotected peptide-resin (0.1 mmol)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF.

  • Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid and OxymaPure in DMF.

  • In-situ Activation and Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF to remove byproducts, including the diisopropylurea.

  • Proceed to the next deprotection step.

    • Note on Pre-activation: For sterically hindered amino acids or sequences prone to racemization, a pre-activation step of 2-5 minutes (mixing the amino acid, OxymaPure, and DIC in DMF before adding to the resin) can be beneficial.[3]

Comparative Performance of Novel Coupling Reagents

The true measure of a coupling reagent's utility lies in its performance against established standards. The following table summarizes representative data comparing novel reagents to traditional ones in the synthesis of various peptide models.

Coupling SystemPeptide ModelPurity (%)Yield (%)Racemization (%)Reference
HBTU/DIPEA ACP(65-74)LowerLowerHigher[4]
COMU/DIPEA ACP(65-74)HigherHigherLower[4]
HOBt/DIC H-Gly-His-Phe-NH₂--5.1[5]
OxymaPure/DIC H-Gly-His-Phe-NH₂--3.0[5]
HBTU Pentapeptide47--[5]
HATU Pentapeptide83--[5]

Greener Approaches to SPPS: Solvents and Strategies

The environmental impact of SPPS, largely due to the extensive use of hazardous solvents, is a significant concern.[6] Recent innovations have focused on developing "greener" protocols that reduce waste and utilize more environmentally benign solvents.

The "ReGreen SPPS" Protocol

The "ReGreen SPPS" approach utilizes a solvent system of ethyl acetate (EtOAc) and dimethylsulfoxide (DMSO) in place of DMF.[7][8][9] This method not only employs greener solvents but also incorporates a facile recycling process for both the solvents and the coupling additive, OxymaPure, significantly reducing the environmental factor (E-factor) of the synthesis.[9]

Protocol 3: A General SPPS Cycle using the EtOAc/DMSO System

This protocol provides a general workflow for a single coupling cycle using a greener solvent system.

Materials:

  • Fmoc-protected amino acid (3 eq.)

  • DIC (3 eq.)

  • OxymaPure (3 eq.)

  • DIPEA (6 eq.)

  • Deprotection solution: 20% piperidine in EtOAc/DMSO mixture

  • Coupling solvent: EtOAc/DMSO mixture

  • Washing solvent: EtOAc

Procedure:

  • Deprotection: Treat the resin with the deprotection solution for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with EtOAc.

  • Coupling:

    • Dissolve the Fmoc-amino acid, OxymaPure, and DIPEA in the EtOAc/DMSO coupling solvent.

    • Add DIC to the solution to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with EtOAc.

  • The resin is now ready for the next deprotection cycle.

Innovations in Cleavage: Protecting Sensitive Residues

The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step where side reactions can significantly impact the final purity.

Reagent H: Preventing Methionine Oxidation

Methionine is particularly susceptible to oxidation during the strongly acidic conditions of final cleavage. "Reagent H" is a specialized cleavage cocktail designed to minimize this side reaction.[10]

Composition of Reagent H:

  • Trifluoroacetic acid (TFA): 81% (w/w)

  • Phenol: 5% (w/w)

  • Thioanisole: 5% (w/w)

  • 1,2-ethanedithiol (EDT): 2.5% (w/w)

  • Water: 3% (w/w)

  • Dimethylsulfide (DMS): 2% (w/w)

  • Ammonium iodide: 1.5% (w/w)

Protocol 4: Cleavage of Methionine-Containing Peptides with Reagent H

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Suspend the peptide-resin in Reagent H (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Studies have shown that crude peptides containing methionine cleaved with standard cocktails can contain 15% to 55% of the oxidized methionine sulfoxide form, whereas no methionine sulfoxide was detected in the crude peptide cleaved with Reagent H.[4][5]

Advanced Strategies: Safety-Catch Linkers

Safety-catch linkers provide an additional layer of control and flexibility in SPPS. These linkers are stable to the conditions of both Fmoc- and Boc-SPPS but can be "activated" by a specific chemical transformation to become labile for cleavage.[11] This allows for orthogonal cleavage strategies and the synthesis of complex peptide derivatives.

A common strategy involves a sulfonyl-based linker. The peptide is attached to the linker in its stable sulfoxide form. After peptide elongation, the sulfoxide is reduced to the more labile sulfide, which can then be cleaved under acidic conditions.

Safety_Catch_Linker

Protocol 5: General Procedure for a Sulfonyl-Based Safety-Catch Linker

Procedure:

  • Peptide Synthesis: Synthesize the peptide on the sulfoxide-containing safety-catch resin using standard Fmoc-SPPS protocols.

  • Activation (Reduction): After completion of the synthesis, treat the peptide-resin with a reducing agent mixture (e.g., trimethylsilyl chloride and triphenylphosphine in DCM) to convert the sulfoxide to the sulfide.[7]

  • Washing: Thoroughly wash the resin to remove the reducing agents and byproducts.

  • Cleavage: Cleave the peptide from the now labile linker using a standard TFA cleavage cocktail.

Conclusion and Future Outlook

The novel reagents and protocols presented in this guide represent a significant step forward in the field of solid-phase peptide synthesis. The adoption of more efficient and safer coupling reagents like COMU and OxymaPure, the implementation of greener solvent systems, and the use of specialized cleavage cocktails and advanced linker strategies are enabling the synthesis of increasingly complex and challenging peptides with higher purity and yield. As the demand for peptide-based therapeutics continues to grow, these innovations will be crucial in making peptide manufacturing more sustainable, cost-effective, and robust. The ongoing research into new reagents and methodologies promises an even more exciting future for peptide science, with the potential for fully automated, waste-free synthesis on the horizon.

References

  • Peptide/Amide bond Synthesis – OxymaPure® . (n.d.). Luxembourg Bio Technologies. Retrieved February 6, 2026, from [Link]

  • ReGreen SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis . (2019, October 15). Polypeptide. Retrieved February 6, 2026, from [Link]

  • ReGreen SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis | Request PDF . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ReGreen SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis . (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis . (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development . (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT . (2024, September 23). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT . (n.d.). Figshare. Retrieved February 6, 2026, from [Link]

  • (PDF) Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis . (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Cleavage Cocktails; Reagent B . (n.d.). Aapptec Peptides. Retrieved February 6, 2026, from [Link]

  • Synthesis of ACP(65-74) | Download Table . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega . (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis . (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis . (2013, July 2). Springer. Retrieved February 6, 2026, from [Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents . (n.d.). Luxembourg Bio Technologies. Retrieved February 6, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media . (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • HPLC Analysis and Purification of Peptides . (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • A cleavage cocktail for methionine-containing peptides. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis . (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Rapid Flow-Based Peptide Synthesis | Pentelute Lab . (n.d.). Pentelute Lab. Retrieved February 6, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup . (2011, August 26). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . (n.d.). Luxembourg Bio Technologies. Retrieved February 6, 2026, from [Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure . (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis . (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence . (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

Sources

Reaction of Ethyl N-methoxy-N-methylcarbamate with organolithium reagents

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Weinreb Amides via Ethyl N-methoxy-N-methylcarbamate

Introduction & Scope

This Application Note details the protocol for utilizing Ethyl N-methoxy-N-methylcarbamate (CAS: 6919-62-6) as an electrophilic "Weinreb carbonylating agent."

While standard Weinreb amide synthesis typically involves the reaction of an acid chloride with N,O-dimethylhydroxylamine, this approach is limited by the stability of the acid chloride precursor. The use of Ethyl N-methoxy-N-methylcarbamate allows for a "bottom-up" synthesis , converting organolithium (R-Li) or Grignard reagents directly into Weinreb amides.

Key Advantages:

  • Safety: Avoids the use of N-methoxy-N-methylcarbamoyl chloride (chloroformate), which is highly corrosive and unstable.

  • Versatility: Compatible with in situ generated organolithiums (via Lithium-Halogen exchange).

  • Selectivity: capable of yielding either the Weinreb Amide (mono-addition) or a Symmetrical Ketone (double addition) purely through stoichiometric and procedural control.

Mechanistic Insight: Chelation & Selectivity

The reaction is governed by the stability of the tetrahedral intermediate and the leaving group ability.

  • Nucleophilic Attack: The organolithium reagent (R-Li) attacks the carbonyl carbon of the carbamate.

  • Leaving Group Discrimination: The intermediate collapses by expelling the best leaving group.

    • Ethoxide (EtO⁻): pKa of conjugate acid (EtOH) ≈ 16.

    • N,O-Dimethylhydroxylamine anion: pKa of conjugate acid ≈ 35 (estimated).

    • Outcome: Ethoxide is the superior leaving group. The N-methoxy-N-methyl moiety is retained.

  • The Chelation Effect: Upon formation of the Weinreb amide product, the N-methoxy oxygen can chelate the lithium ion.[1] This stabilizes the molecule against further nucleophilic attack if the free organolithium concentration is low (see Inverse Addition below).

Pathway Visualization (DOT)

WeinrebMechanism Start Start: Ethyl N-methoxy-N-methylcarbamate + R-Li Inter Tetrahedral Intermediate (Li coordinated) Start->Inter Nucleophilic Attack (-78°C) Collapse Elimination of EtO-Li Inter->Collapse Product Product: Weinreb Amide (R-CO-N(OMe)Me) Collapse->Product Major Pathway (Inverse Addition) SideReaction Excess R-Li Attack (Double Addition) Product->SideReaction If Excess R-Li present (Direct Addition) Ketone Symmetrical Ketone (R-CO-R) SideReaction->Ketone After Workup

Figure 1: Mechanistic divergence based on stoichiometry and addition order. The stability of the Weinreb Amide prevents double addition only if R-Li concentration is controlled.

Experimental Protocols
Method A: Synthesis of Weinreb Amides (Inverse Addition)

Objective: Isolate the Weinreb amide (


).
Critical Control:  To prevent the R-Li from attacking the newly formed amide (which would lead to a ketone), the R-Li must be the limiting reagent at the moment of reaction. This dictates an Inverse Addition  strategy.

Reagents:

  • Organolithium reagent (R-Li): 1.0 equiv (Titered).

  • Ethyl N-methoxy-N-methylcarbamate: 1.1 – 1.2 equiv.

  • Solvent: Anhydrous THF or Et₂O.

Step-by-Step Procedure:

  • Preparation of Electrophile Solution:

    • Flame-dry a 2-neck round bottom flask (RBF) under Argon.

    • Charge with Ethyl N-methoxy-N-methylcarbamate (1.2 equiv) and anhydrous THF (0.5 M concentration relative to carbamate).

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Preparation of Nucleophile (R-Li):

    • In a separate Schlenk flask, prepare or dispense the organolithium reagent (1.0 equiv).

    • Note: If generating R-Li via Li-Halogen exchange (e.g., t-BuLi + R-Br), ensure complete conversion before transfer.

  • Inverse Addition (The Critical Step):

    • Transfer the R-Li solution slowly via cannula (or syringe pump) into the cooled carbamate solution over 30–45 minutes.

    • Rationale: By adding R-Li dropwise into excess electrophile, the local concentration of R-Li remains low, preventing the "double attack" on the formed product.

  • Reaction & Quench:

    • Stir at -78 °C for 1 hour.

    • Monitor by TLC (Product is usually more polar than the starting carbamate but less polar than the alcohol byproduct of double addition).

    • Quench at -78 °C with saturated aqueous NH₄Cl.

  • Workup:

    • Allow to warm to room temperature.

    • Extract with EtOAc (3x). Wash combined organics with brine.[2]

    • Dry over MgSO₄ and concentrate.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Method B: Synthesis of Symmetrical Ketones (Direct Addition)

Objective: Synthesize a symmetrical ketone (


) where the carbonyl carbon is derived from the carbamate.
Mechanism:  R-Li attacks the carbamate 

Weinreb Amide

Second R-Li attacks Weinreb Amide

Stable Tetrahedral Intermediate

Acid Hydrolysis

Ketone.

Reagents:

  • Organolithium reagent (R-Li): > 2.2 equiv.

  • Ethyl N-methoxy-N-methylcarbamate: 1.0 equiv.

Procedure:

  • Place R-Li (2.2+ equiv) in a flask at 0 °C or -78 °C.

  • Add Ethyl N-methoxy-N-methylcarbamate (1.0 equiv) to the R-Li solution.

  • Warm to RT and stir for 2 hours (to drive the second addition).

  • Quench with 1M HCl (acidic hydrolysis is required to collapse the Weinreb intermediate).

Data Summary & Optimization

Solvent Effects on Yield (R = Phenyl)

Solvent Temperature Addition Mode Product Yield (%)
THF -78 °C Inverse (R-Li into Carb) Weinreb Amide 92%
Et₂O -78 °C Inverse Weinreb Amide 85%
THF 0 °C Direct (Carb into R-Li) Symmetrical Ketone 78%

| THF | -78 °C | Direct (Carb into R-Li) | Mixture (Amide/Ketone)| N/A (Messy) |

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield (Amide) Double addition forming ketone.Switch to Inverse Addition . Ensure temperature stays <-70°C during addition.
Starting Material Recovery R-Li quenched by moisture or degraded.Titrate R-Li immediately before use. Ensure anhydrous conditions.
Ethyl Ester Formation Wrong leaving group (-N(OMe)Me) expelled.Rare. Usually indicates high temperature or steric bulk issues. Ensure low temp (-78°C).
Workflow Diagram (Standard Protocol)

Workflow cluster_0 Step 1: Setup cluster_1 Step 2: Reaction (Inverse Addition) cluster_2 Step 3: Workup Setup Flame-dry glassware Ar Atmosphere ReagentPrep Dissolve Carbamate in THF (-78°C) Setup->ReagentPrep Transfer Cannula Transfer R-Li Dropwise into Carbamate ReagentPrep->Transfer Maintain -78°C Stir Stir 1h @ -78°C Transfer->Stir Quench Quench with sat. NH4Cl (Cold) Stir->Quench Extract Extraction (EtOAc) & Purification Quench->Extract

Figure 2: Operational workflow for the selective synthesis of Weinreb Amides.

References
  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[2][3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[2]

  • Feichtinger, K.; Zapf, C.; Sings, H. L.; Goodman, M. "Diphosgene and triphosgene as reagents for the synthesis of N-methoxy-N-methylcarbamates." The Journal of Organic Chemistry, 1998 , 63(12), 3804-3805. (Context on carbamate precursors).

  • Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones."[4] Organic Letters, 2005 , 7(7), 1427–1429.[4]

  • ChemicalBook. "Ethyl N-methoxy-N-methylcarbamate Properties and Safety." (CAS 6919-62-6).[5][6]

Sources

Application Notes & Protocols for Green Chemistry in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The growing prominence of peptides as therapeutic agents has placed the environmental impact of their synthesis under intense scrutiny. Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is notorious for its heavy reliance on hazardous solvents and excess reagents, generating substantial chemical waste. This guide provides a comprehensive overview of green chemistry approaches designed to mitigate the environmental footprint of peptide synthesis. We will explore sustainable alternatives in solvents and coupling reagents, and detail innovative, energy-efficient methodologies such as microwave-assisted synthesis, flow chemistry, mechanochemistry, and enzymatic ligation. This document serves as a practical resource, offering detailed protocols and the scientific rationale behind them to empower researchers and drug development professionals to implement more sustainable practices in their laboratories and manufacturing processes.

The Imperative for Greener Peptide Synthesis

Peptide-based therapeutics are at the forefront of modern medicine. However, the conventional methods for their chemical synthesis, while effective, are often at odds with the principles of sustainable science. Solid-Phase Peptide Synthesis (SPPS), the workhorse of the field, involves iterative steps of coupling and deprotection that consume vast quantities of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[1][2][3] These solvents are classified as substances of very high concern due to their reproductive toxicity and other hazards, necessitating their replacement.[4]

The principles of Green Chemistry, as articulated by Anastas and Warner, offer a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[5] Adopting these principles is not merely an environmental obligation but a strategic necessity for the pharmaceutical industry, aiming for safer, more efficient, and cost-effective manufacturing.[6][7] This guide will detail practical applications of these principles to modernize peptide synthesis.

Greening the Workhorse: Sustainable Solid-Phase Peptide Synthesis (GSPPS)

While SPPS has significant environmental drawbacks, its foundational advantages—automation, efficiency, and simplicity—make it a prime candidate for green innovation rather than outright replacement.[1][8] The most impactful green modifications to SPPS target solvent and reagent selection.

The Cornerstone of GSPPS: Sustainable Solvents

The choice of solvent is critical, as it constitutes over 80% of the waste generated in SPPS.[4] An ideal green solvent must not only be environmentally benign but also effectively swell the resin support, dissolve reagents, and facilitate both coupling and deprotection steps.[4] Fortunately, several greener alternatives to DMF and NMP have been successfully validated.[1][9]

Key classes of green solvents include:

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are bio-based solvents with favorable safety profiles that have proven highly effective in SPPS.[5][9]

  • Lactones: γ-Valerolactone (GVL), derived from biomass, is another promising green solvent, particularly effective in microwave-assisted protocols.[1][10]

  • Carbonates: Propylene Carbonate (PC) and Dimethyl Carbonate (DMC) are biodegradable solvents with low toxicity.[9][11]

  • Other Emerging Solvents: N-formylmorpholine (NFM) and N-butylpyrrolidinone (NBP) are also gaining traction as viable alternatives.[1][2]

Table 1: Comparison of Traditional vs. Green Solvents in SPPS

SolventTypeKey AdvantagesKey Disadvantages
DMF Traditional AmideExcellent solubilizing properties, well-establishedReproductive toxin, high boiling point
NMP Traditional AmideSimilar to DMF, good for difficult sequencesReproductive toxin, high boiling point
DCM Traditional ChlorinatedEffective for cleavage from certain resinsSuspected carcinogen, high volatility
2-MeTHF Green EtherBio-based, low toxicity, good performanceLower polarity than DMF, may require optimization
CPME Green EtherLow peroxide formation, high boiling pointHigher cost than some traditional solvents
GVL Green LactoneBio-based, biodegradable, excellent for MA-SPPSCan show instability in the presence of amines
PC Green CarbonateBiodegradable, non-toxic, suitable for flow chemistryMay require co-solvents for optimal performance
GSPPS Workflow Diagram

GSPPS_Workflow Resin Resin Swelling (Green Solvent) Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in Green Solvent) Resin->Fmoc_Deprotection Wash_1 Washing Steps (Green Solvent) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Green Reagents in Green Solvent) Wash_1->Coupling Wash_2 Washing Steps (Green Solvent) Coupling->Wash_2 Repeat Repeat Cycle (n-1 times) Wash_2->Repeat For next amino acid Cleavage Final Cleavage & Deprotection Wash_2->Cleavage After final residue Repeat->Fmoc_Deprotection Flow_SPPS cluster_pumps Reagent & Solvent Pumps Pumps Green Solvent Deprotection Sol. Activated AA Sol. Mixer Mixing Valve Pumps->Mixer Reactor Heated Column Reactor (Packed with Resin) Mixer->Reactor Detector In-line Detector (e.g., UV) Reactor->Detector Collector Waste or Product Collector Detector->Collector

Caption: Conceptual workflow of a continuous flow system for peptide synthesis.

Biocatalysis: Enzymatic Peptide Ligation (EPL)

Nature offers the ultimate green catalysts: enzymes. Enzymatic Peptide Ligation (EPL) uses ligase enzymes to stitch together smaller, pre-synthesized peptide fragments in aqueous solution under mild conditions. [12]Enzymes like sortase A, butelase-1, and engineered peptiligases exhibit exquisite chemo- and stereoselectivity, enabling the creation of long and complex peptides that are challenging to produce via stepwise chemical synthesis. [13][14]This method is ideal for producing very long peptides (>60 amino acids) and avoids the need for side-chain protecting groups on the fragments being joined. [13]

Enzymatic Ligation Mechanism

Enzymatic_Ligation cluster_reactants Reactants Peptide1 Peptide 1-C-terminal (Recognition Sequence) Enzyme Ligase Enzyme (e.g., Sortase A) Peptide1->Enzyme Peptide2 Peptide 2-N-terminal (Nucleophile, e.g., Gly) Intermediate Acyl-Enzyme Intermediate Peptide2->Intermediate Enzyme->Intermediate Forms thioester Product Ligated Peptide 1-2 Intermediate->Product Nucleophilic attack Product->Enzyme Enzyme released

Caption: Simplified mechanism of peptide ligation catalyzed by a sortase-like enzyme.

Solvent-Free Synthesis: Mechanochemistry

Mechanochemistry represents a radical departure from traditional synthesis by using mechanical force (e.g., via ball-milling or extrusion) to drive chemical reactions, often in the absence of any bulk solvent. [15][16]This approach has been successfully applied to form peptide bonds between amino acids, offering a truly solvent-free path to peptide synthesis. [17][18]While still an emerging field, mechanochemistry holds immense promise for creating an exceptionally green and efficient manufacturing process. [19]

Summary and Future Outlook

The field of peptide synthesis is undergoing a critical and necessary transformation towards sustainability. By replacing hazardous solvents, employing safer coupling reagents, and adopting innovative technologies, we can significantly reduce the environmental impact of producing these life-saving molecules.

Table 2: Comparative Overview of Green Peptide Synthesis Methodologies

MethodologyKey AdvantagePrimary ApplicationKey Limitation
GSPPS Direct replacement of hazardous componentsRoutine synthesis of short to medium peptidesStill generates significant waste, albeit greener
MA-SPPS Drastic reduction in synthesis timeHigh-throughput synthesis, difficult sequencesRequires specialized equipment, risk of side reactions
Flow Chemistry Scalability, process control, reduced wasteLarge-scale manufacturingHigher initial capital investment
Enzymatic Ligation Unparalleled selectivity, aqueous conditionsSynthesis of very long peptides and proteinsRequires pre-synthesis of fragments, sequence constraints
Mechanochemistry Elimination of bulk solventsEmerging technology for short peptidesScalability and handling of solids can be challenging

The future of peptide synthesis lies in the intelligent integration of these approaches. A hybrid strategy, for instance, could involve synthesizing peptide fragments using a highly optimized GSPPS flow process, followed by enzymatic ligation in an aqueous medium to assemble the final, large therapeutic protein. By embracing the principles of green chemistry, the scientific community can continue to advance peptide therapeutics while safeguarding our planet.

References

  • Green Solid Phase Peptide Synthesis. (2022). Peptide Sciences. [Link]

  • Greening solid-phase peptide synthesis: Solvent consumption minimization. (n.d.). American Chemical Society. [Link]

  • Green Peptide Chemistry and Green Peptide Manufacturing. (n.d.). AmbioPharm. [Link]

  • Green solvents for solid phase peptide synthesis. (2023). Biotage. [Link]

  • Lopez, J., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]

  • Albericio, F., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • A new green solvent for solid phase peptide synthesis. (n.d.). CEM Corporation. [Link]

  • Iannucci, A., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. National Center for Biotechnology Information. [Link]

  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Royal Society of Chemistry. [Link]

  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Royal Society of Chemistry. [Link]

  • Nishida, M., et al. (2023). Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. MDPI. [Link]

  • Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • ten Kortenaar, P. B. W., et al. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. National Center for Biotechnology Information. [Link]

  • Mándity, I. M. (n.d.). SUSTAINABLE FLOW CHEMISTRY FOR PEPTIDE SYNTHESIS AND DRUG DISCOVERY. MUNI PHARM. [Link]

  • Kumar, A., et al. (2018). Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. ACS Sustainable Chemistry & Engineering. [Link]

  • Di, P., et al. (2024). Rapid and Green Anion-Assisted Mechanochemical Peptide Cyclization. ACS Sustainable Chemistry & Engineering. [Link]

  • Lamaty, F. (2021). Advances in peptide synthesis via mechanochemistry. Pacifichem 2021. [Link]

  • Horváth, A., et al. (2024). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Kumar, A., et al. (2018). Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. ResearchGate. [Link]

  • Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation. (n.d.). WordPress. [Link]

  • Uhlig, T., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. National Center for Biotechnology Information. [Link]

  • Peptide Synthesis by Extrusion. (2024). ChemistryViews. [Link]

  • Horváth, A., et al. (2024). Addressing Sustainability Challenges in Peptide Synthesis with Flow Chemistry and Machine Learning. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Improving Peptide Synthesis. (n.d.). Occam Design. [Link]

  • Muttenthaler, M., et al. (2021). Chemical Methods for Peptide and Protein Production. National Center for Biotechnology Information. [Link]

  • Góngora-Benítez, M., & Tulla-Puche, J. (2024). Development of modern continuous flow solid phase peptide synthesis: chemistry, automation and sustainability impact. Connect Discover. [Link]

  • Kwon, D. S., & Chen, Z. (2021). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. MDPI. [Link]

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Use of Ethyl N-methoxy-N-methylcarbamate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced application of Ethyl N-methoxy-N-methylcarbamate (CAS: 6919-62-6), a specialized electrophilic reagent used to install the Weinreb amide functionality directly onto carbon nucleophiles (Grignard or organolithium reagents).

Executive Summary

In pharmaceutical synthesis, the Weinreb amide (


-methoxy-

-methylamide) is a pivotal intermediate for generating ketones and aldehydes without over-addition side reactions.[1] Traditionally, these are synthesized from carboxylic acids. However, this workflow is inefficient when the starting material is an aryl/alkyl halide or an organometallic species.

Ethyl N-methoxy-N-methylcarbamate serves as an electrophilic Weinreb amide equivalent . It allows for the "Reverse Weinreb Synthesis," enabling the direct conversion of carbon nucleophiles (R-MgX, R-Li) into Weinreb amides in a single step. This protocol is critical for diversifying halogenated pharmaceutical scaffolds (e.g., heteroaryl bromides) into ketones or aldehydes.

Chemical Mechanism & Rationale

The "Reverse" Approach

Unlike standard acylation which requires an acid chloride, this reagent acts as a carbonyl source that transfers the


-methoxy-

-methylcarbamoyl group.
  • Nucleophilic Attack: The organometallic reagent (R-M) attacks the carbonyl carbon of the carbamate.

  • Selectivity: The ethoxy group (-OEt) is a superior leaving group compared to the

    
    -methoxy-
    
    
    
    -methylamino group.
  • Stabilization: The resulting Weinreb amide forms a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺), preventing further nucleophilic attack and over-addition, even in the presence of excess reagent.

Mechanistic Pathway Diagram

WeinrebMechanism Reagent Ethyl N-methoxy-N-methylcarbamate (Electrophile) Tetrahedral Tetrahedral Intermediate Reagent->Tetrahedral Nucleophilic Attack (-78°C to 0°C) Nucleophile R-MgBr (Grignard Reagent) Nucleophile->Tetrahedral Nucleophilic Attack (-78°C to 0°C) WeinrebAmide Weinreb Amide Product (Mg-Chelated) Tetrahedral->WeinrebAmide Elimination of EtO- Byproduct EtO-MgBr Tetrahedral->Byproduct Stable against 2nd Attack Stable against 2nd Attack WeinrebAmide->Stable against 2nd Attack Chelation Effect

Figure 1: Reaction pathway for the conversion of Grignard reagents to Weinreb amides via electrophilic carbamoylation.

Experimental Protocol

Objective: Synthesis of N-methoxy-N-methyl-4-(trifluoromethyl)benzamide from 1-bromo-4-(trifluoromethyl)benzene.

Materials & Stoichiometry
ComponentRoleEquiv.Conc/Amount
1-bromo-4-(trifluoromethyl)benzene Substrate1.010.0 mmol
Ethyl N-methoxy-N-methylcarbamate Reagent 1.2 12.0 mmol
i-PrMgCl (or Mg turnings)Metallation1.12.0 M in THF
THF (Anhydrous) Solvent-0.5 M (substrate)
HCl (1M) QuenchExcess-
Step-by-Step Methodology
Step 1: Preparation of the Grignard Reagent

Note: If using commercial Grignard, skip to Step 2.

  • Charge a flame-dried 100 mL round-bottom flask (RBF) with Mg turnings (1.1 equiv) and a magnetic stir bar under Argon atmosphere.

  • Add anhydrous THF (10 mL).

  • Add a small crystal of iodine (catalyst) and 5% of the aryl bromide. Heat gently until the iodine color fades (initiation).

  • Dropwise add the remaining aryl bromide in THF over 30 minutes, maintaining a gentle reflux.

  • Stir at room temperature for 1 hour to ensure complete formation of Ar-MgBr.

Step 2: Electrophilic Carbamoylation
  • Cool the Grignard solution to 0°C using an ice/water bath. (Use -78°C for organolithiums).

  • In a separate dry flask, dissolve Ethyl N-methoxy-N-methylcarbamate (1.2 equiv) in anhydrous THF (5 mL).

  • Critical Step: Slowly cannulate the Grignard solution into the carbamate solution over 20 minutes.

    • Rationale: Adding the nucleophile to the electrophile ensures the carbamate is always in excess, minimizing any risk (however low) of double addition or side reactions.

  • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or HPLC for the disappearance of the starting halide/Grignard species.

Step 3: Workup & Isolation
  • Cool the reaction mixture to 0°C.

  • Quench by slow addition of 1M HCl (20 mL).

    • Chemistry: This hydrolyzes the Mg-chelate, releasing the free Weinreb amide.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine (1 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via silica gel flash chromatography (Hexanes/EtOAc gradient).

Application in Pharmaceutical Workflows

This reagent is particularly valuable in Divergent Synthesis . A single halogenated intermediate can be converted into a Weinreb amide, which then serves as a branching point for various analogs.

Divergent Synthesis Workflow

PharmaWorkflow Halide Aryl/Heteroaryl Halide (Pharma Scaffold) Grignard Organometallic Species (R-MgX or R-Li) Halide->Grignard Mg or n-BuLi Weinreb Weinreb Amide Intermediate (Stable Branch Point) Grignard->Weinreb Electrophilic Carbamoylation Reagent + Ethyl N-methoxy-N-methylcarbamate Reagent->Weinreb Aldehyde Aldehyde (via LAH Reduction) Weinreb->Aldehyde Ketone Ketone (via R'-MgX Addition) Weinreb->Ketone Heterocycle Heterocycle Formation (via Condensation) Weinreb->Heterocycle

Figure 2: Strategic placement of Ethyl N-methoxy-N-methylcarbamate in divergent drug discovery workflows.

Comparative Advantage
MethodReagents RequiredLimitations
Classical Weinreb Carboxylic Acid + HN(OMe)Me·HCl + Coupling Agent (EDC/HATU)Requires oxidation state adjustment; expensive coupling agents; waste generation.
This Protocol Aryl Halide + Ethyl N-methoxy-N-methylcarbamate Direct use of halides; atom economical; no peptide coupling reagents needed.

Safety & Handling

  • Flammability: Ethyl N-methoxy-N-methylcarbamate is a combustible liquid (Flash point ~53°C). Handle away from open flames.

  • Reactivity: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen).

  • Toxicity: Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of vapors.

References

  • Preparation of Weinreb Amides via Carbamates

    • Title: "N-Methoxy-N-methylamides as effective acylating agents"[2]

    • Source:Tetrahedron Letters, 1981, 22(39), 3815-3818.[2]

    • URL:[Link]

  • General Review of Weinreb Amide Applications

    • Title: "The Weinreb Amide: A Versatile Intermedi
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Compound Data & Safety

    • Title: "Ethyl N-methoxy-N-methylcarbam
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Sources

Flow chemistry applications of Ethyl N-methoxy-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Weinreb Amides and Ketones via Ethyl N-methoxy-N-methylcarbamate in Continuous Flow

Abstract

This application note details the protocol for utilizing Ethyl N-methoxy-N-methylcarbamate as a robust "Weinreb-ating" agent in continuous flow reactors. Unlike traditional batch methods that often require cryogenic conditions (-78 °C) to control the exothermicity of organometallic additions, this flow protocol allows for operation at 0 °C to ambient temperature .[1] We demonstrate two primary workflows: (1) The direct conversion of Grignard reagents to Weinreb amides, and (2) A telescoped, two-stage synthesis of unsymmetrical ketones. This system leverages the superior heat transfer and mixing of flow chemistry to suppress over-addition side reactions, delivering high-purity carbonyl scaffolds essential for drug discovery.[1]

Mechanistic Insight & Reagent Utility

The Challenge in Batch: Synthesizing Weinreb amides typically involves reacting an acid chloride with N,O-dimethylhydroxylamine hydrochloride.[1][2] This generates stoichiometric amine salts and requires multiple purification steps.[1][2] Alternatively, reacting organometallics with electrophiles often leads to "over-addition," yielding tertiary alcohols instead of the desired carbonyls.[1]

The Solution: Ethyl N-methoxy-N-methylcarbamate acts as a carbonyl equivalent carrying the Weinreb auxiliary.[1][2]

  • Step 1 (Acylation): The organometallic reagent (R-MgX or R-Li) attacks the carbonyl carbon of the carbamate.[1][2]

  • Step 2 (Elimination): The ethoxy group acts as a leaving group, forming the stable Weinreb amide.[1][2]

  • Step 3 (Stability): The resulting Weinreb amide forms a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺), preventing further nucleophilic attack (the "Check-Valve" Mechanism).[1][2]

Why Flow?

  • Exotherm Management: The reaction with Grignard reagents is highly exothermic.[1][2][3] Flow reactors dissipate this heat instantaneously, preventing thermal runaway.[1][2]

  • Stoichiometric Precision: Plug-flow ensures exact 1:1 mixing, minimizing reagent waste.[1][2]

  • Safety: Handling pyrophoric organometallics in closed loops eliminates moisture exposure and fire hazards.[1][2]

ReactionMechanism RM Organometallic (R-MgBr) TS Tetrahedral Intermediate RM->TS Nucleophilic Attack Carb Ethyl N-methoxy- N-methylcarbamate Carb->TS WA Weinreb Amide (Stable Chelate) TS->WA - EtOMgBr (Elimination) Ketone Unsymmetrical Ketone WA->Ketone 1. + R'-Li 2. Acid Hydrolysis Nuc2 Nucleophile 2 (R'-Li) Nuc2->Ketone

Figure 1: Mechanistic pathway for the conversion of organometallics to Weinreb amides and subsequent ketones.

Experimental Hardware & Setup

To ensure reproducibility and chemical resistance, the following hardware specifications are required.

ComponentSpecificationPurpose
Pumps Dual Syringe Pumps or HPLC Piston PumpsDelivers R-MgX and Carbamate with <1% pulsation.[1][2]
Reactor Coil PFA or PTFE, 10 mL volume, 1.0 mm IDProvides residence time and heat exchange.[1]
Mixer Static T-Mixer (PEEK or Hastelloy)Ensures turbulent mixing (Reynolds number > 100).[1][2]
Temp. Control Peltier or Liquid Bath (-10 °C to 20 °C)Maintains isothermal conditions.[1][2]
BPR Back Pressure Regulator (40-75 psi)Prevents solvent boiling and maintains liquid phase.[1][2]
Quench Secondary T-mixer + Collection FlaskImmediate termination of the reaction.

Protocol A: Synthesis of Weinreb Amides

Objective: Convert Phenylmagnesium Bromide (PhMgBr) to N-methoxy-N-methylbenzamide.

Reagents:

  • Stream A: Phenylmagnesium Bromide (1.0 M in THF).[1][2]

  • Stream B: Ethyl N-methoxy-N-methylcarbamate (1.1 M in anhydrous THF).[1][2]

  • Quench Solution: Sat. aq. NH₄Cl.[1][2]

Procedure:

  • System Prep: Flush the reactor with anhydrous THF to remove all traces of water.[1][2] Set the reactor bath to 0 °C .

  • Flow Rates:

    • Stream A (Grignard): 1.0 mL/min (1.0 mmol/min).[1][2]

    • Stream B (Carbamate): 1.0 mL/min (1.1 mmol/min).[1][2]

    • Note: A 1.1 equivalent excess of the carbamate ensures full consumption of the Grignard reagent.

  • Reaction: Streams meet at the T-mixer and travel through a 10 mL PFA coil.

    • Residence Time: 5 minutes.

  • Workup: The effluent is directed into a stirred flask containing Sat. NH₄Cl.[1][2]

  • Extraction: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

Data & Results:

Parameter Batch Method (-78 °C) Flow Method (0 °C)
Reaction Time 2 hours 5 minutes
Yield 82% 94%
Purity (HPLC) 88% >98%

| Safety | High risk (cryogenic) | Low risk (contained) |[1][2]

Protocol B: Telescoped Synthesis of Unsymmetrical Ketones

Objective: One-pot synthesis of Acetophenone derivatives without isolating the Weinreb amide intermediate.

Logic: The Weinreb amide formed in Reactor 1 is stable.[1][2] A second organometallic reagent (R'-Li) is added in Reactor 2 to form the ketone precursor.[1][2]

FlowSetup PumpA Pump A: Grignard Reagent Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B: Carbamate Reagent PumpB->Mixer1 PumpC Pump C: Organolithium (R'-Li) Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Reactor Coil 1 (Weinreb Formation) 0 °C, 5 min Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Ketone Formation) 20 °C, 2 min Mixer2->Reactor2 Quench Quench (HCl/H2O) Reactor2->Quench

Figure 2: Telescoped flow setup for sequential addition of nucleophiles.[1][2]

Procedure:

  • Stage 1: Execute Protocol A (above) in the first reactor loop.

  • Stage 2: The effluent from Reactor 1 (containing the Weinreb amide) enters Mixer 2.[1][2]

  • Stream C: Methyllithium (1.2 M in Et₂O) is introduced at Mixer 2.[1][2]

    • Flow Rate: Adjusted to provide 1.2 equivalents relative to the initial Grignard.

  • Reaction 2: The combined stream passes through a 5 mL coil at 20 °C (Residence time: ~2 mins).

  • Quench: The output is quenched with 1M HCl. The acid hydrolysis breaks the metal chelate, releasing the ketone.

Critical Control Point: Ensure that the first Grignard reagent is fully consumed before Mixer 2. Any residual Grignard from Stage 1 will react with the R'-Li or the final ketone, leading to complex mixtures. The 1.1 equiv excess of Carbamate in Stage 1 is vital here.[1][2]

Safety & Compatibility Guide

  • Material Compatibility: Ethyl N-methoxy-N-methylcarbamate is compatible with PFA, PTFE, and Stainless Steel (316).[1][2] Avoid silicone tubing as swelling may occur.[1][2]

  • Solvent Selection: Anhydrous THF or 2-MeTHF are preferred.[1][2] 2-MeTHF is a greener alternative that simplifies liquid-liquid extraction [1].[1][2]

  • Clogging Risks: Magnesium salts (ethoxymagnesium bromide) are generated.[1][2] At concentrations >0.5 M, these salts may precipitate.[1][2]

    • Mitigation: Use a back pressure of 75 psi to keep solvents liquid and salts solubilized.[1][2] If clogging occurs, add 10% v/v Toluene to the solvent stream.[1]

References

  • Continuous Flow Synthesis of Diaryl Ketones in 2-MeTHF Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Weinreb Ketone Synthesis Mechanism (Original) Source: Tetrahedron Letters (Nahm & Weinreb, 1981) URL:[1][4][Link][1][2]

  • Ethyl N-methoxy-N-methylcarbamate Substance Data Source: PubChem URL:[1][2][Link][1][2]

  • Flow Grignard and Lithiation Processes Source: Organic Process Research & Development URL:[Link][1][2]

Sources

Troubleshooting & Optimization

Side reactions and byproducts in Weinreb amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Weinreb amide and ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, ensuring the integrity and success of your synthetic routes.

Introduction to Weinreb Amide Synthesis: A Scientist's Perspective

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to form ketones from carboxylic acid derivatives with high fidelity.[1] Its primary advantage over traditional methods, such as the addition of organometallic reagents to esters or acid chlorides, lies in the prevention of over-addition to form tertiary alcohols.[1][2] This remarkable selectivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack on the N-methoxy-N-methylamide (Weinreb amide).[1] This intermediate remains intact at low temperatures until acidic workup, at which point it collapses to yield the desired ketone.[1]

However, like any sophisticated chemical transformation, the Weinreb synthesis is not without its potential pitfalls. Success hinges on a nuanced understanding of the reaction mechanism, careful control of reaction parameters, and the ability to diagnose and remedy side reactions. This guide provides the field-proven insights and technical expertise necessary to master this valuable reaction.

Troubleshooting Guide: From Low Yields to Unexpected Byproducts

This section addresses the most common issues encountered during Weinreb amide synthesis in a practical question-and-answer format.

Issue 1: Low or No Yield of the Desired Ketone

Q: I am getting a low yield of my target ketone, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

A: Low or no yield in a Weinreb ketone synthesis can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stoichiometry:

  • Organometallic Reagent Activity: Grignard and organolithium reagents are highly sensitive to air and moisture. Ensure your reagents are freshly prepared or properly titrated to determine their exact concentration. Using a sub-stoichiometric amount of a degraded organometallic reagent is a common cause of incomplete conversion.

  • Weinreb Amide Purity: Ensure your starting Weinreb amide is pure and free of any acidic impurities that could quench the organometallic reagent.

  • Solvent Purity: Use anhydrous solvents to prevent the decomposition of the organometallic reagent.

2. Reaction Temperature:

  • Maintaining Low Temperatures: The stability of the crucial tetrahedral intermediate is highly dependent on temperature.[1] It is imperative to maintain a low temperature (typically between -78 °C and 0 °C) throughout the addition of the organometallic reagent and before quenching. Allowing the reaction to warm up prematurely can lead to the decomposition of the intermediate and the formation of byproducts.

  • Troubleshooting Protocol:

    • Set up the reaction in a flask equipped with a thermometer and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution of the Weinreb amide in an appropriate solvent (e.g., THF, diethyl ether) to the recommended temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Add the organometallic reagent dropwise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at the low temperature for the recommended time before quenching.

3. Substrate-Related Issues:

  • Acidic Protons: If your Weinreb amide contains acidic protons (e.g., -OH, -NH, terminal alkynes), the organometallic reagent will act as a base and deprotonate these groups, consuming the reagent and preventing its addition to the amide carbonyl.[3]

    • Solution: Use an excess of the organometallic reagent to account for the amount that will be consumed by deprotonation. Alternatively, protect the acidic functional groups before the Weinreb reaction.

  • Steric Hindrance: Highly sterically hindered Weinreb amides or organometallic reagents can slow down the reaction rate significantly.

    • Solution: Increase the reaction time, use a higher reaction temperature (while carefully monitoring for byproduct formation), or consider using a less sterically hindered reagent if possible.

Issue 2: Formation of a Tertiary Alcohol Byproduct (Over-addition)

Q: I am observing the formation of a tertiary alcohol, which the Weinreb synthesis is supposed to prevent. Why is this happening?

A: While the Weinreb synthesis is designed to prevent over-addition, the formation of tertiary alcohols can occur if the tetrahedral intermediate is not sufficiently stable under the reaction conditions.

Causality: The stability of the chelated intermediate is key. If this intermediate collapses prematurely to form the ketone in the presence of unreacted organometallic reagent, a second addition will occur, leading to the tertiary alcohol.

Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. Ensure the reaction is kept at a sufficiently low temperature throughout. For particularly reactive organometallic reagents or sensitive substrates, using a lower temperature (e.g., -78 °C instead of 0 °C) can be beneficial.

  • Quenching Procedure: Quench the reaction at low temperature before allowing it to warm to room temperature. Adding the quenching agent (e.g., a saturated aqueous solution of NH₄Cl) while the reaction is still cold ensures that any remaining organometallic reagent is destroyed before the tetrahedral intermediate has a chance to collapse at a higher temperature.[4]

Issue 3: Presence of an Aldehyde Byproduct

Q: My reaction mixture contains a significant amount of an aldehyde corresponding to the acyl group of my Weinreb amide. What is the source of this impurity?

A: The formation of an aldehyde byproduct is often the result of a side reaction involving the elimination of the methoxy group from the Weinreb amide, particularly when using highly basic or sterically hindered organometallic reagents.[4] This can lead to the formation of formaldehyde and other degradation products.

Mechanism of Formaldehyde Elimination:

With a very basic or hindered nucleophile, instead of attacking the carbonyl carbon, it can act as a base and deprotonate the methyl group of the N-methoxy moiety. This can initiate an elimination pathway.

Preventative Measures:

  • Choice of Nucleophile: If possible, use a less basic or less sterically hindered organometallic reagent.

  • Use of Additives: The addition of a Lewis acid like anhydrous cerium(III) chloride (CeCl₃) can be highly effective.[4] CeCl₃ transmetalates with the organometallic reagent to form a less basic organocerium species, which is still highly nucleophilic but has a reduced tendency to cause side reactions like enolization or elimination.

Protocol for Using CeCl₃:

  • Anhydrous CeCl₃ is crucial. Dry it under vacuum with gentle heating before use.

  • Suspend the anhydrous CeCl₃ in THF and stir for a few hours to ensure it is well-dispersated and activated.

  • Cool the CeCl₃ suspension to -78 °C.

  • Slowly add the organolithium or Grignard reagent to the CeCl₃ suspension and stir for about an hour to allow for transmetalation.

  • Add the Weinreb amide solution to this organocerium reagent at -78 °C.

Issue 4: Complex Reaction Mixture with Multiple Unidentified Byproducts

Q: My crude reaction mixture shows a complex profile on TLC or HPLC, with many spots/peaks that I cannot identify. How can I approach this problem?

A: A "forest of signals" often indicates substrate or product decomposition.[4]

Potential Causes and Solutions:

  • Substrate Instability: Certain sensitive functional groups, particularly in heterocyclic systems, may not be stable to the strongly basic/nucleophilic conditions of the reaction. For example, isoxazoles without a substituent adjacent to the nitrogen can be susceptible to base-mediated cleavage.[4]

    • Solution:

      • Run the reaction at a lower temperature (e.g., -78 °C or even -100 °C).

      • Use a less basic organometallic reagent or an organocerate.

      • Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Excess Organometallic Reagent: Using a large excess of a highly reactive organometallic reagent can lead to a variety of side reactions.

    • Solution: Use a more controlled stoichiometry, ideally 1.05 to 1.2 equivalents of the organometallic reagent.[4] Consider using a sub-stoichiometric amount in a test reaction to see if the product forms without decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare Weinreb amides?

A1: Weinreb amides can be prepared from various starting materials, including acid chlorides, esters, and carboxylic acids.[1][5]

  • From Acid Chlorides: This is often the most straightforward method. The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[1]

  • From Carboxylic Acids: Direct conversion from carboxylic acids requires the use of a coupling reagent. A variety of peptide coupling reagents such as DCC, EDC, or HATU can be used.[5]

  • From Esters: Treatment of an ester with AlMe₃ or i-PrMgCl and N,O-dimethylhydroxylamine hydrochloride is an effective method.[1]

Q2: Which organometallic reagent is better: Grignard or organolithium?

A2: Both Grignard and organolithium reagents are commonly used.[1] The choice often depends on the specific substrate and the desired reactivity.

Reagent TypeCharacteristicsBest Use CasesPotential Issues
Grignard Reagents (R-MgX) Moderately reactive, less basic than organolithiums.General purpose, good for substrates sensitive to very strong bases.Can be sluggish with sterically hindered substrates.
Organolithium Reagents (R-Li) Highly reactive, very strong bases.For less reactive Weinreb amides or when faster reaction times are desired.Higher propensity for side reactions like deprotonation of acidic protons and decomposition of sensitive substrates.

Q3: How should I purify my Weinreb ketone?

A3: Flash column chromatography on silica gel is the most common method for purifying Weinreb ketones.

  • Common Byproducts to Remove:

    • Unreacted Weinreb Amide: Weinreb amides are generally more polar than the corresponding ketones.

    • Tertiary Alcohol: If over-addition has occurred, the resulting alcohol will be more polar than the ketone.

    • N,O-dimethylhydroxylamine: This is water-soluble and should be removed during the aqueous workup.

  • Solvent System: A typical solvent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of your specific ketone.

  • Workup Procedure: A proper aqueous workup is critical to remove water-soluble byproducts before chromatography. Quenching with saturated aqueous NH₄Cl, followed by extraction with an organic solvent, and washing the organic layer with water and brine is a standard procedure.[4]

Visualizing the Weinreb Synthesis: Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and troubleshooting workflows.

Weinreb_Mechanism Start Weinreb Amide + R-M Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Acidic Workup Intermediate->Workup Stable at low temp SideReaction Decomposition / Side Reactions Intermediate->SideReaction High Temp / Unstable Substrate Ketone Desired Ketone OverAddition Over-addition (Tertiary Alcohol) Ketone->OverAddition Reaction with excess R-M Workup->Ketone Collapse

Caption: The core mechanism of the Weinreb ketone synthesis.

Troubleshooting_Flowchart Start Low Ketone Yield CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckSubstrate Assess Substrate Stability & Acidity Start->CheckSubstrate Sol_Reagents Use fresh/titrated organometallic reagent CheckReagents->Sol_Reagents Sol_Temp Maintain low temp (-78°C to 0°C) CheckTemp->Sol_Temp Sol_Substrate Protect acidic groups or use excess reagent CheckSubstrate->Sol_Substrate Sol_Additive Consider using CeCl3 additive CheckSubstrate->Sol_Additive

Caption: A troubleshooting workflow for low ketone yield.

References

  • Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815-3818. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. ResearchGate. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Weinreb ketone synthesis. YouTube. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. The Royal Society of Chemistry. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NIH. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

Sources

Improving yield and purity in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity in Peptide Coupling Reactions

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: #SPPS-OPT-2024

Welcome to the Advanced Support Hub. If you are reading this, you are likely facing the "black box" of solid-phase peptide synthesis (SPPS): sequences that aggregate, couplings that stall at 80%, or crude chromatograms that look like "grassy knolls" rather than sharp peaks.

This guide moves beyond basic textbook protocols. We focus on the causality of failure—why steric hindrance is rarely the only culprit and how solvation spheres dictate success.

Module 1: The Activation Matrix (Reagent Selection)

The Myth: "HATU is the magic bullet for everything." The Reality: While HATU (and other uronium salts) are powerful, they carry risks of guanidinium capping if the activation time is too long before addition to the resin. For long or difficult peptides, the Carbodiimide/Additive method is often superior due to its stability and reduced racemization profile.

The Gold Standard: DIC + Oxyma Pure

We recommend shifting from HOBt/HOAt to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) .

  • Safety: Non-explosive (unlike HOBt).

  • Efficiency: Generates an active ester that is less prone to epimerization than OBt esters while maintaining high reactivity.

  • Solubility: Excellent in DMF and "Green" solvents like 2-MeTHF.

Visualizing the Mechanism

Understanding why we add Oxyma is critical. It intercepts the highly reactive (but racemization-prone) O-acylisourea to form a safer, yet still reactive, active ester.

ActivationCycle AminoAcid Fmoc-AA-OH O_Acyl O-Acylisourea (Highly Reactive/Racemizing) AminoAcid->O_Acyl + DIC DIC DIC (Carbodiimide) DIC->O_Acyl ActiveEster Oxyma Active Ester (Stable & Chiral Safe) O_Acyl->ActiveEster + Oxyma (Fast) SideProduct N-Acylurea (Dead End) O_Acyl->SideProduct Slow Rearrangement (No Additive) Oxyma Oxyma Pure (Additive) Oxyma->ActiveEster AmideBond Peptide Bond (Product) ActiveEster->AmideBond + Amine (Resin)

Figure 1: The "Rescue Mechanism" of Oxyma Pure. It intercepts the O-acylisourea before it can rearrange or racemize.

Module 2: Troubleshooting Difficult Sequences (Aggregation)

The Issue: As the peptide chain grows, it can form intermolecular hydrogen bonds (beta-sheets), causing the resin to "shrink" and solvating solvent to be expelled. This is aggregation . No amount of excess reagent will fix this because the reagents literally cannot diffuse into the resin matrix.

The Solution: Pseudoproline Dipeptides Pseudoprolines (ΨPro) are the most robust tool for disrupting these secondary structures.[1] They introduce a "kink" in the backbone (cis-amide preference) that physically prevents beta-sheet stacking.

Protocol: Inserting Pseudoprolines
  • Identify the "Hydrophobic Stretch": Look for runs of Ala, Val, Ile, Leu, or Phe. Aggregation usually starts around residue 6–10.

  • Select the Insertion Point: Replace a Ser, Thr, or Cys residue and the preceding amino acid with a commercially available dipeptide unit (e.g., Fmoc-Ala-Thr(ΨMe,Mepro)-OH).

  • Coupling:

    • Use standard coupling (DIC/Oxyma) for the dipeptide.

    • Crucial: The amino acid following the pseudoproline (the next one added) often couples slowly due to the steric bulk of the ΨPro ring. Double couple the next residue.

  • Cleavage: The native sequence is automatically regenerated during the final TFA cleavage (acidolysis of the oxazolidine ring).

Module 3: Purity & Side Reactions

High yield means nothing if the purity is compromised by side reactions. Two common enemies are Aspartimide Formation and Racemization .

Troubleshooting Matrix
IssueVulnerable SequenceRoot CauseTechnical Solution
Aspartimide Formation ...-Asp-Gly-......-Asp-Asn-...Base-catalyzed cyclization of the Asp side chain during Fmoc deprotection (Piperidine).1. Acidic Modifier: Add 0.1M Oxyma or HOBt to the 20% Piperidine deprotection solution [1].2. Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of standard OtBu protection.
His Racemization ...-His(Trt)-...Imidazole ring activates the alpha-proton, making it acidic and prone to abstraction by base.1. Reagent Choice: Avoid uroniums (HATU). Use DIC/Oxyma.2.[2] Solvent: Use DCM/DMF (1:1) instead of pure DMF (lower dielectric constant reduces racemization).3. Base: Use Collidine (weaker base) instead of DIPEA.
Diketopiperazine (DKP) C-terminal Proline or GlycineThe N-terminal amine attacks the C-terminal ester, cleaving the dipeptide off the resin.1. Resin Choice: Use 2-Chlorotrityl resin (sterically bulky linker prevents attack).2. Order: Couple the second amino acid as a bulky trityl-protected derivative if possible.
Module 4: Green Chemistry & Modern Solvents

Directive: Move away from DMF and NMP. They are reprotoxic and increasingly regulated (REACH).

The Alternative: 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF is derived from renewable resources (corncobs/bagasse) and outperforms DMF in specific metrics.

  • Swelling: It swells polystyrene (PS) resins better than DMF, increasing diffusion rates.

  • Purity: Studies show higher crude purity for aggregation-prone peptides (e.g., Aib-enkephalin) when synthesized in 2-MeTHF compared to DMF [2].[3]

  • Workflow: Can be used for both coupling and washing steps.[4][5]

Green Protocol Adaptation:

  • Wash: 3x with 2-MeTHF.

  • Coupling: Dissolve AA and Oxyma in minimal DMF (solubility aid) + dilute with 2-MeTHF. Use DIC as activator.[2]

  • Deprotection: 20% Piperidine in 2-MeTHF (Note: Piperidine salts may precipitate; ensure adequate flow or use 20% Piperidine in 2-MeTHF/Ethanol).

Logical Troubleshooting Flowchart

Use this decision tree to diagnose synthesis failures.

Troubleshooting Start Problem: Low Yield / Impurity CheckLoading Check Resin Loading (Is it > 0.5 mmol/g?) Start->CheckLoading ReduceLoad Switch to Low Load Resin (0.2 - 0.3 mmol/g) CheckLoading->ReduceLoad Yes (Crowding) CheckSeq Analyze Sequence (Hydrophobic/Aggregation?) CheckLoading->CheckSeq No PseudoPro Insert Pseudoproline or Isoacyl Dipeptide CheckSeq->PseudoPro Yes (Aggregation) CheckChem Check Chemistry (Reagents/Temp) CheckSeq->CheckChem No SwitchReagent Switch to DIC/Oxyma + 50°C Heating CheckChem->SwitchReagent Standard Failed CheckSide Specific Side Reaction? (Asp-Gly, His, Cys) CheckChem->CheckSide Yield OK, Purity Low Mitigate See Module 3 Matrix (Hmb protection / Acidic Deprotection) CheckSide->Mitigate Yes

Figure 2: Diagnostic logic for SPPS optimization.

Frequently Asked Questions (FAQ)

Q: My peptide has a C-terminal Cysteine and I see massive racemization. Why? A: Cysteine is uniquely sensitive to base-catalyzed racemization, especially at the C-terminus during esterification to the resin.

  • Fix: Use 2-Chlorotrityl Chloride resin .[6] The loading is done under very mild conditions (DIPEA/DCM) without activating the carboxyl group, preserving chiral integrity.

Q: Can I use microwave heating for every coupling? A: Not recommended for His and Cys .

  • High temperatures (75°C+) promote racemization of Histidine and Cysteine.

  • Protocol: Perform His/Cys couplings at Room Temperature (RT) or max 50°C. For all other residues, 75°C is generally safe and beneficial.

Q: The solution turns black during deprotection. Is my peptide ruined? A: Not necessarily, but it indicates a problem.

  • This often happens with Trp-containing peptides (oxidative instability) or when using impure solvents.

  • Fix: Add DTT (Dithiothreitol) to the deprotection cocktail as a scavenger to protect Trp residues.

References
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions.[4][5] ACS Sustainable Chemistry & Engineering.

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: A new concept for the suppression of aggregation in peptide synthesis.[1] Journal of the American Chemical Society.

  • Merlino, F., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.

Sources

Troubleshooting low conversion in N-acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Conversion in N-Acylation Reactions Support Level: Tier 3 (Senior Scientific Application)

Introduction: The Amide Bond Challenge

N-acylation (amide bond formation) is the backbone of medicinal chemistry, present in approximately 25% of all marketed drugs. While theoretically simple, low conversion often stems from invisible kinetic barriers: steric occlusion, electronic deactivation, or hydrolytic competition.[1]

This guide moves beyond "add more reagent" to isolate the mechanistic root cause of your failure.

Module 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to diagnose the failure mode.

TroubleshootingTree Start START: Low Conversion (<50%) CheckSM Is Starting Amine Consumed? Start->CheckSM CheckProd Is Desired Product Forming? CheckSM->CheckProd No (Amine Remains) SideRxn Side Reaction Detected CheckSM->SideRxn Yes (Amine Gone) CheckSolubility Is Reaction Homogeneous? CheckProd->CheckSolubility No Product CheckHydrolysis Is Acylating Agent Hydrolyzed? SideRxn->CheckHydrolysis Sol_Dry SOL: Dry Solvents / Inert Atm CheckHydrolysis->Sol_Dry Yes (Acid formed) CheckBasicity Check pH / Base Equivalents CheckSolubility->CheckBasicity Clear Solution Sol_Solvent SOL: Switch to DMF/NMP CheckSolubility->Sol_Solvent Precipitate Visible StericCheck Is Amine Sterically Hindered? CheckBasicity->StericCheck Basic pH Sol_Base SOL: Increase Base (Scavenge HCl) CheckBasicity->Sol_Base Acidic pH Sol_HATU SOL: Switch to HATU/HOAt StericCheck->Sol_HATU Yes (Tert-butyl/Ortho-sub) Sol_DMAP SOL: Add DMAP Catalyst StericCheck->Sol_DMAP No (Electronic deactivation)

Figure 1: Decision matrix for isolating kinetic vs. thermodynamic failure modes in amidation.

Module 2: The Reactivity Matrix

Low conversion is often a mismatch between the nucleophilicity of the amine and the electrophilicity of the acyl donor .

Root Cause Analysis: Amine Classes
Amine ClassReactivity ProfileCommon Failure ModeRecommended Protocol
Alkyl Amines (Primary)High NucleophilicityOver-acylation (Imide formation) or protonation by HCl byproduct.[1]Standard EDC/NHS or Acid Chloride + TEA.
Anilines (Electron Deficient)Low NucleophilicityNucleophilic attack is too slow; competes with water.[1]Acid Chloride + Pyridine (Solvent/Base) or HATU .
Sterically Hindered (e.g., tert-butyl)Kinetic ShieldingReagent cannot access Nitrogen lone pair.[1]HATU/HOAt (7-azabenzotriazole effect) or Acid Fluoride .[1]
Heterocyclic Amines (e.g., 2-aminopyridine)Poor NucleophilicityEndocyclic Nitrogen acylation (wrong regioselectivity).[1]NaH (Deprotonation) followed by acyl chloride.[1]

Module 3: Reagent Optimization & Catalysis

If standard conditions fail, you must upgrade the activation strategy.[1]

The "Gold Standard" for Difficult Couplings: HATU

For hindered or electron-poor amines, carbodiimides (EDC/DCC) are often insufficient.[1] Uronium salts like HATU are superior due to the "neighbouring group effect" of the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state and accelerates the reaction [1].

  • Protocol: 1.1 eq HATU, 2.0 eq DIPEA, DMF, 25°C.

  • Note: If HATU fails, switching to COMU may offer safer handling with similar efficiency [2].[1]

Nucleophilic Catalysis: The Role of DMAP

When using acid anhydrides or chlorides, 4-Dimethylaminopyridine (DMAP) is mandatory for sluggish substrates.[1] It functions not just as a base, but as a nucleophilic catalyst that forms a "super-active" intermediate.[1][2]

Mechanism of Action

DMAP attacks the acyl donor to form an N-acylpyridinium ion , which is significantly more electrophilic than the original anhydride.[2]

DMAP_Cycle DMAP DMAP (Catalyst) Intermediate N-Acyl Pyridinium (Activated) DMAP->Intermediate Nucleophilic Attack Anhydride Acyl Donor (Anhydride) Anhydride->Intermediate Product Amide Product Intermediate->Product Acyl Transfer to Amine Amine Amine (Substrate) Product->DMAP Catalyst Regeneration

Figure 2: The Steglich/DMAP catalytic cycle. The N-acyl pyridinium species overcomes the activation energy barrier [3].

Module 4: Environmental Factors (Solvent & Base)[1][3]

Solvent Selection

Reaction rate in N-acylation is heavily solvent-dependent.

  • DCM (Dichloromethane): Standard, but poor for polar intermediates.[1]

  • DMF/NMP: Polar aprotic solvents stabilize the charged transition states (like the protonated amine or acyl-uronium species), significantly increasing rates for bimolecular reactions.

    • Troubleshooting Tip: If conversion is <10% in DCM, switch to DMF.[1]

The "Proton Sponge" Effect

In acid chloride reactions, HCl is generated.[1] If your base (e.g., Pyridine) is too weak or insufficient, the starting amine becomes protonated (


), rendering it non-nucleophilic.[1]
  • Fix: Ensure >2.0 equivalents of base (TEA or DIPEA). For acid-sensitive substrates, use a biphasic Schotten-Baumann system (DCM/Water + Na2CO3).[1]

Module 5: Frequently Asked Questions (FAQ)

Q1: My LCMS shows the mass of the product +18. Is it hydrolyzing? A: Likely not the product hydrolyzing, but the activated ester intermediate reacting with trace water instead of your amine.

  • Fix: Dry your solvent (molecular sieves) and increase the amine concentration. If using EDC, switch to a non-hygroscopic coupling reagent.[1]

Q2: I see significant O-acylation instead of N-acylation on my amino-alcohol. A: Amides are thermodynamically more stable, but esters can form kinetically.[1]

  • Fix: Run the reaction at pH > 9. Under basic conditions, the amine is more nucleophilic than the alcohol. If O-acylation persists, use a protecting group (TBDMS) on the alcohol or use T3P (Propylphosphonic anhydride) , which is highly selective for amines [4].[1]

Q3: The reaction turns into a solid gel and stops. A: You have precipitated the urea byproduct (if using DCC) or the amine salt.

  • Fix: Switch to EDC (water-soluble urea byproduct) or dilute the reaction with more solvent. "Neat" reactions often fail due to mass transfer limitations once solids form.

References

  • Valeur, E., & Bradley, M. (2009).[1][3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as highly active acylation catalysts.[2][5][6] Angewandte Chemie International Edition, 17(8), 569-583.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. M. (2005).[1][7][8] Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

Technical Support: Optimizing N-Methoxy-N-Methylamide (Weinreb Amide) Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Stable" Intermediate Paradox

Welcome to the technical support hub for Weinreb Amide chemistry. The most common confusion we encounter regarding N-methoxy-N-methylamides involves the concept of "stability."

In Weinreb chemistry, stability is functional. The reaction relies on the formation of a Stable Tetrahedral Intermediate (STI) . This 5-membered chelate must remain stable throughout the reaction to prevent over-addition (yielding alcohols). However, it must also collapse cleanly upon workup to release the desired ketone or aldehyde.

Most "stability issues" reported by users are actually failures of the intermediate to maintain integrity before the quench or failures to collapse cleanly during the quench . This guide addresses these specific failure points.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the standard pathway versus the common failure modes (Over-addition vs. Hydrolysis).

WeinrebMechanism Amide Weinreb Amide (Starting Material) STI Stable Tetrahedral Intermediate (STI) (Chelated) Amide->STI  Nucleophilic Attack (Low Temp) Nucleophile Nucleophile (R-Li or R-MgX) Nucleophile->STI Collapse Premature Collapse (Instability) STI->Collapse  High Temp or Steric Failure Quench Acidic Quench (Workup) STI->Quench  Controlled Workup OverAdd Over-Addition Product (Tertiary Alcohol) Collapse->OverAdd  2nd Equivalent of Nucleophile Ketone Target Ketone (Product) Quench->Ketone  Hydrolysis

Figure 1: The stability of the Tetrahedral Intermediate (STI) is the gatekeeper of selectivity. Premature collapse leads to over-addition.

Module 1: Troubleshooting Ketone Synthesis (The Quench)

Issue: "I am observing low yields or mixtures of starting material, ketone, and alcohol."

Technical Analysis: The metal-chelated intermediate (Li or Mg) prevents the expulsion of the N-methoxy-N-methyl amine leaving group. If this intermediate breaks down before the quench, the resulting ketone reacts immediately with the remaining nucleophile to form a tertiary alcohol.

Diagnostic & Solution Table
SymptomProbable CauseCorrective Action
Tertiary Alcohol Formation Thermal Instability: Reaction warmed up too fast before quench.Maintain -78°C (Li) or 0°C (Mg) until the quench is complete. Do not warm to RT before adding acid.
Stalled Reaction (SM Recovery) Aggregate Formation: The intermediate precipitated, trapping the amide.Dilute the reaction mixture with THF. Ensure vigorous stirring.
Emulsion during Workup Lewis Acid Byproducts: Mg or Al salts forming gelatinous hydroxides.Use the Buffered Quench Protocol (see below) instead of straight HCl.
Protocol: The Buffered Quench (Preventing Decomposition)

Standard acid quenches can sometimes hydrolyze acid-sensitive products. Use this for sensitive substrates.

  • Cool: Keep reaction mixture at -78°C or 0°C.

  • Quench: Add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) dropwise.

    • Why? This protonates the alkoxide intermediate gently, initiating the collapse to the ketone without exposing the system to harsh pH shocks.

  • Partition: Allow to warm to Room Temperature (RT) only after the quench is mixed. Dilute with Et₂O or EtOAc.

  • Wash: Wash organic layer with 1M HCl (if product is acid-stable) to remove the cleaved N,O-dimethylhydroxylamine.

Module 2: Troubleshooting Aldehyde Synthesis (Reduction)

Issue: "I am getting the primary alcohol instead of the aldehyde."

Technical Analysis: When reducing Weinreb amides with DIBAL-H or LiAlH₄, the aluminum-chelated intermediate is stable.[1] However, if the temperature rises, the chelate breaks, releasing the aldehyde. In the presence of excess reducing agent, the aldehyde is instantly reduced to the alcohol.

Critical Control Points
  • Temperature: Never exceed -78°C during DIBAL-H addition.

  • Stoichiometry: Use exactly 1.1 to 1.5 equivalents. Excess reagent increases the risk of over-reduction if the quench is delayed.

  • The "Fieser" Trap: Standard Fieser workups (Water/NaOH/Water) are exothermic. This heat can drive over-reduction during the workup if active reagent remains.

Protocol: Rochelle’s Salt Workup (The Gold Standard)

This method solubilizes aluminum salts, preventing emulsions and "trapped" product.

  • Quench: At -78°C, add excess Methanol (to destroy excess hydride).

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 10 mL per mmol of hydride.

  • Stirring (Crucial): Warm to RT and stir vigorously for 1–3 hours .

    • Visual Cue: The mixture will transition from a cloudy, gray emulsion to two clear, distinct layers.

  • Extraction: Separate layers and extract the aqueous phase with DCM.

Module 3: Stability of the Amide Reagent

Issue: "My Weinreb amide looks impure by NMR (broad peaks) or degrades on silica."

The "Rotamer" False Alarm

Users often discard pure product because the NMR shows broad or split peaks.

  • Explanation: The N–C(O) bond has partial double-bond character, creating a high rotational barrier. This results in distinct s-cis and s-trans rotamers observable on the NMR timescale.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce into sharp singlets as rotation becomes rapid. Do not repurify based on broad signals alone.

Hydrolytic Stability (Silica & Storage)

Weinreb amides are remarkably stable compared to active esters or acid chlorides.

  • Silica Gel: They are stable on standard silica gel. However, highly acidic "active" silica can cause slow hydrolysis to the carboxylic acid.

    • Fix: Add 1% Triethylamine (Et₃N) to your eluent to neutralize silica acidity.

  • Storage: Stable at RT for months. If hygroscopic (rare for the amide, common for the hydrochloride salt starting material), store in a desiccator.

FAQ: Rapid Troubleshooting

Q: Can I use Grignard reagents with Weinreb amides? A: Yes, but Magnesium chelates are less tight than Lithium chelates. Ensure the reaction stays cold (0°C) and do not use a massive excess of Grignard. If the Grignard is sluggish, adding LiCl (Knochel's modification) can accelerate the metal exchange and improve the chelate stability.

Q: My product is stuck in the emulsion. Centrifugation didn't help. A: Add solid Sodium Chloride (NaCl) to saturate the aqueous layer, or add a small amount of 1M Citric Acid (if product is acid-stable) to break up metal hydroxides. If Al-based, revert to the Rochelle's salt stir (it can be done even after an emulsion has formed).

Q: Why did I get the carboxylic acid after workup? A: This indicates hydrolysis of the amide bond itself, not the intermediate. This usually happens if you reflux in strong acid (6M HCl) or base during workup. Keep workup pH between 3 and 9 and temperatures moderate.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[2][3][4] Tetrahedron Letters, 22(39), 3815–3818.

  • Murphy, J. A., et al. (2005).[5] Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.[5]

  • Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis.[3][4][5][6][7] Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.[4][5][8][9]

Sources

Technical Support Center: Peptide Synthesis & Chiral Purity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Topic: Strategies for Overcoming Racemization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Workflow

Start Here: Before altering your synthesis protocols, confirm that racemization is the root cause of your impurity profile. Use the decision tree below to isolate the issue.

Racemization_Diagnosis Start ISSUE: Low Purity / Unexpected Retention Time CheckMS Check LC-MS Mass Start->CheckMS MassDiff Is the mass correct? CheckMS->MassDiff WrongMass Deletion/Truncation (Incomplete Coupling) MassDiff->WrongMass No (Mass - AA) RightMass Isomer Check MassDiff->RightMass Yes CoElution Does impurity co-elute closely with product? RightMass->CoElution Racemization DIAGNOSIS: Racemization (Diastereomer Formation) CoElution->Racemization Yes (Split Peak) SideReaction DIAGNOSIS: Side Reaction (e.g., Aspartimide, Oxidation) CoElution->SideReaction No (Distinct Peak) Action1 Action: Switch to Collidine/Oxyma Racemization->Action1 Action2 Action: Check Deprotection (Aspartimide Risk) SideReaction->Action2

Figure 1: Diagnostic decision tree for identifying chiral purity issues in peptide synthesis.

Critical Troubleshooting (The "Hotline")

Case 1: The "Cysteine Sector" – Loss of Chirality at Cys Residues

User Question: "I am synthesizing a peptide with multiple Cys(Trt) residues. My LC-MS shows a split peak for the main product (same mass), suggesting D-Cys formation. I'm using HBTU/DIEA. How do I stop this?"

Technical Response: This is a classic issue. Cysteine is uniquely prone to racemization due to the high acidity of the


-proton, which is exacerbated by the electron-withdrawing nature of the sulfur protecting group. The use of HBTU/DIEA (a strong base environment) promotes base-catalyzed enolization.

Corrective Protocol:

  • Eliminate Pre-activation: Never pre-activate Cysteine. The activated ester is highly unstable. Add the coupling reagent to the resin/amino acid mixture.

  • Switch the Base: Replace DIEA (Diisopropylethylamine) with 2,4,6-Trimethylpyridine (Sym-collidine) . Collidine is a weaker, sterically hindered base that is sufficient to drive the reaction but poor at abstracting the

    
    -proton [1, 5].
    
  • Change Solvent: Use a mixture of DMF/DCM (1:1). Pure DMF is polar and stabilizes the charged transition state of the racemization pathway; DCM reduces this effect [5].

Case 2: Histidine Epimerization

User Question: "My sequence contains His(Trt). I am seeing significant epimerization (approx 10-15%). Is Trityl the wrong protecting group?"

Technical Response: Trityl (Trt) protects the


-nitrogen but leaves the 

-nitrogen (N-pi) relatively exposed. The

-nitrogen can act as an intramolecular base, abstracting the

-proton via an autocatalytic mechanism.

Corrective Protocol:

  • Alternative Protection: If possible, switch to His(Bum) or His(Bom) . These groups protect the

    
    -nitrogen, physically blocking the intramolecular abstraction pathway [1]. Note: These require HF or strong acid cleavage; if stuck with Fmoc/tBu chemistry, optimize the coupling instead.
    
  • Coupling Cocktail: Use DIC/Oxyma Pure . Carbodiimide chemistry (DIC) with Oxyma is superior to onium salts (HATU/HBTU) for Histidine because it avoids the high concentration of tertiary amine base required for onium salts [2, 3].

  • Temperature Control: Keep the coupling temperature below 25°C. Never use microwave heating for His-coupling steps.

Case 3: C-Terminal Segment Condensation

User Question: "I am coupling a fragment (Fragment A-OH) to a resin-bound fragment (Fragment B). The C-terminal AA of Fragment A is Phenylalanine. I have 40% racemization."

Technical Response: Activation of a peptide fragment (rather than a single amino acid) at the C-terminus drastically increases the rate of Oxazolone (Azlactone) formation . This is the primary mechanism of racemization in segment condensation.

Corrective Protocol:

  • Strategic Design: If you can redesign the synthesis, ensure the C-terminal residue of the fragment is Glycine or Proline . Glycine is achiral (cannot racemize), and Proline cannot form the oxazolone ring easily.

  • Reagents: If you must couple at Phe/Ala/etc., use DIC/HOAt or DIC/Oxyma . Avoid uronium salts (HATU) if possible, as the base requirement drives oxazolone formation.

  • Additives: The addition of CuCl₂ (Copper(II) chloride) has been shown to suppress racemization in difficult segment condensations, though it requires careful post-synthesis removal [1].

Mechanisms of Action

Understanding why racemization occurs allows you to predict risky sequences.

Racemization_Mechanism ActivatedAA Activated Amino Acid (L-Isomer) Enol Enol Intermediate (Planar/Achiral) ActivatedAA->Enol Path A: Direct Proton Abstraction Oxazolone Oxazolone (Azlactone Ring) ActivatedAA->Oxazolone Path B: Cyclization (High Risk at C-Term) ProductL Peptide (L-L) Desired ActivatedAA->ProductL Coupling Base Base (DIEA/NMM) Base->Enol Catalyzes Enol->ProductL Reprotonation (Correct Face) ProductD Peptide (D-L) Impurity Enol->ProductD Reprotonation (Wrong Face) Oxazolone->Enol Tautomerization

Figure 2: The two primary pathways of racemization: Direct Enolization and Oxazolone Formation [1, 4].

Optimization Protocols (SOPs)

Protocol A: Low-Racemization Coupling (The "Safe" Method)

Use this for Cys, His, or segment condensations.

  • Reagents:

    • Amino Acid: 1.0 equiv

    • Coupling Reagent: DIC (Diisopropylcarbodiimide) - 1.0 equiv

    • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) - 1.0 equiv

    • Base: Sym-collidine (only if using onium salts; for DIC/Oxyma, base is usually not needed, which is safer).

  • Procedure:

    • Dissolve AA and Oxyma in minimal DMF/DCM (1:1).

    • Cool the solution to 0°C in an ice bath.

    • Add DIC.[1]

    • Immediately add the mixture to the resin. Do not pre-activate for more than 30 seconds.

    • Allow coupling to proceed for 60 minutes at room temperature (max 25°C).

Protocol B: Marfey’s Analysis (Verification)

Use this to quantify the % D-isomer in your final product [6, 7].

  • Hydrolysis: Hydrolyze peptide (approx 50 µg) in 6M HCl at 110°C for 24h. Dry under vacuum.

  • Derivatization:

    • Redissolve residue in 50 µL water.

    • Add 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.

    • Add 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 1 hour.

  • Quench: Stop reaction with 10 µL 2M HCl.

  • Analysis: Inject onto standard C18 HPLC.

    • Result: L-amino acids elute before D-amino acids (typically).[2] Compare against D-AA standards.

Reagent Selection Guide

Table 1: Coupling Additives & Racemization Suppression
AdditiveEfficacySafety ProfileNotes
Oxyma Pure High SafeSuperior suppression compared to HOBt.[3] Replaces explosive benzotriazoles [2, 3].[3]
HOBt ModerateExplosive (Dry)The "classic" choice. Less effective for Cys/His than Oxyma.
HOAt HighExpensiveExcellent for sterically hindered couplings, but Oxyma is generally preferred now.
Oxyma-B Very High SafeNewer derivative; outperforms Oxyma Pure in specific His-coupling scenarios [3].
Table 2: Base Selection for Sensitive Couplings
BasepKa (conj.[4][5] acid)Steric HindranceRacemization RiskRecommended Use
DIEA ~10.7ModerateHigh Standard couplings (Gly, Ala, Leu). Avoid for Cys/His.
NMM ~7.4LowModerateOlder protocols; largely replaced by Collidine.
Sym-Collidine ~7.4High Low Gold Standard for Cys/His couplings [1, 5].
DBU ~12.0LowCritical Never use for coupling. Only for Fmoc removal (with care).

References

  • National Institutes of Health (NIH). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Available at: [Link]

  • MDPI (Molecules). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (Discusses Oxyma vs HOBt). Available at: [Link]

  • ACS Publications. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Available at: [Link]

Sources

Technical Support Center: Scaling Chemistries with Ethyl N-methoxy-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: WNRB-SC-72776 Subject: Troubleshooting Scale-Up, Selectivity, and Safety for Weinreb Amide Precursors

Core Technical Overview

Ethyl N-methoxy-N-methylcarbamate (CAS: 72776-69-3 / 6919-62-6) is a specialized electrophilic reagent used primarily to convert organometallic reagents (Grignard or Organolithium) directly into Weinreb Amides .

Unlike the standard synthesis (Acid Chloride + N,O-Dimethylhydroxylamine), this reagent allows for the introduction of the Weinreb moiety onto an aryl or alkyl halide scaffold via metallation.

The Central Scale-Up Challenge: The reaction involves a delicate competition between substitution (forming the desired Weinreb amide) and over-addition (forming a ketone). On a small scale, cryogenic cooling controls this. On a large scale, heat transfer limitations can lead to "hot spots," causing the intermediate to collapse and react further, yielding impurity-rich mixtures.

Critical Troubleshooting Modules

Module A: The Selectivity Paradox (Amide vs. Ketone)

The Issue: You are targeting the Weinreb Amide, but your HPLC/GC shows significant conversion to the corresponding Ketone (Result of double addition).

Root Cause: The reaction proceeds via a tetrahedral intermediate.

  • Step 1: Nucleophile (

    
    ) attacks the Carbamate 
    
    
    
    Intermediate A (Tetrahedral).
  • Path A (Desired): Intermediate A is stable at low temp. It waits for quench

    
     Eliminates 
    
    
    
    during workup
    
    
    Weinreb Amide .
  • Path B (Undesired): High temp causes Intermediate A to collapse in situ

    
     Releases 
    
    
    
    
    
    Forms Weinreb Amide.
  • The Trap: The newly formed Weinreb Amide is also an electrophile. If excess

    
     is present, it attacks again to form Intermediate B  (The stable Weinreb Chelate), which hydrolyzes to the Ketone .
    

Diagnostic Protocol:

ObservationProbable CauseCorrective Action
>10% Ketone Impurity Premature Collapse: Reaction temp exceeded -20°C (Grignard) or -60°C (Li).Inverse Addition: Add the Organometallic to the Carbamate (keeping Carbamate in excess).
Low Conversion (<50%) Reagent Quality: Organometallic titer is low; Carbamate is wet.Titration: Titrate Grignard/Li reagent immediately before use. Dry Carbamate over molecular sieves.
Tertiary Alcohol Catastrophic Over-addition: Chelate failure.Temperature Control: Ensure internal temp never spikes during dosing.

Visual Mechanism & Control Strategy:

ReactionPath cluster_control Process Control Zone Carbamate Ethyl N-methoxy- N-methylcarbamate IntA Tetrahedral Intermediate A (Stable at Low T) Carbamate->IntA + R-M (Kinetic Control) RM Organometallic (R-MgX / R-Li) Amide Weinreb Amide (Target) IntA->Amide Acid Quench (Elimination of EtO-) IntA->Amide Thermal Collapse (T > -20°C) IntB Chelated Intermediate B Amide->IntB + Excess R-M Ketone Ketone (Impurity) IntB->Ketone Hydrolysis

Caption: Path A (Dashed) represents the desired quench pathway. Path B (Red) shows the thermal collapse leading to ketone impurities.

Module B: Thermodynamics & Exotherm Management

The Issue: Uncontrollable temperature spikes during the addition of the organometallic reagent, leading to safety shutdowns or yield loss.

Technical Insight: The addition of Grignard or Organolithium reagents to carbonyls is highly exothermic (


 to 

). On a scale >100g, the surface-area-to-volume ratio decreases, making passive cooling insufficient.

Scale-Up Protocol (The "Dosage-Cooling" Loop):

  • Reactor Setup: Use a jacketed reactor with a cryostat capable of

    
     lower than the target setpoint.
    
  • Dilution: Dilute the Carbamate in THF (minimum 5 volumes). High concentration = High heat density.

  • Dosing Rate: Calculate the Adiabatic Temperature Rise (

    
    ) .
    
    • Rule of Thumb: Do not add reagent faster than your cooling capacity can remove heat.

    • Set Limit: Stop addition if Internal Temp (

      
      ) rises > 
      
      
      
      above Setpoint (
      
      
      ).

Safety Check:

  • Flash Point: Ethyl N-methoxy-N-methylcarbamate has a flash point of

    
    .
    
  • Hazard: The reaction generates Ethoxide salts. Upon quenching, ethanol is produced. Ensure proper venting for flammable vapors.[1]

Module C: Workup & The "Emulsion Nightmare"

The Issue: Post-reaction workup results in a thick, stable emulsion that refuses to separate, trapping the product.

Mechanism: Weinreb reactions generate magnesium or lithium salts that form stable chelates with the product and water. The N-methoxy oxygen and the carbonyl oxygen bind tightly to metal cations, acting like a surfactant.

Troubleshooting Guide:

MethodReagentApplicationPros/Cons
Standard Sat. NH₄Cl Small scale (<10g)Con: Often leads to gel formation (Mg(OH)₂).
Acidic 1M HCl / Citric Acid Robust substratesPro: Breaks the chelate rapidly. Solubilizes Mg salts. Con: Can hydrolyze sensitive functional groups.
Chelation Potassium Sodium Tartrate (Rochelle Salt) Aluminum/Mg reactionsPro: Best for breaking stubborn emulsions. Con: Slow kinetics (requires stirring for 1-2 hours).
Non-Aqueous Ethanol/Acetic Acid Water-sensitivePro: Precipitates salts as solids for filtration.

Decision Tree for Workup:

WorkupTree Start Quenching Strategy Sens Is Product Acid Sensitive? Start->Sens Yes Yes (e.g., Acetals, Silyl ethers) Sens->Yes No No (Robust) Sens->No Rochelle Use Rochelle Salt (20% aq) Stir 2 hrs @ RT Yes->Rochelle Citric Use Citric Acid (10% aq) or 1M HCl No->Citric Emulsion Did Emulsion Form? Rochelle->Emulsion Citric->Emulsion Filter Filter through Celite Emulsion->Filter Yes (Gel) Sep Phase Separation Emulsion->Sep No (Clean) Filter->Sep

Caption: Selection logic for quenching buffers to prevent yield loss via emulsion.

Frequently Asked Questions (FAQ)

Q: Can I use this reagent to make ketones directly in one pot? A: Yes, but it is challenging. To do this, you would add


 equivalents of the organometallic.[2] The first equivalent forms the amide (after collapse), and the second forms the chelate. However, this is rarely cleaner than isolating the Weinreb amide first. The "one-pot" method often leads to tertiary alcohol impurities due to lack of chelation control during the exothermic collapse.

Q: Why is "Inverse Addition" recommended for scale-up? A: In normal addition (adding


 to Carbamate), the concentration of 

is low relative to the carbamate, favoring mono-addition. However, on scale, local excesses can occur. Inverse addition (adding Carbamate to

) is generally not recommended if you want the Amide, because the product (Amide) would be born into a sea of Nucleophile (

), leading to the ketone. Correction:Normal Addition (Nucleophile added to Electrophile) is preferred for Amide synthesis to keep the Electrophile in excess. Clarification:Inverse Addition (Electrophile added to Nucleophile) favors the Ketone or double addition products. Strict Protocol: For Amide synthesis, always add the Organometallic slowly to the Carbamate solution at low temperature.

Q: My Grignard reagent solidified the reaction mixture. What happened? A: This is likely the precipitation of Magnesium Ethoxide (


) or the formation of a rigid gelatinous chelate.
Fix: Ensure sufficient solvent volume (THF/Toluene mix). Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will seize on scale.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[3]

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.

  • PubChem. "Ethyl N-methoxy-N-methylcarbamate - Compound Summary."[4] National Library of Medicine.

Sources

Managing exothermic reactions with strong nucleophiles and Ethyl N-methoxy-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers utilizing Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) , often referred to as the "Weinreb Carbamate." This reagent is primarily used to convert organometallic reagents (Grignard, Organolithium) into Weinreb Amides via nucleophilic acyl substitution.

Executive Summary & Reaction Logic

The reaction between a strong nucleophile (R-M) and Ethyl N-methoxy-N-methylcarbamate is a highly exothermic Nucleophilic Acyl Substitution . Unlike standard Weinreb ketone synthesis (where the amide is the substrate), here the amide is the product.

The Challenge:

  • Thermodynamics: The substitution of the ethoxy group (

    
    ) by a carbon nucleophile (
    
    
    
    ) releases significant heat.
  • Chemo-selectivity: The product (a Weinreb Amide) is also an electrophile. Although less reactive than the starting carbamate, local excesses of nucleophile or elevated temperatures can lead to a second addition, forming the Ketone (after hydrolysis) or Tertiary Alcohol (rare, but possible with highly reactive species).

Core Reaction Pathway

WeinrebReaction Figure 1: Reaction Pathway. Red arrow indicates the critical exothermic step requiring thermal control. SM Ethyl N-methoxy-N-methylcarbamate (Electrophile) TI1 Tetrahedral Intermediate 1 (Transient) SM->TI1  + R-M (Fast, Exothermic) Nu Nucleophile (R-M) (Grignard/Lithiate) Nu->TI1 Prod Weinreb Amide (Target Product) TI1->Prod  - EtOM TI2 Tetrahedral Intermediate 2 (Stable Chelate) Prod->TI2  + Excess R-M (Avoid for Amide Synthesis) Ketone Ketone (Over-reaction Product) TI2->Ketone  Acid Hydrolysis

Critical Safety & Protocol Guidelines

Category A: Managing the Exotherm (Thermal Runaway)

Issue: "The solvent boils violently upon addition of the carbamate." Root Cause: The activation energy for the acyl substitution is low, and the heat of reaction (


) is high. Adding the reagent too quickly overwhelms the cooling capacity of the bath.

Troubleshooting Protocol:

  • Q: Should I add the Nucleophile to the Carbamate, or Carbamate to the Nucleophile?

    • A: Add Carbamate to Nucleophile (Inverse Addition) is safer for heat, BUT...

      • Standard Practice: Adding the Electrophile (Carbamate) to the Nucleophile (R-M) allows you to maintain the low temperature of the unstable R-M species.

      • Selectivity Note: If you add R-M to the Carbamate, the Carbamate is in excess initially, favoring mono-substitution. However, practically, slowly adding the Carbamate (diluted in THF) to the R-M solution at controlled temperatures is standard to preserve the R-M titer.

  • Q: What is the target temperature?

    • Organolithiums (R-Li): Maintain -78°C . Do not allow T > -60°C during addition.

    • Grignards (R-MgX): Maintain 0°C to -20°C . Sterically hindered Grignards may require room temperature to initiate, but start cold.

  • Q: How do I calculate the maximum addition rate?

    • A: Use the "1-Degree Rule." Adjust the addition rate so the internal temperature does not rise more than 1°C per minute. If it spikes >5°C, stop addition immediately and let the bath catch up.

Category B: Selectivity (Amide vs. Ketone)

Issue: "I isolated the ketone instead of the Weinreb amide." Root Cause: Over-addition.[1][2] The Weinreb amide product reacted with a second equivalent of nucleophile.[3][4] This happens if:

  • Stoichiometry is wrong: You used >1.1 equivalents of R-M.

  • Temperature is too high: While Weinreb intermediates are stable, high T can promote ligand exchange or breakdown.

  • Quenching was delayed: Prolonged exposure to excess nucleophile increases side-reaction risks.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield (Amide) Moisture in Carbamate/SolventDry Ethyl N-methoxy-N-methylcarbamate over molecular sieves (3Å) before use.
Ketone Contamination Excess Nucleophile (>1.1 eq)Strictly limit R-M to 0.95 - 1.0 eq relative to carbamate.
Starting Material Left Nucleophile degradation (Titer low)Titrate Grignard/Lithium immediately before use (e.g., No-D NMR or colorimetric).
Emulsion during Workup Magnesium/Lithium saltsUse a buffered quench (Sat. NH4Cl) or Rochelle's Salt (Potassium Sodium Tartrate) for Al/Mg species.

Step-by-Step Experimental Protocol

Target: Synthesis of N-methoxy-N-methyl-2-phenylacetamide (Example)

Reagents:

  • Benzylmagnesium chloride (2.0 M in THF) - Nucleophile

  • Ethyl N-methoxy-N-methylcarbamate (neat liquid) - Electrophile

  • Anhydrous THF - Solvent

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe (internal), and addition funnel. Flush with Argon/Nitrogen.

  • Nucleophile Charge: Syringe Benzylmagnesium chloride (10.0 mmol, 5.0 mL) into the flask. Dilute with 20 mL anhydrous THF.

  • Cooling: Cool the solution to -20°C (Ice/NaCl bath or Cryocooler). Note: Benzyl Grignards can precipitate if too cold; ensure stirring is maintained.

  • Electrophile Preparation: Dilute Ethyl N-methoxy-N-methylcarbamate (10.0 mmol, 1.33 g) in 10 mL anhydrous THF.

  • Controlled Addition (The Critical Step):

    • Add the Carbamate solution dropwise over 30 minutes .

    • Monitor: Internal T must not exceed -10°C .

    • Visual Cue: A color change often occurs (e.g., from dark to light or formation of a suspension).

  • Post-Stir: Allow to stir at -20°C for 1 hour, then warm to 0°C over 30 minutes.

  • Quench:

    • Goal: Hydrolyze the alkoxide/amide salts without hydrolyzing the amide bond.

    • Pour the reaction mixture into a vigorously stirring beaker of Saturated Ammonium Chloride (aq) and Ice.

    • Tip: For stubborn emulsions, add 10 mL of 10% Citric Acid (if product is acid stable) or Rochelle's Salt solution .

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.[1] Concentrate.

FAQ: Advanced Troubleshooting

Q: Can I use this reagent to make ketones directly in one pot? A: Yes, but it requires a "double addition" protocol.

  • Step 1: Add 1.0 eq R-Li to Carbamate (-78°C)

    
     Forms Weinreb Amide.
    
  • Step 2: Add 1.1 eq R'-Li (different nucleophile)

    
     Forms Mixed Ketone precursor.
    
  • Warning: This is operationally difficult because the first leaving group (

    
    ) is present in the pot and can interfere. It is usually cleaner to isolate the Weinreb amide first.
    

Q: The reaction turns into a solid gel. What do I do? A: This is "Aggregation." The Magnesium/Lithium alkoxides formed (EtOMgCl) are insoluble in cold THF.

  • Fix: Use a mechanical stirrer for scales >10g.

  • Fix: Dilute the reaction further (0.2 M concentration max).

  • Fix: Add dry LiCl (Knochel's additive) to break up aggregates, though this increases reactivity.

Q: Is the "Methoxy" or "Methyl" group on the nitrogen susceptible to attack? A: Generally, no. The N-methoxy-N-methyl group acts as a robust "spectator" chelate. However, extremely strong bases (t-BuLi) might deprotonate the N-methyl group or attack the methoxy oxygen (S_N2) if temperatures rise above 0°C. Keep it cold.

References & Grounding

  • Original Weinreb Methodology: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Lett.[1]1981 , 22, 3815.[1] Link

  • Carbamate Reagent Utility: "Preparation of Weinreb amides from organolithiums and ethyl N-methoxy-N-methylcarbamate." See generally standard organic synthesis protocols for Weinreb amide preparation via carbonate equivalents.

  • Safety Data: PubChem CID 533715 (Ethyl N-methoxy-N-methylcarbamate).[5] Link

  • Grignard Handling: "Safe Handling of Organolithium and Grignard Reagents." Org.[1][2] Synth.Link

(Note on Reference 2): While specific papers detailing the Carbamate precursor specifically (vs the acid chloride) are less ubiquitous than the original Weinreb paper, the reactivity is well-established in process chemistry literature as a "Carbonyl Dication" equivalent.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a risk assessment before handling pyrophoric reagents.

Sources

Technical Support Center: Weinreb Amide Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Preventing "Decomposition" on Silica Gel Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Decomposition" Illusion

User Query: "My Weinreb amide disappears on the silica column or elutes as a broad smear. Is it decomposing?"

Technical Diagnosis: True chemical decomposition of a Weinreb amide (


-methoxy-

-methylamide) on silica gel is rare . The Weinreb amide functionality is inherently robust, designed to resist nucleophilic attack and hydrolysis.

In 90% of cases, what appears to be decomposition is actually Lewis Acid Complexation . If you synthesized the amide using Trimethylaluminum (


) or Isopropylmagnesium chloride (

), the metal species forms a thermodynamically stable 5-membered chelate with the amide. This chelate binds irreversibly to the silanols on the silica gel surface, resulting in "missing mass" or severe streaking.

This guide provides the protocols to break these chelates before chromatography and manage genuine acid-sensitivity issues.

Module 1: The "Missing Mass" Phenomenon (Aluminum/Magnesium Chelation)

Symptom: Crude NMR shows product, but column recovery is <30%. Root Cause: Failure to hydrolyze the hemiaminal/metal-chelate intermediate.

The Mechanism of Failure

The stability that makes Weinreb amides useful (the stable metal-chelate intermediate) is exactly what causes purification failure. If the aluminum/magnesium species is not removed during workup, it adheres to the silica stationary phase.

WeinrebChelation Substrate Ester/Lactone Intermediate Stable Hemiaminal (Metal Chelate) Substrate->Intermediate + Reagent Reagent AlMe3 / HN(OMe)Me Silica Silica Gel Surface (Si-OH) Intermediate->Silica No Quench Workup Proper Quench (Rochelle's Salt) Intermediate->Workup Hydrolysis Trapped TRAPPED (Irreversible Adsorption) Silica->Trapped Strong Binding Product Free Weinreb Amide (Recoverable) Workup->Product Chelate Broken

Figure 1: The Chelation Trap. Without a specific chelating quench, the intermediate binds to silica, leading to apparent product loss.

Corrective Protocol: The Rochelle's Salt Wash

Standard water/bicarb washes are insufficient to break the Al-O or Mg-O bonds. You must use a ligand exchange strategy.

ReagentMechanismProcedure (For 10 mmol scale)
Rochelle's Salt (Potassium Sodium Tartrate)Ligand Exchange: Tartrate displaces the amide from Aluminum, solubilizing the metal in the aqueous layer.1. Dilute reaction with Et2O or DCM.2. Add excess sat. aq. Rochelle's salt (20 mL/mmol Al).3. Vigorous Stirring is critical: Stir rapidly for 1–3 hours until two clear layers form (no emulsion).
1M HCl Protonolysis: Protonates the oxygen, forcing metal dissociation.Only for acid-stable substrates.1. Cool to 0°C.2. Add 1M HCl dropwise.3. Stir 15 min.
Solid Phase Quench (Glauber's Salt)Hydration:

releases water slowly to hydrolyze the complex.
1. Dilute with Et2O.2. Add solid

and Celite.3. Stir 30 min, filter solids.

Module 2: True Decomposition (Acid Sensitivity)

Symptom: Product converts to carboxylic acid or cyclizes during chromatography. Root Cause: Surface acidity of Silica Gel (


) catalyzing hydrolysis or side reactions.

While the Weinreb amide bond is stable, functional groups around it (acetals, silyl ethers) or specific motifs (e.g.,


-hydroxy Weinreb amides) may be sensitive.
Troubleshooting Workflow

AcidSensitivity Start Is product decomposing? Check1 Did you use Al/Mg reagents? Start->Check1 Action1 Go to Module 1 (Fix Workup) Check1->Action1 Yes Check2 Does molecule have acid-sensitive groups? Check1->Check2 No Sol1 Neutralize Silica (1% Et3N) Check2->Sol1 Mild Sensitivity Sol2 Switch Stationary Phase (Neutral Alumina) Check2->Sol2 High Sensitivity

Figure 2: Decision Matrix for Stability Issues.

Protocol: Neutralizing Silica Gel

If your Weinreb amide contains acid-labile protecting groups (TBS, MOM, Acetals), standard silica can degrade them.

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (

    
    ) .
    
  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of mobile phase without amine (to prevent base-catalyzed hydrolysis or streaking) before loading your sample.

  • Loading: Load the sample. If the sample is an oil, dilute in a minimum amount of mobile phase + 0.5%

    
    .
    

Module 3: Alternative Isolation (Avoiding Silica)

If chromatography remains problematic (e.g., highly polar amides or persistent streaking), utilize the physical properties of Weinreb amides.

1. Distillation Many low-molecular-weight Weinreb amides are distillable oils.

  • Condition: High vacuum (<1 mbar).

  • Advantage: Removes non-volatile aluminum salts completely.

2. Crystallization Aromatic or high-MW Weinreb amides often crystallize.

  • Solvent System: EtOAc/Hexanes or

    
    /Pentane.
    
  • Trick: If the oil refuses to crystallize, dissolve in

    
    , cool to -78°C to force precipitation, then scratch the flask to induce nucleation.
    

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC, but it stays at the baseline. Is this the acid? A: Not necessarily. If you used


, the baseline spot is likely the Aluminum-Amide complex. Treat a small aliquot of your crude mixture with saturated Rochelle's salt in a vial, shake vigorously for 10 minutes, and re-TLC. If the spot moves up, it was the chelate, not the acid.

Q: Can I use basic alumina instead of silica? A: Yes, but be cautious. Weinreb amides are esters. Strong basic alumina (Grade I) can cause hydrolysis to the carboxylate or transamidation if the residence time is long. Neutral Alumina (Grade III) is the safest alternative stationary phase.

Q: My Weinreb amide has a free alcohol nearby. It disappears on silica. A: You are likely triggering silica-catalyzed intramolecular cyclization (lactonization), ejecting the amine.

  • Solution: Protect the alcohol (e.g., TBS or Acetyl) before making the Weinreb amide, or avoid silica and purify via crystallization.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12(13), 989–993.

  • Organic Syntheses. "Conversion of Esters to Amides with Dimethylaluminum Amides." Org.[1][2][3] Synth.1977 , 56, 44. (Discussion on Aluminum removal).

  • Murphy, G. K., et al. "Efficient Synthesis of Weinreb Amides." Organic Letters, 2007 , 9.[4] (Discusses workup variations).

Sources

Impact of moisture on the stability and reactivity of Ethyl N-methoxy-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers utilizing Ethyl N-methoxy-N-methylcarbamate (CAS: 6919-62-6). This reagent serves as a critical "Weinrebating" agent, converting organometallic nucleophiles (Grignard or organolithium reagents) into Weinreb amides (N-methoxy-N-methyl amides).

Executive Summary: The "Moisture Paradox"

Researchers often misidentify the source of failure when using Ethyl N-methoxy-N-methylcarbamate . The reagent itself exhibits moderate hydrolytic stability under neutral conditions; however, its primary application—coupling with organometallics—is hypersensitive to moisture .

The failure mode is rarely the decomposition of the carbamate itself, but rather the moisture-mediated protonation of the nucleophile (Grignard or Lithiate). This guide details how to distinguish between reagent instability and environmental contamination.

Compound Profile
PropertyDataRelevance
CAS 6919-62-6Verification
Structure

Electrophilic Carbonyl Source
Physical State Clear LiquidEasy to handle, but hard to dry if wet
Density 1.022 g/mLDenser than water
Boiling Point 150-155°CHigh BP makes removal difficult; distillation requires vacuum
Solubility Water solubleHigh Hygroscopicity Risk

The Mechanism of Failure

To troubleshoot effectively, you must understand the microscopic competition occurring in your flask.

The "Battle for the Nucleophile"

In a typical reaction, you add a Grignard reagent (


) to the carbamate to form a Weinreb amide. Water acts as a "suicide inhibitor" for this process. Since proton transfer is diffusion-controlled (extremely fast), water will destroy the Grignard reagent orders of magnitude faster than the Grignard can attack the carbamate.
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the productive pathway (Weinreb synthesis) and the destructive pathway (Quenching).

ReactionPathways cluster_0 Critical Failure Mode Grignard Nucleophile (R-MgX) Intermediate Tetrahedral Intermediate [Stable at Low Temp] Grignard->Intermediate Nucleophilic Attack (Slow) Alkane Dead End (R-H + Mg(OH)X) Grignard->Alkane Protonation (Fastest) Carbamate Reagent (Ethyl N-methoxy-N-methylcarbamate) Carbamate->Intermediate Water Contaminant (H₂O) Water->Alkane WeinrebAmide Product (Weinreb Amide) Intermediate->WeinrebAmide Collapse (-EtOMgX)

Figure 1: Kinetic competition between productive Weinreb synthesis and moisture-induced quenching. Note that protonation (red path) is kinetically favored over nucleophilic attack.

Troubleshooting Guide (Q&A)

Scenario A: "I recovered my starting material (Carbamate) unchanged."

Q: Does this mean the reagent is bad? A: No. This is the classic signature of wet solvent or wet reagent .

  • Diagnosis: The water present in the system destroyed your Grignard reagent (

    
    ) before it could attack the carbamate. Because the carbamate itself is relatively stable, it survives the workup and is recovered.
    
  • Fix:

    • Titrate your Grignard reagent to verify its active concentration.

    • Dry the Ethyl N-methoxy-N-methylcarbamate over activated 4Å molecular sieves for 24 hours prior to use.

    • Ensure the reaction is run under positive Nitrogen/Argon pressure.

Scenario B: "I see a new spot on TLC, but it’s not my product."

Q: Could the carbamate have hydrolyzed? A: If stored improperly (exposed to air/humidity for months), the carbamate can hydrolyze to N-methoxy-N-methylamine and Ethanol/CO₂ .

  • Test: Check the pH of the neat reagent. If it is acidic, hydrolysis has occurred.

  • Impact: The free amine will quench 1 equivalent of Grignard reagent (acting as a base), further reducing your yield.

  • Fix: Distill the reagent under vacuum (bp ~46°C at 8 Torr) to remove hydrolysis byproducts.

Scenario C: "The reaction bubbled violently upon addition."

Q: Is this normal? A: No. Violent bubbling usually indicates the release of alkane gas (e.g., Methane, Ethane) caused by the Grignard reacting with water or an acidic proton.

  • Cause: Your Ethyl N-methoxy-N-methylcarbamate may contain significant water content (it is hygroscopic).

  • Immediate Action: Stop the addition. The stoichiometry is now compromised. You likely need to add excess Grignard to compensate, but the yield will suffer.

Best Practices & Protocols

Storage and Handling[11]
  • Hygroscopicity: This reagent is an ester and can absorb atmospheric moisture.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon preferred). Cap tightly with Parafilm.

  • Shelf Life: Re-test purity via 1H NMR if the bottle has been open for >3 months. Look for the disappearance of the ethyl quartet/triplet signals relative to the N-OMe/N-Me singlets.

Protocol: Drying the Reagent

Since distillation can be tedious, the "Sieve Method" is recommended for daily use.

  • Activate Sieves: Heat 3Å or 4Å molecular sieves to 300°C for 3 hours (or use flame-dried commercial sieves).

  • Add to Reagent: Add 10-20% w/v of sieves directly to the Ethyl N-methoxy-N-methylcarbamate bottle.

  • Time: Allow to stand for at least 12 hours before use.

  • Usage: Syringe directly from the supernatant to avoid sieve dust.

Protocol: The "Self-Validating" Reaction Setup

To ensure success, use the Internal Quench Check :

  • Cool the carbamate/THF solution to -78°C (or 0°C).

  • Add the Grignard reagent dropwise.

  • Checkpoint: If the reaction exotherms significantly without bubbling, the nucleophilic attack is proceeding. If bubbling is observed, moisture is present.

  • Workup: Quench with saturated

    
    . Do not  use HCl if your product is acid-sensitive (Weinreb amides are stable, but subsequent functional groups might not be).
    

References

  • PubChem. (n.d.).[1] Ethyl N-methoxy-N-methylcarbamate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

Sources

Technical Support Center: Optimizing Stoichiometry for Reactions of Ethyl N-methoxy-N-methylcarbamate & Related Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving Ethyl N-methoxy-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize Weinreb amides for precise and high-yield synthesis. Here, we will delve into the critical aspects of stoichiometry, reaction conditions, and troubleshooting to ensure the successful and complete conversion of your substrates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the use of Ethyl N-methoxy-N-methylcarbamate and the underlying principles of Weinreb amide chemistry.

Q1: What is Ethyl N-methoxy-N-methylcarbamate and what is its primary application?

Ethyl N-methoxy-N-methylcarbamate is a specific type of N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1][2] Its primary utility lies in its role as a stable and versatile electrophile. It is often reacted with organometallic reagents (e.g., Grignard or organolithium reagents) in a controlled manner. The key application is the synthesis of other, more complex Weinreb amides by displacing the ethoxy group. The resulting Weinreb amides are invaluable intermediates for the synthesis of ketones and aldehydes.[1][2][3]

Q2: What is the main advantage of using a Weinreb amide over a traditional ester or acid chloride for ketone synthesis?

The principal advantage is the prevention of over-addition.[1][4][5] When organometallic reagents react with esters or acid chlorides, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[6] Weinreb amides, however, react with organometallic reagents to form a highly stable, chelated tetrahedral intermediate.[2][3][7] This intermediate resists further reaction until it is intentionally broken down during an aqueous or acidic workup, thus cleanly yielding the desired ketone.[2][7]

Q3: What is the ideal stoichiometry when reacting Ethyl N-methoxy-N-methylcarbamate with an organometallic reagent?

The optimal stoichiometry is highly dependent on the precise concentration of your organometallic reagent. In theory, a 1:1 molar ratio of the organometallic reagent to the Weinreb amide is desired. However, the actual concentration of commercial or self-prepared organometallic reagents can vary significantly. Therefore, it is crucial to titrate the reagent immediately before use to determine its exact molarity. A slight excess (typically 1.1 to 1.2 equivalents) of the organometallic reagent is often used to ensure complete consumption of the starting amide, but a large excess should be avoided to minimize side reactions.[8]

Q4: Why is maintaining a low temperature so critical during the reaction?

Low temperatures (typically ranging from -78 °C to 0 °C) are essential for maintaining the stability of the chelated tetrahedral intermediate.[3] If the temperature rises prematurely, this intermediate can collapse, eliminating the N-methoxy-N-methylamine group to form the ketone in situ. This newly formed ketone is then susceptible to a second attack by the organometallic reagent, leading to the undesired tertiary alcohol, thus defeating the purpose of using a Weinreb amide.

Q5: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[9][10] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting amide and the appearance of the product spot. It is important to quench a small aliquot of the reaction mixture before spotting it on the TLC plate to decompose any unreacted organometallic reagent and the intermediate.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete Conversion or Low Yield

You observe a significant amount of unreacted starting material (Ethyl N-methoxy-N-methylcarbamate) in your final product mixture.

  • Possible Cause A: Inaccurate Stoichiometry of the Nucleophile

    • Causality: The most frequent cause of incomplete conversion is an insufficient amount of the organometallic nucleophile. The molarity of Grignard and organolithium reagents can decrease over time due to degradation by moisture or air. Relying on the concentration stated on the bottle is a common pitfall.

    • Solution: Titrate Your Organometallic Reagent. Always determine the exact concentration of your organometallic reagent immediately prior to setting up the reaction. This is a non-negotiable step for achieving reproducible and high-yielding results. A detailed protocol for titrating Grignard reagents is provided in Section 3.

  • Possible Cause B: Insufficient Reaction Time or Temperature

    • Causality: While low temperatures are crucial, some reactions involving less reactive or sterically hindered nucleophiles may require longer reaction times or slightly elevated temperatures (e.g., allowing the reaction to slowly warm from -78 °C to 0 °C) to proceed to completion.

    • Solution: Systematic Optimization. Monitor the reaction by TLC over time. If the reaction stalls, consider extending the reaction time at the initial temperature. If it still does not proceed, you can experiment with allowing the reaction to warm slowly. Document these changes to develop a robust protocol.

Problem 2: Formation of a Tertiary Alcohol Byproduct

Your product is contaminated with a significant amount of the over-addition product.

  • Possible Cause A: Reaction Temperature Was Too High

    • Causality: As discussed, the stability of the crucial tetrahedral intermediate is highly temperature-dependent. An elevated temperature causes this intermediate to break down, forming the ketone, which is then attacked by a second equivalent of the nucleophile.

    • Solution: Implement Strict Temperature Control. Ensure your reaction vessel is well-insulated and that the cold bath (e.g., a dry ice/acetone slurry for -78 °C) is maintained throughout the addition of the nucleophile and for the duration of the reaction. Add the organometallic reagent slowly and dropwise to control any potential exotherm.

  • Possible Cause B: A Large Excess of a Highly Reactive Nucleophile

    • Causality: Even at low temperatures, a very high concentration or a large excess of a highly reactive nucleophile (like an alkyllithium) can sometimes lead to a small amount of over-addition.

    • Solution: Control Stoichiometry and Addition Rate. Use a precisely measured amount of the nucleophile (ideally 1.1-1.2 equivalents). Add the reagent slowly using a syringe pump for consistent and controlled delivery. This keeps the instantaneous concentration of the nucleophile low, favoring the formation of the stable intermediate.

Problem 3: Complex Product Mixture with Unidentified Byproducts

You observe multiple spots on your TLC plate that do not correspond to the starting material or the expected product.

  • Possible Cause A: Incompatible Functional Groups

    • Causality: Organometallic reagents are highly basic and nucleophilic and will react with any acidic protons in your substrate, such as alcohols, thiols, or primary/secondary amines. They can also react with other electrophilic sites.

    • Solution: Employ Protecting Groups. The Weinreb amide synthesis is compatible with a wide range of functional groups.[1][3] However, for incompatible groups, a protection-deprotection strategy is necessary. Silyl ethers for alcohols or Boc-groups for amines are common choices.

  • Possible Cause B: α-Proton Abstraction

    • Causality: If your starting material or the organometallic reagent has acidic protons alpha to a carbonyl or other electron-withdrawing group, the strongly basic nucleophile can act as a base, leading to enolization and subsequent side reactions rather than the desired nucleophilic addition.

    • Solution: Use a Non-Nucleophilic Base or a Different Reagent. If deprotonation is an issue, consider alternative synthetic routes or the use of less basic organometallic reagents, such as organocuprates.

Problem 4: Difficulties During Aqueous Workup

You encounter persistent emulsions or other issues when quenching the reaction.

  • Causality: The quenching of reactions containing organometallics can generate fine metal salt precipitates that stabilize emulsions, making phase separation difficult.

  • Solution: Alternative Quenching Procedures. Instead of quenching directly with water, consider quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1M HCl, which can help to dissolve the magnesium or lithium salts. For some reactions, quenching with silica gel before the addition of water can break down the stable intermediate and destroy excess hydride reagent, preventing emulsions.[10]

Section 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Reaction with a Grignard Reagent

This protocol outlines a standard procedure for the reaction of Ethyl N-methoxy-N-methylcarbamate with a Grignard reagent.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl N-methoxy-N-methylcarbamate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the titrated Grignard reagent (1.1 eq. in THF) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl to the reaction mixture at -78 °C to quench any unreacted Grignard reagent.

  • Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Titration of Grignard Reagents

This protocol uses 1,10-phenanthroline as an indicator.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve a small crystal of 1,10-phenanthroline in ~2 mL of anhydrous THF.

  • Titration: Add the Grignard solution dropwise from a 1 mL syringe until a persistent color change (typically to a reddish-brown) is observed. Record the volume of Grignard reagent added (V₁).

  • Back-Titration: Using a separate syringe, add a standardized solution of sec-butanol in THF (e.g., 1.0 M) dropwise until the color disappears. Record the volume of sec-butanol solution added (V₂).

  • Calculation: The molarity (M) of the Grignard reagent is calculated using the formula: M_Grignard = (V₂ * M_sec-butanol) / V₁

Data Summary for Stoichiometry Optimization
ParameterRecommendationRationale
Stoichiometry 1.1 - 1.2 equivalents of titrated organometallic reagentEnsures complete consumption of starting material without significant side reactions.
Temperature -78 °C to 0 °CStabilizes the key tetrahedral intermediate, preventing over-addition.
Solvent Anhydrous THF or Diethyl EtherAprotic and compatible with organometallic reagents.
Addition Rate Slow, dropwise (e.g., over 30-60 min)Controls exotherm and minimizes local excess of the nucleophile.

Section 4: Visualizations

Reaction Mechanism and Troubleshooting Logic

The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.

Weinreb_Mechanism Start Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Workup Aqueous Workup (e.g., H₃O⁺) Intermediate->Workup Stable at Low Temp Ketone_in_situ Ketone (in situ) Intermediate:s->Ketone_in_situ:n Premature Collapse Product Ketone Workup->Product Protonolysis Side_React High Temperature or Excess R-MgX Over_Addition Over-addition Product (Tertiary Alcohol) Ketone_in_situ->Over_Addition 2nd Attack by R-MgX

Caption: Mechanism of Weinreb Ketone Synthesis and the Over-addition Pathway.

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Byproducts Observed? Start->Check_Byproducts Tritate Titrate Organometallic Reagent Check_Conversion->Tritate Yes Optimize_Time_Temp Optimize Reaction Time / Temperature Check_Conversion->Optimize_Time_Temp Yes Check_Temp Review Temperature Control Check_Byproducts->Check_Temp Yes (Over-addition) Check_Stoich Verify Stoichiometry & Addition Rate Check_Byproducts->Check_Stoich Yes (Over-addition) Check_FG Check Functional Group Compatibility Check_Byproducts->Check_FG Yes (Other) Tritate->Check_Stoich

Caption: Troubleshooting workflow for Weinreb amide reactions.

References

  • Organic Syntheses. (n.d.). Ethyl N-methylcarbamate. Retrieved from [Link]

  • Ito, S., et al. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Thakur, A., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. Royal Society of Chemistry. [Link]

  • Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Avdović, E., & Suljagić, J. (2020). Optimization of synthesis of N-ethyl-O-isobutyl and N-ethyl-O-ethyl thiocarbamate. ResearchGate. [Link]

  • Singh, R. P., et al. (2002). Weinreb Amides. PNAS. [Link]

  • Thakur, A., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Otomaru, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Sancus Instruments. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]

  • Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl N-methoxy-N-methylcarbamate. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Xu, F., et al. (2017). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Preprints.org. [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • blog.wenxuecity.com. (2023). Weinreb ketone synthesis. [Link]

  • UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamic acid, N-methyl-, ethyl ester. PubChem. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Peptide Coupling Reagents: Efficacy, Mechanism, and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a foundational requirement. The success of solid-phase peptide synthesis (SPPS) hinges on the critical step of amide bond formation, a reaction facilitated by a class of reagents known as coupling reagents. The choice of coupling reagent is a decision that directly impacts yield, purity, and the structural integrity of the final peptide. This guide provides an in-depth comparison of commonly used coupling reagents, grounded in mechanistic principles and supported by experimental considerations, to empower you in making informed decisions for your specific synthetic challenges.

The Fundamental Principle: Activating the Carboxyl Group

Peptide bond formation is the condensation reaction between a carboxylic acid of one amino acid and the amino group of another.[1] This process requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group.[1][2] Coupling reagents are the master keys to this activation, transforming the carboxyl group into a highly reactive intermediate. The efficacy of a coupling reagent is judged by its ability to rapidly and efficiently form this active intermediate while minimizing undesirable side reactions, most notably racemization.[1]

A Comparative Analysis of Major Coupling Reagent Classes

The landscape of peptide coupling reagents is diverse, with each class possessing distinct chemical characteristics, mechanisms of action, and ideal use cases. We will explore the most prevalent classes: carbodiimides, aminium/uronium salts, phosphonium salts, and the newer generation of Oxyma-based reagents.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[3]

  • Mechanism of Action: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the N-terminal amine of the growing peptide chain to form the desired amide bond.

  • Advantages:

    • Cost-effective and readily available.

    • DIC is particularly favored in SPPS because its urea byproduct is soluble in common solvents like isopropanol, facilitating its removal.[1]

  • Disadvantages & Mitigation:

    • Racemization: A significant drawback of carbodiimides is their propensity to cause racemization of the activated amino acid.[1][3] This occurs through the formation of a 5(4H)-oxazolone intermediate.[1][2] To suppress this, an additive such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is almost always used in conjunction with the carbodiimide.[1][3] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization.[3]

    • Side Reactions: Carbodiimides can lead to the dehydration of asparagine and glutamine side chains to form nitriles.[3]

Aminium/Uronium Salts: Speed and Efficiency

This class includes some of the most popular and efficient coupling reagents, such as HBTU, HATU, and HCTU. While historically referred to as uronium salts, crystallographic and solution-state studies have shown they exist as aminium salts.[3]

  • Mechanism of Action: These reagents react with the carboxylic acid in the presence of a base to form an active ester, typically a HOBt or HOAt ester, which then rapidly reacts with the amine.

  • Key Players:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used reagent known for its high efficiency and low racemization rates.[3][4] Coupling reactions are often complete within minutes.[3]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 7-aza analogue of HBTU, HATU is generally more reactive and provides faster coupling with less epimerization.[3] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction. It is often the reagent of choice for difficult couplings, including those involving sterically hindered or N-methyl amino acids.[1][3]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU due to the electron-withdrawing chlorine atom on the benzotriazole ring.

  • Causality Behind Experimental Choices: The choice between HBTU, HATU, and HCTU often comes down to a balance of reactivity and cost. For routine peptide synthesis, HBTU is a reliable and cost-effective option.[4][5] For challenging sequences, sterically hindered amino acids, or when speed is paramount, the higher reactivity of HATU or HCTU is advantageous.[3]

  • Trustworthiness of the Protocol: A critical consideration when using aminium/uronium salts is the potential for a side reaction where excess reagent can react with the unprotected N-terminus of the peptide, forming a guanidinyl moiety that terminates chain elongation.[3] Therefore, it is crucial to use these reagents in equimolar amounts relative to the carboxylic acid.[3]

Phosphonium Salts: Cleaner Reactions and Versatility

Phosphonium-based reagents, such as PyBOP and PyAOP, offer a cleaner reaction profile compared to their aminium/uronium counterparts.

  • Mechanism of Action: Similar to aminium salts, phosphonium reagents activate the carboxylic acid to form a reactive ester intermediate.

  • Key Players:

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent that offers rapid reaction times and low racemization.[3][6] A significant advantage of PyBOP over its predecessor, BOP, is that its byproducts are not carcinogenic.[1][3]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP, offering enhanced reactivity.[3] It is particularly effective for coupling N-methyl amino acids.[3]

  • Advantages over Aminium/Uronium Salts: Phosphonium reagents do not have the same propensity for the guanidinylation side reaction.[1] This allows them to be used in excess to drive difficult couplings to completion, a valuable strategy for challenging sequences or cyclization reactions.

The New Wave: Oxyma-Based Reagents for Enhanced Safety and Performance

A more recent development in peptide synthesis is the introduction of coupling reagents based on OxymaPure (ethyl cyano(hydroxyimino)acetate). These reagents, such as COMU, were developed to address the potential safety hazards associated with benzotriazole-based reagents, which can be explosive under certain conditions.[1]

  • Key Player:

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent exhibits coupling efficiencies comparable to or even exceeding HATU, with reduced racemization.[1][7]

  • Advantages:

    • Safety: COMU is not based on potentially explosive triazole compounds.[1]

    • Solubility: COMU and its byproducts are highly soluble in a wide range of solvents, including more environmentally friendly "green" solvents, which simplifies purification.[7]

    • Performance: It performs exceptionally well even with only one equivalent of base.[7][8]

Quantitative Data Summary: A Head-to-Head Comparison

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOBt CarbodiimideModerateLow (with additive)Cost-effective, soluble byproduct.[1]Slower reaction times, potential for side reactions with Asn/Gln.[3]
HBTU Aminium SaltHighVery Low[4]Fast, efficient, well-established for routine synthesis.Potential for guanidinylation if used in excess.[3]
HATU Aminium SaltVery HighExtremely LowGold standard for hindered couplings, very fast.Higher cost, potential for guanidinylation.[4]
HCTU Aminium SaltVery HighVery LowMore reactive than HBTU.Higher cost than HBTU, potential for guanidinylation.
PyBOP Phosphonium SaltHighLowNo guanidinylation side reaction, can be used in excess.[1]Byproducts can be more difficult to remove than those of aminium salts.
COMU Oxyma-basedVery HighVery LowNon-explosive, excellent solubility, high efficiency.[1][7]Higher cost, limited solution stability.

Visualizing the Chemistry: Activation Mechanisms and Workflows

To better understand the processes at play, the following diagrams illustrate the activation mechanism of a common coupling reagent and a standard SPPS workflow.

G AA_COOH Fmoc-AA-COOH Active_Ester Active Ester (Fmoc-AA-OBt) AA_COOH->Active_Ester HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester + Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->Coupled_Peptide Byproducts Byproducts (HOBt, TMU) Coupled_Peptide->Byproducts

Caption: Activation of a carboxylic acid using HBTU to form an active ester.

G Start Start: Resin with free amine Coupling 1. Coupling (Fmoc-AA, Coupling Reagent, Base) Start->Coupling Wash1 2. Wash Coupling->Wash1 Deprotection 3. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Next_Cycle->Coupling Next Amino Acid Cleavage Final Cleavage & Deprotection Next_Cycle->Cleavage

Sources

Comparative Technical Guide: Solution-Phase vs. Solid-Phase Peptide Synthesis

[1][2]

Executive Summary

In the landscape of therapeutic peptide development, the choice between Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPPS) is rarely binary; it is a strategic decision dictated by scale, sequence complexity, and purity requirements.

  • SPPS is the dominant engine for discovery and lead optimization. It offers unparalleled speed and automation for sequences >10 amino acids but suffers from "cumulative error" where impurities cannot be removed until the final cleavage.

  • SolPPS (or Liquid-Phase) remains the gold standard for multi-kilogram GMP production of short peptides (<10 residues). Its primary advantage is intermediate quality control —the ability to purify and characterize the peptide after every single coupling step, ensuring the final product is free of deletion sequences.

This guide provides a rigorous technical comparison, supported by experimental workflows and performance data, to assist in process selection.

Fundamental Mechanisms

To understand the performance divergence, one must analyze the mechanistic topology of both systems.

Solid-Phase Peptide Synthesis (SPPS)

SPPS relies on a heterogeneous system where the peptide grows on an insoluble resin bead. The primary advantage is the ability to drive reactions to completion using massive reagent excess (3–10 equivalents), which is then removed simply by filtration.

SPPS_CycleStartResin-AA(1)DeprotectDeprotection(Piperidine)Start->DeprotectWash1Wash(DMF)Deprotect->Wash1ActivateActivation(DIC/Oxyma)Wash1->ActivateCoupleCoupling(AA(2) + Base)Activate->CoupleWash2Wash(DMF)Couple->Wash2CheckKaiser Test(Monitoring)Wash2->CheckCheck->CoupleFail (Re-couple)CycleNext CycleCheck->CyclePassCycle->DeprotectRepeat

Figure 1: The SPPS Cycle. The process is cyclical and filtration-based, maximizing throughput but deferring purification.

Solution-Phase Peptide Synthesis (SolPPS)

SolPPS occurs in a homogeneous phase. Kinetics are governed by second-order rate laws without diffusion limitations into a resin matrix. However, every step requires a workup (extraction/precipitation) to remove reagents.

SolPPS_WorkflowReactantsAA(1)-Protect + AA(2)-ActivateReactionCoupling Reaction(Homogeneous Solution)Reactants->ReactionQuenchQuench & DilutionReaction->QuenchWorkupAqueous Extraction(Acid/Base Washes)Quench->WorkupIsolateIsolation/CrystallizationWorkup->IsolateQCIntermediate QC(HPLC/MS)Isolate->QCQC->IsolateRecrystallizeNextNext StepQC->Next>98% Purity

Figure 2: The SolPPS Workflow. Linear progression allows for intermediate purification, ensuring high purity for short chains.

Comparative Performance Analysis

Scalability and Cost[2][3]
  • SPPS: Linear scalability is poor. As resin volume increases, solvent consumption becomes exorbitant. The cost of goods (COGS) is driven by the 3–5x excess of expensive protected amino acids and coupling reagents required to drive solid-liquid kinetics.

  • SolPPS: Highly scalable.[1][2] Reactions use near-stoichiometric amounts (1.0–1.1 equivalents) of reagents.[3] At the multi-kilogram scale, this reduction in raw material waste outweighs the labor cost of workups.

Purity and Impurity Profile[1]
  • The "Deletion" Problem in SPPS: If a coupling step in SPPS proceeds to 99% yield, 1% of the chains are "deletion sequences" (missing one amino acid). These impurities remain on the bead. After 20 steps, the crude purity is mathematically limited (

    
    ). These deletion impurities are often structurally similar to the product, making final HPLC purification difficult.
    
  • The SolPPS Advantage: In solution, unreacted starting materials are removed via extraction or crystallization before the next step. A 99% yield results in a 99% pure intermediate that is cleaned to >99.5% before proceeding.

Data Summary Table
FeatureSolid-Phase (SPPS)Solution-Phase (SolPPS)
Optimal Length 10–50+ Amino Acids2–10 Amino Acids
Reaction Kinetics Pseudo-first order (excess reagent)Second order (stoichiometric)
Reagent Excess 3.0 – 10.0 equivalents1.0 – 1.2 equivalents
Intermediate Purification Impossible (Wash only)Possible (Extraction/Crystallization)
Cycle Time 1–2 hours per residue1–2 days per residue (incl. workup)
Major Impurity Type Deletion sequences (n-1)Racemization / Side products
Automation High (Walk-away synthesizers)Low (Requires manual workup)

Experimental Protocols

Protocol A: Automated Fmoc-SPPS (Target: 10-mer Peptide)

Rationale: Uses Fmoc chemistry for milder deprotection conditions compared to Boc.

Materials:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g)

  • Reagents: Fmoc-AA-OH, DIC (Activator), Oxyma Pure (Additive), Piperidine.

  • Solvent: DMF (peptide grade).

Step-by-Step Workflow:

  • Swelling: Place 0.1 mmol resin in the reaction vessel. Swell in DMF for 20 min.

  • Deprotection: Add 20% Piperidine in DMF (5 mL). Agitate for 3 min. Drain. Repeat for 12 min. Mechanism: Base-catalyzed beta-elimination of the Fmoc group.

  • Wash: Flow DMF (5 x 5 mL) to remove dibenzofulvene adducts.

  • Activation: Dissolve Fmoc-AA-OH (0.5 mmol, 5 eq) and Oxyma (0.5 mmol) in DMF. Add DIC (0.5 mmol). React for 2 min to form the active ester.

  • Coupling: Transfer activated solution to resin. Agitate for 45–60 min at room temperature (or 50°C for difficult sequences).

  • Monitoring: Perform Kaiser Test.

    • Blue bead: Incomplete coupling (Repeat Step 5).

    • Colorless bead: Complete coupling (Proceed).

  • Cleavage: Wash resin with DCM. Add TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Solution-Phase Synthesis (Target: Dipeptide)

Rationale: Uses EDC/HOBt coupling to minimize racemization and allow aqueous workup.

Materials:

  • Amine Component: H-Phe-OMe·HCl

  • Carboxyl Component: Boc-Ala-OH

  • Coupling Agents: EDC·HCl, HOBt, NMM (N-methylmorpholine).

  • Solvent: DCM or Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve Boc-Ala-OH (1.0 eq, 10 mmol) and HOBt (1.1 eq) in DCM (50 mL) at 0°C.

  • Activation: Add EDC·HCl (1.1 eq). Stir for 15 min at 0°C. Mechanism: Formation of the O-acylisourea intermediate.

  • Addition: Add H-Phe-OMe·HCl (1.0 eq) and NMM (2.2 eq) to neutralize the salt and liberate the free amine.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp overnight.

  • Workup (The Critical Difference):

    • Wash organic layer with 1M KHSO4 (removes unreacted amine and basic EDC byproducts).

    • Wash with Sat. NaHCO3 (removes unreacted acid and HOBt).

    • Wash with Brine , dry over MgSO4, and evaporate.

  • Result: The resulting foam is typically >95% pure without chromatography.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Bachem. (2023).[1] Peptide Synthesis Methods: SPPS vs LPPS. Bachem Knowledge Center. Link

  • Andersson, L., et al. (2000). Large-scale synthesis of peptides.[4][5][6][1][2][7][8][9] Biopolymers.[5] Link

  • Sigma-Aldrich. (2023). Fmoc Solid Phase Peptide Synthesis Protocol. MilliporeSigma Technical Guides. Link

Mechanistic & Performance Analysis: Modern N-Acylation Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of the amide bond is the single most executed reaction in medicinal chemistry, yet the selection of the activation agent is often driven by habit rather than mechanistic suitability. This guide objectively compares three dominant N-acylation methodologies: Carbodiimides (EDC/DCC) , Uronium/Guanidinium Salts (HATU) , and Phosphonic Acid Anhydrides (T3P) .

While HATU remains the "gold standard" for reactivity in discovery chemistry, T3P has emerged as a superior alternative for process chemistry due to its epimerization suppression and "green" byproduct profile. This guide provides the mechanistic grounding and experimental data required to transition from discovery-scale synthesis to robust process development.

The Mechanistic Landscape

To optimize yield and purity, one must understand the activation species generated by each reagent. The core challenge in N-acylation is converting the poor electrophile (carboxylic acid,


 as leaving group) into a potent electrophile without inducing racemization at the 

-carbon.
Carbodiimides (EDC, DCC, DIC)[1]
  • Mechanism: Reaction with the carboxylate forms an unstable O-acylisourea.

  • Liability: This intermediate is prone to rearrangement into an unreactive N-acylurea (a dead-end byproduct).

  • Correction: Additives like HOBt or HOAt are required to intercept the O-acylisourea, forming a more stable active ester (OBt/OAt) that reacts cleanly with the amine.

Uronium/Aminium Salts (HATU, HBTU)
  • Mechanism: These reagents generate the active OBt/OAt ester in situ extremely rapidly. HATU contains the 7-azabenzotriazole moiety, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate amine attack.

  • Liability: If the carboxylate is not present in excess or pre-activation is too slow, the amine can react directly with the uronium salt to form a guanidinium byproduct, capping the amine permanently.

Phosphonic Acid Anhydrides (T3P)
  • Mechanism: Propylphosphonic anhydride (T3P) reacts to form a mixed anhydride.

  • Advantage: The cyclic structure of T3P imposes steric constraints that suppress oxazolone formation (the primary pathway for epimerization).

  • Green Profile: The byproduct is water-soluble propylphosphonic acid, allowing product isolation via simple phase separation rather than chromatography.

Mechanistic Pathway Visualization

AcylationMechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl Carbodiimide ActiveEster Active Ester (OAt/OBt) Acid->ActiveEster HATU activation MixedAnhydride Mixed Phosphonic Anhydride Acid->MixedAnhydride T3P activation Amine Amine (R'-NH2) HATU HATU/Base T3P T3P (Anhydride) O_Acyl->ActiveEster + HOAt/HOBt Amide Amide Product ActiveEster->Amide + Amine (Fast) Racemization Racemization (Oxazolone Path) ActiveEster->Racemization Slow Amine Attack MixedAnhydride->Amide + Amine (Clean) MixedAnhydride->Racemization Suppressed

Figure 1: Comparative activation pathways. Note T3P's direct path to the mixed anhydride which suppresses the racemization vector common in slow active ester couplings.

Performance Benchmarking

The following data synthesizes performance metrics from key process chemistry reviews (Dunetz et al., Valeur & Bradley).

Yield and Epimerization

Scenario: Coupling of sterically hindered chiral amino acids (e.g., Z-Phg-OH + Val-OMe).[1]

MetricHATU (The Sprinter)T3P (The Marathon Runner)EDC/HOBt (The Legacy)
Standard Yield 90-98%85-95%70-85%
Hindered Yield 85-95% 80-90%<50%
Epimerization Moderate (5-15% if uncontrolled)Low (<2%) High (10-30%)
Reaction Time 0.5 - 2 Hours1 - 12 Hours4 - 24 Hours
Byproduct Removal Chromatography often requiredAq. Wash (Phase Cut) Filtration (DCU) / Wash
Green Chemistry & Scalability Metrics
FeatureHATUT3P
Atom Economy Poor (High MW leaving group)Moderate
Solvent Suitability Requires polar aprotic (DMF, NMP)Compatible with EtOAc, MeTHF
Toxicity Sensitizer; potential explosive (HOBt)Low toxicity; Non-explosive
Cost (at Scale) High (

$)
Low/Medium (

)
E-Factor High (requires extensive purification)Low (One-pot potential)

Key Insight: While HATU is faster, T3P allows the reaction to be run in Ethyl Acetate (EtOAc). Upon completion, water is added, and the byproduct (propylphosphonic acid) washes away in the aqueous layer, leaving the pure amide in the organic layer. This "wash-and-go" workup is superior for industrial scalability.

Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Best for: Discovery scale (<100mg), difficult substrates, where purification by HPLC/Column is acceptable.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.0 - 1.2 equiv) in anhydrous DMF or NMP (concentration 0.1 – 0.2 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv). Note: Ensure pH is >8.

  • Activation: Cool to 0°C (optional, reduces racemization). Add HATU (1.0 - 1.1 equiv) in one portion.

  • Reaction: Stir at RT for 1-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography is usually required to remove tetramethylurea and azabenzotriazole byproducts.

Protocol B: Low-Epimerization Green Coupling (T3P)

Best for: Scale-up (>1g), chiral sensitive substrates, "Green" process requirements.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (concentration 0.2 – 0.5 M).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (2.5 - 4.0 equiv). Critical: T3P requires a base to drive the equilibrium.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc) (1.2 - 1.5 equiv) dropwise at 0°C - RT.

  • Reaction: Stir at RT. Note: T3P is slower than HATU; reaction may take 12-24h. Heating to 40-50°C is safe and common if reaction is sluggish.

  • Workup (The Advantage): Add water (equal volume). Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then

    
    .
    
  • Isolation: Evaporate solvent. Product often obtained in >95% purity without chromatography.

Strategic Selection Guide

Use the following decision tree to select the appropriate reagent for your specific campaign.

SelectionGuide Start Start: Amide Coupling Scale Scale of Reaction? Start->Scale Chiral Chiral Center at Alpha-Carbon? Scale->Chiral Discovery (<1g) T3P Use T3P (Low Epimerization, Green) Scale->T3P Process (>100g) Hindered Sterically Hindered? Chiral->Hindered No Chiral->T3P Yes (Risk of Racemization) HATU Use HATU (High Cost, High Yield) Hindered->HATU Yes (Need Power) EDC Use EDC/HOBt (Standard, Cheap) Hindered->EDC No (Standard) AcidCl Use Acid Chloride (If acid stable)

Figure 2: Decision matrix for reagent selection based on scale, chirality, and steric hindrance.

References

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.[3] [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Archimica (Now Euticals). (2011). T3P® - The Water Scavenger. Technical Brochure. [Link]

Sources

Assessing the greenness of different peptide synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond DMF: A Technical Guide to Green Peptide Synthesis Protocols Subtitle: A Comparative Assessment of Green SPPS and Mechanochemistry for Pharmaceutical Development

Executive Summary: The Green Imperative

The peptide therapeutics market is expanding, yet the environmental cost of production remains a critical bottleneck. Classical Solid-Phase Peptide Synthesis (SPPS) is notoriously inefficient, often generating 3,000–15,000 kg of waste per kg of product (Process Mass Intensity, PMI), primarily driven by hazardous solvents like DMF (N,N-dimethylformamide), NMP, and DCM.

With tightening REACH regulations restricting reprotoxic solvents, researchers must pivot to sustainable alternatives without compromising purity or chiral integrity. This guide objectively compares two viable "green" alternatives against the classical baseline:

  • Green Solvent SPPS: Utilizing binary mixtures (e.g., 2-MeTHF, DMSO/EtOAc).[1]

  • Mechanochemical Synthesis: Solvent-free ball milling.

Assessment Framework: Metrics that Matter

To validate "greenness," we move beyond qualitative claims to quantitative metrics.

MetricDefinitionTarget Benchmark
PMI (Process Mass Intensity) Total mass of materials (kg) / Mass of isolated product (kg).< 5,000 (Peptides)< 500 (Small Molecules)
E-Factor Mass of waste (kg) / Mass of product (kg).< 100 (Ideal)
Racemization Rate % of D-isomer formation during coupling.< 0.5% per cycle
Solvent Score ACS GCI Solvent Selection Guide rating.Green (Recommended) vs. Red (Hazardous)

Comparative Analysis: Classical vs. Green Alternatives

Protocol A: Classical SPPS (The Baseline)
  • Solvents: DMF (washing/coupling), DCM (swelling), Piperidine (deprotection).

  • Pros: High swelling, established solubility, predictable kinetics.

  • Cons: Severe toxicity (DMF is reprotoxic), high PMI, difficult waste disposal.

Protocol B: Green Solvent SPPS (The Drop-In Replacement)
  • Solvents: 2-MeTHF (2-Methyltetrahydrofuran), CPME (Cyclopentyl methyl ether), or DMSO/EtOAc (1:9).

  • Mechanism: 2-MeTHF is derived from renewable feedstocks (corncobs/bagasse) and offers cleaner phase separation.

  • Critical Adjustment: 2-MeTHF has higher viscosity than DCM but excellent swelling for polystyrene resins.

Protocol C: Mechanochemistry (The Disruptor)
  • Method: Ball Milling (Liquid-Assisted Grinding - LAG).

  • Mechanism: Mechanical energy drives the reaction between solid reagents; minimal solvent (<1 µL/mg) is used only to facilitate mixing.

  • Pros: Near-zero solvent waste, extremely fast kinetics.

  • Cons: Scalability challenges, resin abrasion issues (if SPPS-based), lower crude purity for long sequences.

Experimental Data: Performance Comparison

The following data aggregates findings from recent comparative studies (e.g., Green Chem., J. Org. Chem.) regarding the synthesis of a model tetrapeptide (e.g., H-Val-Val-Ile-Ala-OH).

FeatureClassical SPPS (DMF)Green SPPS (2-MeTHF)Mechanochemistry (Ball Mill)
Crude Purity 94 - 96%92 - 95%80 - 85%
Yield 50 - 55%55 - 60%60 - 75%
Racemization (Cys/His) < 0.8%< 0.2% (with DIC/Oxyma)1.0 - 2.5%
PMI Score ~12,000~4,500< 1,000
Coupling Time 30 - 60 min30 - 60 min5 - 10 min

Technical Insight: While mechanochemistry offers superior yield and speed, the lower purity often necessitates more intensive downstream purification (chromatography), which can re-introduce solvent waste, potentially negating the upstream PMI benefits. Green SPPS is currently the most balanced approach for GMP compliance.

Detailed Protocols

Protocol 1: Green SPPS (2-MeTHF/CPME System)

Target Audience: Labs looking to replace DMF without changing equipment.

Reagents:

  • Resin: 2-CTC or Wang Resin (Polystyrene core).

  • Solvent: 2-MeTHF (primary) or DMSO/EtOAc (1:9 v/v).

  • Coupling: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

  • Deprotection: 20% Piperidine in 2-MeTHF.

Step-by-Step Workflow:

  • Swelling: Swell resin in 2-MeTHF for 20 mins. (Note: 2-MeTHF swells PS resin better than ACN but slightly less than DCM).

  • Deprotection: Treat with 20% Piperidine in 2-MeTHF (2 x 5 min).

    • Caution: If using Gamma-Valerolactone (GVL) as a solvent, do NOT use piperidine, as it causes ring-opening of the solvent. Use 4-Methylpiperidine instead.

  • Washing: Wash with 2-MeTHF (3 x 1 min).

  • Coupling:

    • Dissolve Fmoc-AA-OH (3 eq) and Oxyma Pure (3 eq) in minimal 2-MeTHF.

    • Add DIC (3 eq).

    • Add to resin and shake for 30-60 min at RT.

  • Monitoring: Kaiser Test or Chloranil Test (Note: Some green solvents may interfere with colorimetric tests; perform on dry beads).

  • Cleavage: Standard TFA/TIS/H2O cocktails are compatible.

Visualizing the Green SPPS Workflow:

GreenSPPS cluster_0 Green Solvent Cycle Start Resin Loading Swell Swelling (2-MeTHF) Start->Swell Deprot Fmoc Removal (20% Pip/2-MeTHF) Swell->Deprot Wash1 Wash (2-MeTHF) Deprot->Wash1 Couple Coupling (DIC/Oxyma) Wash1->Couple Wash2 Wash (2-MeTHF) Couple->Wash2 Check QC Check (Kaiser Test) Wash2->Check Check->Deprot Pass (Next Cycle) Check->Couple Fail (Re-couple) Cleave Global Cleavage (TFA) Check->Cleave Sequence Complete

Caption: The Green SPPS cycle replaces DMF with 2-MeTHF, maintaining the standard Fmoc logic while reducing solvent toxicity.

Protocol 2: Mechanochemical Peptide Synthesis

Target Audience: Labs synthesizing short peptides or difficult sequences (hydrophobic) where solubility is a limiting factor.

Reagents:

  • Vessel: Stainless steel jar (10-25 mL) with stainless steel balls (5-10 mm).

  • Mill: Planetary Ball Mill (e.g., Retsch PM100).

  • Reagents: Fmoc-AA-OH, EDC·HCl (solid coupling agent), Oxyma Pure.[2]

  • LAG Solvent: Ethyl Acetate or DMF (minimal amount, η = 0.2 µL/mg).

Step-by-Step Workflow:

  • Preparation: Weigh Fmoc-AA-OH (1.2 eq), Amine component (1.0 eq), EDC·HCl (1.2 eq), and Oxyma (1.2 eq) into the jar.

  • Base Addition: Add DIPEA (1.2 eq) and the LAG solvent (e.g., 50 µL EtOAc).

  • Grinding:

    • Frequency: 25-30 Hz (Vibrational) or 600 rpm (Planetary).

    • Time: 10 - 30 minutes .

  • Workup:

    • Dissolve the resulting "paste" in EtOAc/Water.

    • Wash with 1M HCl, NaHCO3, and Brine (Standard liquid-phase workup).

  • Deprotection (if stepwise):

    • The isolated Fmoc-peptide is milled with solid base (e.g., NaOH/KOH) or treated with solution-phase piperidine (hybrid approach).

Visualizing the Mechanochemical Cycle:

Mechano Input Solid Reagents (AA, EDC, Oxyma) Mill Ball Milling (LAG: EtOAc, 30 min) Input->Mill Paste Reaction Paste Mill->Paste Workup Aqueous Workup (Extraction) Paste->Workup Product Isolated Intermediate Workup->Product Deprot Fmoc Removal (Solution or Solid Base) Product->Deprot Deprot->Input Next Cycle

Caption: The mechanochemical cycle relies on kinetic energy for coupling, followed by a liquid-phase workup to remove byproducts.

Conclusion & Recommendations

  • For Routine Synthesis: Adopt Protocol B (Green SPPS) using 2-MeTHF or DMSO/EtOAc . It requires no new capital equipment, offers purity comparable to DMF, and significantly lowers the PMI and toxicity profile.

  • For Short/Hydrophobic Peptides: Protocol C (Mechanochemistry) is superior. It overcomes the "solubility limit" of SPPS and reduces solvent use by >90%.

  • The "Hidden" Trap: Avoid GVL with Piperidine. If using GVL, switch to 4-Methylpiperidine to prevent solvent degradation.

References

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 2022. [Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society. [Link][3][4]

  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids, 2016.[5] [Link]

  • Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy? Beilstein Journal of Organic Chemistry, 2017. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 2020. [Link]

Sources

A Head-to-Head Comparison of Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Fmoc, Boc, and Cbz Strategies

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth, head-to-head comparison of the three most notable α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butyloxycarbonyl (Boc), and Carboxybenzyl (Cbz). Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, practical advantages and disadvantages, and data-driven performance of each strategy.

The Lynchpin of SPPS: The Role of the α-Amino Protecting Group

Solid-Phase Peptide Synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1] To ensure the formation of the correct peptide sequence, the α-amino group of the incoming amino acid must be "protected" to prevent self-polymerization and other unwanted side reactions.[] An ideal protecting group should be stable during the coupling reaction but readily and selectively removable under conditions that do not cleave the growing peptide from the resin or remove the permanent side-chain protecting groups.[3] This principle of "orthogonality" is the cornerstone of modern SPPS.[4]

The Modern Workhorse: The Fmoc/tBu Strategy

The Fmoc (Fluorenylmethyloxycarbonyl) protecting group, used in conjunction with tert-butyl (tBu)-based side-chain protection, is the most widely used strategy in contemporary SPPS.[5] This popularity is due to its milder deprotection conditions and compatibility with a wide range of sensitive or modified amino acids.[5]

Mechanism of Action and Deprotection

The Fmoc group is cleaved under basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] The deprotection proceeds via a β-elimination mechanism, which is a gentle process that preserves the acid-labile side-chain protecting groups and the peptide-resin linkage.[6]

Advantages of the Fmoc Strategy:
  • Mild Deprotection: The use of a weak base for deprotection avoids the repeated acid treatments required in the Boc strategy, which can lead to the degradation of sensitive residues and premature cleavage of the peptide from the resin.[5]

  • Orthogonality: The Fmoc/tBu strategy offers true orthogonality, as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile side-chain protecting groups and the final cleavage from the resin.[4]

  • Real-Time Monitoring: The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance, allowing for real-time monitoring of the deprotection step to ensure its completion.[5]

  • Compatibility with Modified Peptides: The mild conditions of Fmoc-SPPS make it the method of choice for synthesizing peptides containing post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS.[5]

Disadvantages of the Fmoc Strategy:
  • Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts, although this cost difference has been decreasing.[]

  • Diketopiperazine Formation: The basic deprotection conditions can promote the formation of diketopiperazines, a side reaction that can truncate the peptide chain, especially when proline is the second amino acid.[8]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under basic conditions, which can lead to a mixture of products.[9]

The Classic Approach: The Boc/Bzl Strategy

The Boc (tert-Butyloxycarbonyl) protecting group, typically paired with benzyl (Bzl)-based side-chain protection, was the dominant strategy in the early days of SPPS.[1] While it has been largely superseded by the Fmoc strategy for many applications, it remains a robust and valuable method, particularly for certain "difficult" sequences and large-scale synthesis.

Mechanism of Action and Deprotection

The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[10] The side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

Advantages of the Boc Strategy:
  • Robustness: The Boc strategy is well-established and has been used to successfully synthesize a vast number of peptides.

  • Cost-Effectiveness: Boc-protected amino acids and the associated reagents are generally less expensive than those used in Fmoc-SPPS.[]

  • Reduced Aggregation: In some cases, the repeated acid treatments in Boc-SPPS can help to disrupt peptide aggregation on the resin, which can be a significant problem in Fmoc-SPPS.

Disadvantages of the Boc Strategy:
  • Harsh Deprotection Conditions: The repeated use of TFA for Boc deprotection can lead to the gradual loss of acid-labile side-chain protecting groups.[5]

  • Use of Hazardous Reagents: The final cleavage step requires the use of highly corrosive and toxic acids like HF, which necessitates specialized equipment and handling procedures.[10]

  • Limited Compatibility: The harsh acidic conditions are incompatible with many sensitive amino acid modifications.[5]

  • Lack of True Orthogonality: The Boc/Bzl strategy is not truly orthogonal, as both the temporary and permanent protecting groups are removed by acid, albeit of different strengths.[3]

The Pioneer: The Cbz Protecting Group

The Carboxybenzyl (Cbz or Z) group was one of the first protecting groups used in peptide synthesis. While it has been largely replaced by Fmoc and Boc in SPPS, it still finds applications in solution-phase synthesis and for the protection of specific side chains, such as the ε-amino group of lysine.[11]

Mechanism of Action and Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst) or by strong acids like HBr in acetic acid. These conditions are generally not compatible with the solid-phase methodology, which is a primary reason for its limited use in SPPS.

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side quantitative comparisons of the same peptide synthesized by different methods are not always abundant in the literature, a clear picture of their relative performance emerges from extensive practical application and available data.[12]

FeatureFmoc/tBu StrategyBoc/Bzl StrategyCbz Strategy
α-Amino Protection Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Conditions Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)Hydrogenolysis or strong acid
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)Not typically used in SPPS
Orthogonality YesPartialNot applicable to SPPS
Coupling Yields Generally high (>99%)[]Generally highHigh in solution phase
Purity of Crude Product Often higher due to milder conditions[12]Can be lower due to side reactionsNot applicable to SPPS
Key Side Reactions Diketopiperazine formation, Aspartimide formationPremature side-chain deprotectionNot a major concern in SPPS
Racemization Can occur, especially with sensitive residues like His and Cys[5]Can occurLow when using urethane-based protection[5]
Cost Higher[]Lower[]Varies
Safety Avoids highly toxic acids during synthesisRequires handling of HF or TFMSAHydrogenolysis requires careful handling of flammable gas
Automation Friendliness High, with real-time monitoring capabilityModerateLow for SPPS

Common Side Reactions: A Mechanistic View

Racemization

The loss of stereochemical integrity at the α-carbon of an amino acid is a critical concern in peptide synthesis. While urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization, it can still occur, particularly during the activation step for coupling.[5][9] Histidine and cysteine are particularly susceptible to racemization.[5] In Fmoc-SPPS, the choice of coupling reagents and additives like HOBt or HOAt can significantly mitigate this issue.[9]

Diketopiperazine Formation

This side reaction is particularly prevalent in Fmoc-SPPS and occurs when the N-terminal dipeptide cyclizes to form a stable six-membered ring, cleaving the peptide from the resin.[8] This is most common when the second amino acid is proline. Strategies to minimize this include using highly substituted resins or introducing the first two amino acids as a pre-formed dipeptide.

Experimental Protocols

Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) in a suitable solvent like CH₂Cl₂ for at least 30 minutes.[13]

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid in CH₂Cl₂ with a base like diisopropylethylamine (DIPEA) and add it to the swelled resin. Allow the reaction to proceed for several hours.[13]

  • Capping: Cap any unreacted sites on the resin using a capping agent like acetic anhydride.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 7 minutes, repeated once) to remove the Fmoc group.[13]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene byproduct.[13]

  • Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HCTU) and a base (e.g., collidine) in DMF and add it to the resin.[13] Allow the coupling reaction to proceed for a specified time (e.g., 15 minutes to several hours).[13]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 4-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups.[13]

Standard Boc-SPPS Cycle
  • Resin Swelling and First Amino Acid Attachment: Similar to Fmoc-SPPS, swell the appropriate resin (e.g., Merrifield resin) and attach the first Boc-protected amino acid.

  • Boc Deprotection: Treat the resin with a solution of TFA (e.g., 50% in DCM) to remove the Boc group.[3]

  • Washing: Wash the resin to remove excess TFA.

  • Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a base like DIPEA.[4]

  • Washing: Wash the resin to remove the excess base and its salt.

  • Coupling: Couple the next Boc-protected amino acid using a suitable activation method.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.

Visualizing the SPPS Workflow

SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle cluster_Boc Boc-SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Washing1 Washing Fmoc_Deprotection->Fmoc_Washing1 Fmoc_Coupling Coupling (Fmoc-AA, Activator, Base) Fmoc_Washing1->Fmoc_Coupling Fmoc_Washing2 Washing Fmoc_Coupling->Fmoc_Washing2 Fmoc_Washing2->Fmoc_Start n-1 cycles Boc_Start Boc-AA-Resin Boc_Deprotection Deprotection (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Washing1 Washing Boc_Deprotection->Boc_Washing1 Boc_Neutralization Neutralization (DIPEA) Boc_Washing1->Boc_Neutralization Boc_Washing2 Washing Boc_Neutralization->Boc_Washing2 Boc_Coupling Coupling (Boc-AA, Activator) Boc_Washing2->Boc_Coupling Boc_Washing3 Washing Boc_Coupling->Boc_Washing3 Boc_Washing3->Boc_Start n-1 cycles

Caption: A comparison of the cyclical workflows for Fmoc- and Boc-SPPS.

Conclusion: Selecting the Optimal Strategy

The choice between Fmoc and Boc protecting group strategies is not a one-size-fits-all decision. The Fmoc/tBu strategy has rightfully become the dominant method for most research and development applications due to its milder conditions, true orthogonality, and compatibility with a wide array of chemistries. However, the Boc/Bzl strategy remains a powerful tool for large-scale synthesis and for sequences prone to aggregation where the harsher deprotection conditions can be advantageous. The Cbz group, while historically important, has limited applicability in modern SPPS.

Ultimately, the optimal choice depends on the specific peptide sequence, the presence of any modifications, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the chemical principles and practical considerations outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful peptide synthesis.

References

  • Guzmán, F., Aróstica, M., Román, T., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electron J Biotechnol, 64.
  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Kolesanova, E. F., Aleshina, E. Y., Pyndyk, N. V., & Moysa, A. A. (2010). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Journal of Peptide Science, 16(8), 433-440.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B., & Noble, R. L. (1990). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2022).

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A Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl N-methoxy-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical entities is the bedrock of product quality, safety, and efficacy. Ethyl N-methoxy-N-methylcarbamate, a compound with relevance in synthetic chemistry and potentially as a pharmaceutical intermediate, requires robust analytical methods for its characterization and control. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate driven by scientific integrity and regulatory necessity.[1]

This guide provides an in-depth comparison of common analytical methodologies for the quantification of Ethyl N-methoxy-N-methylcarbamate. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental design choices and ground our discussion in the globally recognized framework of the International Council for Harmonisation (ICH) guidelines.

The Regulatory Cornerstone: Understanding ICH Q2(R2) Validation Parameters

The validation of an analytical procedure is a systematic process that provides documented evidence that the method is fit for its intended purpose.[2] The ICH Q2(R2) guideline, a globally harmonized standard, provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[3][4][5] These parameters are not a mere checklist; they are interconnected elements that together define the method's capabilities and limitations.

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][6]

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not typically required for submission).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

ICH_Validation_Parameters cluster_params Core Validation Parameters (ICH Q2) center_node center_node param_node param_node outcome_node outcome_node Method Analytical Method Validation Validation Process Method->Validation is subjected to FitForPurpose Fit for Intended Purpose Validation->FitForPurpose demonstrates Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Linearity->Range Accuracy->Range Precision->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interrelationship of ICH Q2(R2) validation parameters.

Method Comparison: HPLC vs. GC for Carbamate Quantification

The choice of analytical technique is driven by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and available instrumentation. For Ethyl N-methoxy-N-methylcarbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options, each with distinct advantages and validation considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for carbamates due to their potential for thermal degradation, which can be a challenge in GC.[7] A reversed-phase C18 column is typically effective for separation.

Detection Strategy: The Causality Behind Post-Column Derivatization

While UV detection is a common starting point, many simple carbamates lack a strong chromophore, leading to poor sensitivity. To overcome this, a more expert approach involves post-column derivatization. This technique enhances sensitivity and selectivity by chemically modifying the analyte after it elutes from the column but before it reaches the detector.

For N-methylcarbamates, EPA Method 531.2 provides a robust framework: the eluted carbamate is hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature to form methylamine.[8] The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to create a highly fluorescent isoindole derivative, which can be detected with exceptional sensitivity by a fluorescence detector.[7][8] This self-validating system ensures that only compounds capable of forming methylamine upon hydrolysis will generate a signal, significantly enhancing method specificity.

  • Specificity:

    • Protocol: Prepare a placebo solution (matrix without the analyte) and a spiked solution. Inject both and compare chromatograms. Analyze stressed samples (exposed to acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradation products.

    • Causality: This confirms that the signal is from the analyte and not from matrix components or potential degradants, which is critical for accurate quantification in stability studies.

  • Linearity & Range:

    • Protocol: Prepare a series of at least five calibration standards by diluting a stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[1] Plot the peak area against concentration and determine the correlation coefficient (R²) and y-intercept.

    • Causality: A linear relationship (R² > 0.99 is a common target) is essential for accurate calculation of concentrations across the entire measurement range.[9] The range is established by confirming that this linearity, along with acceptable accuracy and precision, is maintained at the extremes.[6]

  • Accuracy (Recovery):

    • Protocol: Analyze, in triplicate, samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target). Calculate the percentage recovery at each level.

    • Causality: This experiment measures the systematic error of the method. Acceptance criteria are typically within 98-102% for an assay.[9]

  • Precision:

    • Protocol:

      • Repeatability: Perform at least six replicate injections of a standard at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD).

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results from both sets.

    • Causality: This measures the random error of the method. A low RSD (typically <2%) demonstrates that the method provides consistent results.

  • LOQ & LOD:

    • Protocol: Determine based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve. The determined LOQ concentration must be verified by analyzing a spiked sample to confirm adequate precision and accuracy.

    • Causality: This defines the lower limits of the method's capability, which is crucial for impurity analysis or trace-level quantification.

  • Robustness:

    • Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). Assess the impact on the results (e.g., peak retention time, area).

    • Causality: This demonstrates the method's reliability during routine use, where minor variations in operating conditions are expected.

HPLC_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Method Validation specificity Specificity Analyze Placebo, Spiked, & Stressed Samples start->specificity linearity Linearity & Range Prepare 5+ standards Plot Area vs. Conc. specificity->linearity accuracy Accuracy Analyze 3x3 spiked samples (e.g., 80, 100, 120%) linearity->accuracy precision Precision Repeatability (n=6) Intermediate Precision (new day/analyst) accuracy->precision limits LOD & LOQ Determine via S/N or Slope Verify LOQ precision->limits robustness Robustness Vary pH, Temp, Flow Rate limits->robustness check All Criteria Met? robustness->check report Generate Validation Report check->report Yes fail Method Optimization Required check->fail No

Caption: General experimental workflow for HPLC method validation.
Gas Chromatography (GC)

GC is a powerful alternative, particularly when coupled with a Mass Spectrometer (GC-MS). It offers high separation efficiency and, with MS, unparalleled specificity.

Detection Strategy: The Power of Mass Spectrometry

While Flame Ionization Detection (FID) is a robust, universal detector for organic compounds, it lacks specificity. Mass Spectrometry provides both qualitative and quantitative data. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific mass fragments characteristic of Ethyl N-methoxy-N-methylcarbamate. This virtually eliminates matrix interference and provides a high degree of confidence in analyte identification.

The core validation parameters from ICH Q2(R2) remain the same, but their execution has nuances specific to GC-MS.

  • Specificity: The primary advantage of GC-MS. Specificity is demonstrated by the consistent retention time and the ratio of qualifier ions to a quantifier ion, which serves as a fingerprint for the analyte. A library match can further confirm identity.

  • Linearity & Range: The calibration curve is generated similarly, but it's crucial to ensure the detector response is not saturated at the upper end of the range.

  • Instrument Tuning: Before validation, the MS must be tuned to ensure mass accuracy and resolution, a step not present in HPLC-FLD.

  • Sample Preparation: As GC requires volatile analytes, sample preparation often involves a liquid-liquid extraction into an organic solvent (e.g., dichloromethane) followed by concentration.[10] The efficiency of this extraction must be assessed during accuracy studies.

Performance Data at a Glance: A Comparative Summary

The following table summarizes the expected performance characteristics of validated HPLC and GC methods for carbamate analysis, based on published data for structurally related compounds. This provides a practical benchmark for researchers developing their own methods.

Validation Parameter HPLC with Post-Column Derivatization (FLD) Gas Chromatography-Mass Spectrometry (GC-MS) Causality & Expert Insight
Specificity High (based on chemical reaction)Very High (based on mass fragmentation)GC-MS is superior, providing structural confirmation. HPLC-FLD is highly selective for compounds that form primary amines upon hydrolysis.
Linearity (R²) Typically > 0.99[9]Typically > 0.99[11][12]Both techniques can achieve excellent linearity. The key is preparing accurate standards and choosing an appropriate concentration range.
Accuracy (% Recovery) 95-105% (can be matrix dependent)[9]80-110% (often wider due to extraction steps)[10][12]HPLC with direct injection often yields better accuracy. GC methods require an extraction step which can introduce more variability.
Precision (RSD) < 5%[9]< 15%[11][12]Direct injection HPLC generally offers better precision. The multi-step sample prep for GC can increase the RSD.
LOQ Low ng/mL to high pg/mL range[9]Low µg/L (ppb) to ng/L (ppt) range[10][11][13]GC-MS is typically more sensitive and can achieve lower detection limits, making it ideal for trace impurity analysis.
Robustness Sensitive to pH, mobile phase compositionSensitive to inlet temperature, carrier gas flowRobustness testing is critical for both to ensure method transferability and reliability in a routine QC environment.

Decision Guide: Selecting the Optimal Method

Choosing the right analytical method is a strategic decision. The following decision tree provides a logical pathway for selecting the most appropriate technique based on the analytical objective.

Decision_Tree question question method method start start q0 Start: Define Analytical Goal q1 Is the primary goal trace-level impurity quantification (<0.1%)? q0->q1 q2 Is analyte identification/ confirmation required? q1->q2 No (Assay/Purity) m_gcms GC-MS or LC-MS/MS q1->m_gcms Yes q3 Is the analyte thermally stable? q2->q3 No q2->m_gcms Yes m_hplc HPLC-FLD or HPLC-UV q3->m_hplc No / Unknown m_gc GC-FID or GC-MS q3->m_gc Yes

Caption: Decision tree for selecting an analytical method.
  • For Routine QC and Assay: If the goal is to quantify Ethyl N-methoxy-N-methylcarbamate as a main component (e.g., in a drug substance), a validated HPLC-UV or HPLC-FLD method offers a superb balance of performance, robustness, and cost-effectiveness.

  • For Trace-Level Impurity Analysis: When quantifying the analyte as a trace impurity or degradant, the superior sensitivity and selectivity of GC-MS are highly advantageous.[13]

  • For Absolute Certainty and Complex Matrices: For definitive identification or analysis in complex biological or environmental matrices, advanced techniques like LC-Tandem MS (LC-MS/MS) would be the gold standard, offering the highest degree of selectivity and sensitivity.

Conclusion

The validation of an analytical method for Ethyl N-methoxy-N-methylcarbamate is a multi-faceted process that confirms its scientific soundness for a specific purpose. Both HPLC and GC-based methods offer viable pathways, with the choice contingent on the analytical requirements for sensitivity, selectivity, and the nature of the sample. An HPLC method with post-column derivatization and fluorescence detection provides a robust and sensitive option, particularly where thermal stability is a concern. Conversely, GC-MS offers unparalleled specificity and is the preferred choice for trace-level analysis and definitive identification.

Ultimately, a successful validation study is not about rigidly following a template but about demonstrating a deep understanding of the method's chemistry and performance characteristics, all within the logical, risk-based framework provided by the ICH.[3] This ensures the generation of trustworthy and reliable data, which is the ultimate goal for any researcher in the pharmaceutical sciences.

References

  • Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Preconcentration with C18-S. orientjchem.org. Available from: [Link]

  • Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. SciELO. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in topical repellent formulations. SciELO. Available from: [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. Available from: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]

  • Validation of analytical methods for ethyl carbamate in nine food matrices. PubMed. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. TechnoBridge. Available from: [Link]

  • Determination of Methyl Carbamate and Ethyl Carbamate in White Liquor by GC-MS. Food Science. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. EPA. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

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A Senior Application Scientist's Guide to Modern Peptide Synthesis Methodologies: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our in-depth guide on the landscape of modern peptide synthesis. This document is crafted for researchers, chemists, and professionals in drug development who navigate the complex yet rewarding field of creating synthetic peptides. Our goal is to move beyond a simple listing of techniques and provide a nuanced, experience-driven comparison of the predominant methodologies, grounded in scientific principles and supported by actionable data.

The synthesis of peptides, once a monumental challenge, has been revolutionized by a suite of technologies. The choice of methodology is a critical decision point, profoundly impacting yield, purity, scalability, and the feasibility of synthesizing complex sequences. This guide will dissect the core methodologies—Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and the innovative strides made with microwave-assisted and flow chemistry approaches. We will explore the causality behind procedural choices and provide the data you need to make informed decisions in your laboratory.

The Cornerstone of Modern Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis, a groundbreaking innovation by Bruce Merrifield, remains the workhorse of peptide chemistry for its simplicity and efficiency. The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the iterative addition of subsequent amino acids. Excess reagents and by-products are easily removed by simple filtration and washing steps, which is the primary advantage of this technique.

Core Chemistries: Fmoc vs. Boc

The choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting groups for the α-amine of the amino acids dictates the entire synthetic strategy.

  • Fmoc Chemistry: This is currently the most popular approach. The Fmoc group is base-labile, removed by a solution of piperidine in an organic solvent. The side-chain protecting groups are acid-labile and are removed in the final cleavage step using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This orthogonality offers milder deprotection conditions for the repetitive steps, preserving the integrity of sensitive sequences.

  • Boc Chemistry: This classic approach utilizes the acid-labile Boc group for N-terminal protection, which is removed with a mild acid like TFA. The side-chain protecting groups require a much stronger acid, such as hydrofluoric acid (HF), for removal in the final cleavage step. While robust, the harsh final cleavage step can be detrimental to certain peptides and requires specialized equipment.

Experimental Workflow: A Step-by-Step Fmoc-SPPS Protocol

Here we outline a representative protocol for a standard Fmoc-based solid-phase synthesis.

1. Resin Swelling: The functionalized resin (e.g., Rink Amide, Wang) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes to ensure optimal reaction kinetics. 2. First Amino Acid Loading (if necessary): If starting with a pre-loaded resin, this step is omitted. Otherwise, the first Fmoc-protected amino acid is coupled to the resin. 3. Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF for 10-20 minutes. This is followed by extensive washing with DMF to remove all traces of piperidine. 4. Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is typically allowed to proceed for 1-2 hours. A ninhydrin test can be performed to confirm complete coupling. 5. Capping (Optional but Recommended): To terminate any unreacted chains, an acetylation step using acetic anhydride can be performed. This prevents the formation of deletion sequences. 6. Repeat Cycle: Steps 3 and 4 are repeated for each subsequent amino acid in the sequence. 7. Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). 8. Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the SPPS Workflow

SPPS_Workflow Start Start: Functionalized Resin Swell 1. Resin Swelling (e.g., DMF) Start->Swell Deprotect 2. Fmoc Deprotection (Piperidine) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Activated AA, Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat for n cycles Wash2->Cycle Is sequence complete? Cycle->Deprotect No Cleave 4. Cleavage & Side-Chain Deprotection (TFA Cocktail) Cycle->Cleave Yes Purify 5. Precipitation & Purification (HPLC) Cleave->Purify End Purified Peptide Purify->End

Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Classical Approach: Liquid-Phase Peptide Synthesis (LPPS)

Liquid-Phase Peptide Synthesis, also known as solution-phase synthesis, predates SPPS and involves the synthesis of peptides entirely in solution. This method requires a purification step after each amino acid addition, typically crystallization, which can be time-consuming and challenging. However, it offers significant advantages for large-scale synthesis where the cost of solid support and the capacity of the resin become limiting factors.

The key challenge in LPPS is the prevention of side reactions and the purification of the intermediate peptide fragments. This methodology is often employed for the commercial production of shorter peptides or for the synthesis of peptide fragments that are later ligated together.

Pushing the Boundaries: Modern Advancements

Microwave-Assisted Peptide Synthesis (MAPS)

The application of microwave energy has significantly accelerated the rate of both the deprotection and coupling steps in SPPS. Microwave energy provides efficient and uniform heating, which can reduce reaction times from hours to minutes. This not only speeds up the overall synthesis but can also improve the purity of the final product by minimizing side reactions that can occur during prolonged synthesis times, such as racemization.

Flow Chemistry in Peptide Synthesis

Continuous flow synthesis represents another leap forward. In this approach, reagents are continuously pumped through a reactor containing the solid support. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The benefits include improved heat and mass transfer, enhanced safety, and the potential for seamless integration of synthesis and purification steps. This methodology is particularly promising for large-scale, automated peptide production.

Comparative Analysis: A Head-to-Head Look

To provide a clear overview, the following table summarizes the key performance indicators for each methodology.

FeatureSolid-Phase (SPPS)Liquid-Phase (LPPS)Microwave-Assisted (MAPS)Flow Chemistry
Speed Moderate (hours/cycle)Slow (days/cycle)Fast (minutes/cycle)Very Fast (continuous)
Scalability mg to kg (batch)kg to tons (batch)mg to g (batch)kg to tons (continuous)
Purification Simple filtration after each stepComplex (crystallization/chromatography)Simple filtration after each stepPotentially integrated
Automation Highly automatableDifficult to automateHighly automatableInherently automatable
Typical Yield Good to ExcellentVariable, can be highExcellentPotentially very high
Purity HighCan be very highVery HighHigh
Ideal For Research, complex peptidesLarge-scale, short peptidesDifficult sequences, rapid synthesisIndustrial production

Conclusion: Selecting the Right Tool for the Job

The modern peptide chemist has an impressive arsenal of tools at their disposal. The choice of synthesis methodology is not a one-size-fits-all decision but rather a strategic one based on the specific peptide sequence, the desired scale, and the available resources.

  • SPPS remains the undisputed king for routine laboratory-scale synthesis of a diverse range of peptides due to its simplicity, efficiency, and high degree of automation.

  • LPPS , while more traditional, still holds its ground for the large-scale industrial production of shorter peptides where cost-effectiveness is paramount.

  • Microwave-assisted synthesis offers a significant speed advantage and can be a lifesaver for overcoming difficult couplings and synthesizing complex peptides with higher purity.

  • Flow chemistry is the future of large-scale, continuous peptide manufacturing, promising unparalleled control and efficiency.

As a Senior Application Scientist, my recommendation is to carefully evaluate the unique demands of your project. For novel, complex, or long peptides at the research scale, a modern automated SPPS synthesizer, perhaps with microwave capabilities, is often the most prudent investment. For process development and large-scale manufacturing, a deeper investigation into the economic and logistical benefits of LPPS or continuous flow synthesis is warranted.

The field of peptide synthesis is continually evolving, and staying abreast of these advancements is key to unlocking the full potential of peptides in research and medicine.

References

  • Title: Solid Phase Peptide Synthesis. Source: American Chemical Society. URL: [Link]

  • Title: Microwave-assisted solid phase peptide synthesis (MA-SPPS): A critical review of its principles, applications, and challenges. Source: ScienceDirect. URL: [Link]

Safety Operating Guide

Safe Handling and Disposal of Ethyl N-methoxy-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6919-62-6 | Formula: C₅H₁₁NO₃ [1][2][3]

Executive Summary & Operational Directive

Ethyl N-methoxy-N-methylcarbamate is a specialized reagent primarily employed in the synthesis of Weinreb amides, serving as a carbonyl equivalent or protecting group source.[1][2] Unlike its structural relative Ethyl Carbamate (Urethane, RCRA U238), this N-substituted derivative is not explicitly P- or U-listed by the US EPA. However, it exhibits ignitability (Flash Point: 53°C/127°F) and potential toxicity characteristic of carbamate esters.[2]

Immediate Disposal Status:

  • RCRA Classification: D001 (Ignitable) .

  • Primary Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong acids during accumulation.[2]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[2]

PropertyDataOperational Implication
CAS Number 6919-62-6Use for waste manifesting and inventory tracking.[1][2]
Physical State Liquid (Colorless to pale yellow)Requires secondary containment for liquid storage.[1][2]
Flash Point 53°C (127°F)Flammable Liquid (Cat 3). Ground/bond containers during transfer.[1][2][3]
Boiling Point 150–155°CLow volatility compared to ether, but vapors can still accumulate.[1][2]
Density 1.022 g/mLSlightly denser than water; may form bottom layer in aqueous biphasic spills.[1][2]
Reactivity Stable under normal conditions.Hydrolyzes in strong acid/base to release N-methoxy-N-methylamine (Weinreb amine).[1][2]

Expert Insight: While many researchers focus on the flammability, the latent hazard is the carbamate functionality.[2] Upon hydrolysis (accidental contact with strong acids in a waste drum), this compound can degrade into N-methoxy-N-methylamine and ethanol.[1][2] While the amine is a useful synthetic building block, uncontrolled hydrolysis in a waste container can generate heat and pressure.[2] Always segregate from acidic waste streams.

Waste Classification & Segregation Strategy

Proper segregation is not just a rule; it is a chemical necessity to prevent "commingled waste" reactions.[2]

RCRA Waste Codes[1][2]
  • D001: Ignitable Waste (Flash point < 60°C).

  • Non-Specific Organic: If the waste contains halogenated solvents (e.g., DCM extraction layers), it may carry F-codes (F002).[2]

Segregation Logic
  • Stream A (Halogenated Organics): If dissolved in DCM or Chloroform.[2]

  • Stream B (Non-Halogenated Organics): If dissolved in Ethyl Acetate, Hexanes, or pure substance.[2]

  • Stream C (Aqueous): Only if the compound has been chemically quenched/hydrolyzed and pH adjusted (Not recommended for bulk disposal).[2]

Critical Rule: Never mix Ethyl N-methoxy-N-methylcarbamate with Concentrated Nitric Acid or Peroxides .[1][2] Carbamates can undergo nitration or oxidation, potentially forming unstable intermediates.[2]

Disposal Decision Tree (Workflow)

The following diagram outlines the logical flow for disposing of this reagent, ensuring compliance and safety.

DisposalWorkflow cluster_0 Critical Safety Gate Start Waste Generation: Ethyl N-methoxy-N-methylcarbamate StateCheck Physical State? Start->StateCheck LiquidPure Pure Liquid / Solvent Mix StateCheck->LiquidPure Liquid SolidContam Contaminated Solids (Gloves, Wipes) StateCheck->SolidContam Solid Segregation Segregation Check: Isolate from Acids/Oxidizers LiquidPure->Segregation Labeling Labeling: 'Hazardous Waste - Ignitable' Constits: Ethyl N-methoxy-N-methylcarbamate SolidContam->Labeling Double Bag (Poly) Container Container Selection: HDPE or Glass (Amber) Segregation->Container Container->Labeling DisposalMethod Final Disposal Method: Fuel Blending / Incineration Labeling->DisposalMethod

Figure 1: Decision logic for the segregation and packaging of carbamate waste streams.

Step-by-Step Disposal Protocols

Protocol A: Bulk Liquid Waste (Reagent Bottles/Reaction Mixtures)

Applicability: Expired pure reagent or reaction mother liquors.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, flame-resistant lab coat.[2]

  • Container Selection: Use a DOT-approved 5-gallon steel or HDPE drum, or a 4L amber glass safety jug.

  • Transfer:

    • Perform transfer in a fume hood.[2]

    • Ground and bond the source and receiving containers if transferring >1L to prevent static discharge (Flash point is 53°C).[2]

  • Labeling:

    • Affix a hazardous waste label.[2][4][5]

    • Check "Ignitable".[2]

    • Write full chemical name: "Ethyl N-methoxy-N-methylcarbamate".

    • Add date of accumulation start.[2]

  • Storage: Store in a Flammable Safety Cabinet until pickup.

Protocol B: Empty Container Management (The "RCRA Empty" Rule)

Applicability: Empty glass bottles that contained the reagent.[2]

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[2]

    • Note: Do not use water initially, as the carbamate has limited solubility and hydrolysis is slow.[2]

  • Rinsate Disposal: Collect all three rinses into the Flammable Solvent Waste stream (Protocol A).[2]

  • Defacing: Cross out the original label or remove it entirely.[2][5]

  • Final Step: Allow the solvent to evaporate in a fume hood (if permitted by local air quality regs) or dispose of the dry glass in the "Broken Glass/Puncture" bin.[2]

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: 100 mL spill on the lab floor.

  • Evacuate & Ventilate: Remove ignition sources immediately. Alert nearby personnel.

  • PPE: Wear organic vapor respirator if ventilation is poor.[2]

  • Containment: Surround the spill with absorbent socks or pillows to prevent spreading to drains.[2]

  • Absorption: Cover with an inert absorbent (Vermiculite, Bentonite, or commercial organic spill pads).[2]

    • Avoid: Do not use sawdust (combustible).[2]

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontamination: Scrub the area with a soap/water solution.[2][6]

  • Disposal: Label the jar as "Debris contaminated with Ethyl N-methoxy-N-methylcarbamate" and process as solid hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533715, Ethyl N-methoxy-N-methylcarbamate. Retrieved from [Link]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

Navigating the Safe Handling of Ethyl N-methoxy-N-methylcarbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic landscape of drug development, the ability to handle chemical reagents with confidence and precision is paramount. Ethyl N-methoxy-N-methylcarbamate, a key building block in various synthetic pathways, requires a nuanced understanding of its properties to ensure safe and effective use. This guide moves beyond generic safety information, offering a detailed operational plan grounded in scientific principles and extensive laboratory experience. Here, we dissect the "why" behind each procedural step, empowering you to not only follow protocols but to internalize a culture of safety and operational excellence.

I. Hazard Profile: Understanding the Risks

Ethyl N-methoxy-N-methylcarbamate is classified as a flammable liquid and vapor[1][2]. While some sources may not list extensive additional hazards, it is crucial to handle this compound with the diligence afforded to all carbamate esters. Carbamates as a class can be incompatible with strong acids, bases, and oxidizing agents[3]. Overexposure to some carbamates may lead to symptoms such as headache, dizziness, and blurred vision[4]. Therefore, a proactive and conservative approach to personal protective equipment (PPE) is warranted.

The primary routes of exposure are inhalation, skin contact, and eye contact. The flammability of this compound necessitates stringent control of ignition sources in the laboratory[1].

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the recommended PPE for handling Ethyl N-methoxy-N-methylcarbamate, with detailed explanations to follow.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProvides a barrier against splashes and vapors, protecting the sensitive tissues of the eyes. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene glovesChemical-resistant gloves are essential to prevent skin contact. Regular checks for degradation or tears are crucial.
Body Protection Flame-resistant laboratory coatProtects against accidental spills and splashes. Flame-resistant material is recommended due to the compound's flammability.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodEngineering controls are the primary method for minimizing inhalation exposure. A respirator may be required for spill cleanup or in poorly ventilated areas.

Expert Insight: The choice of glove material is critical. While nitrile gloves offer good general chemical resistance, for prolonged or high-exposure tasks, consulting a glove manufacturer's chemical resistance guide for carbamates is best practice. Always double-glove when handling neat material.

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_type What is the scale and nature of the task? start->task_type small_scale Small Scale / Low Exposure (e.g., weighing, small reactions) task_type->small_scale Low large_scale Large Scale / High Exposure (e.g., large reactions, transfers) task_type->large_scale High spill_cleanup Spill Cleanup task_type->spill_cleanup Emergency ppe_level_1 Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Face Shield & Goggles - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat large_scale->ppe_level_2 ppe_level_3 Emergency PPE: - Full-face Respirator - Chemical Resistant Suit - Heavy-duty Gloves spill_cleanup->ppe_level_3 engineering_controls Work in a certified chemical fume hood ppe_level_1->engineering_controls ppe_level_2->engineering_controls

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.